molecular formula Pb(OH)2<br>H2O2P B072479 Lead(II) hydroxide CAS No. 1311-11-1

Lead(II) hydroxide

Cat. No.: B072479
CAS No.: 1311-11-1
M. Wt: 241 g/mol
InChI Key: VNZYIVBHUDKWEO-UHFFFAOYSA-L
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Description

Lead(II) hydroxide [Pb(OH)₂] is an inorganic compound of significant interest in materials science and chemical research, primarily valued for its role as a crucial precursor. Its utility stems from its low solubility and its amphoteric nature, allowing it to react with both acids and strong bases. This property is exploited in the synthesis of various lead-based ceramics, pigments, and advanced nanomaterials. A primary research application involves its conversion into lead(II) oxide (PbO) through controlled thermal decomposition, a key material in the fabrication of lead-acid battery electrodes, specialty glasses, and radiation-shielding composites. Furthermore, its reactivity makes it a valuable starting material for preparing other lead salts and coordination compounds, facilitating studies in catalysis and solid-state chemistry. Researchers utilize this compound to investigate the environmental behavior and remediation strategies for lead contaminants, providing insights into precipitation and solubility dynamics. This product is strictly for laboratory research purposes. It is not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

lead(2+);dihydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2H2O.Pb/h2*1H2;/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZYIVBHUDKWEO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[OH-].[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O2Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601015737
Record name Lead(2+) hydroxide
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URL https://comptox.epa.gov/dashboard/DTXSID601015737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19783-14-3
Record name Lead hydroxide (Pb(OH)2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19783-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lead(2+) hydroxide
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URL https://comptox.epa.gov/dashboard/DTXSID601015737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Lead(II) Hydroxide: Chemical Formula, Structure, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of lead(II) hydroxide (B78521), focusing on its chemical formula, structure, physicochemical properties, and synthesis. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on this inorganic compound.

Chemical Formula and Identity

Lead(II) hydroxide is an inorganic compound with the chemical formula Pb(OH)₂.[1][2][3][4] It is also known as plumbous hydroxide.[1] The compound consists of one lead cation (Pb²⁺) and two hydroxide anions (OH⁻). While the simple formula Pb(OH)₂ is commonly used, it's important to note that a simple, stable crystalline solid of this exact formula is not easily isolated.[1] Instead, lead(II) in aqueous hydroxide solutions tends to form more complex, stable polynuclear clusters and oxyhydroxides.[1][5]

Physicochemical Properties

This compound is a white, amorphous powder under standard conditions.[3][4] It is sparingly soluble in water and exhibits amphoteric properties, meaning it can react with both acids and bases.[3][6] Key quantitative properties of this compound are summarized in Table 1.

PropertyValue
Molar Mass 241.2 g/mol
Appearance White amorphous powder
Density 7.41 g/cm³
Solubility in Water 0.0155 g / 100 mL (at 20 °C)
Solubility Product (Ksp) 10⁻¹⁴.⁹ to 10⁻¹⁹.⁸⁵
Decomposition Temperature Decomposes at 145°C (dehydrates above 130°C)
Standard Gibbs Free Energy of Formation (ΔfG°) -452.2 kJ/mol (for crystalline solid)
Standard Enthalpy of Formation (ΔfH°) -515.9 kJ/mol (for precipitated solid)

Table 1: Summary of Quantitative Data for this compound.[1][3][7][8]

Structure and Crystallography

While a simple crystalline structure for Pb(OH)₂ is not well-established, related crystalline phases of lead oxide hydroxides have been extensively studied.[5] Careful hydrolysis of lead(II) acetate (B1210297) solutions can yield a crystalline product with the formula Pb₆O₄(OH)₄ (or 6PbO·2H₂O).[1] This compound is a cluster compound featuring an octahedral arrangement of lead centers, with each face capped by an oxide or a hydroxide group.[1]

Crystallographic studies have identified various phases of lead oxide hydroxides, including tetragonal and orthorhombic structures.[5][6] For instance, a complex with the formula β-Pb₆O(OH)₆⁴⁺·H₂O has been identified with an orthorhombic crystal system.[5] These complex structures are built from stable, polynuclear clusters such as [Pb₄(OH)₄]⁴⁺ and [Pb₈(OH)₁₂]⁴⁺, which are fundamental building blocks of many basic lead salts.[5]

Simplified Representation of the [Pb₆O₄(OH)₄] Cluster Core cluster_octahedron Pb1 Pb Pb2 Pb Pb1->Pb2 Pb5 Pb Pb1->Pb5 Pb6 Pb Pb1->Pb6 Pb3 Pb Pb2->Pb3 Pb2->Pb6 Pb4 Pb Pb3->Pb4 Pb3->Pb5 Pb4->Pb1 Pb5->Pb2 Pb5->Pb4 Pb6->Pb3 Pb6->Pb4

Caption: Simplified 2D representation of the octahedral arrangement of lead atoms in the Pb₆O₄(OH)₄ cluster.

Experimental Protocols: Synthesis of this compound

A common and straightforward method for synthesizing this compound nanoparticles is chemical co-precipitation.[5][9] This technique's simplicity and scalability make it a widely adopted approach.[5]

Objective: To synthesize this compound via chemical co-precipitation.

Materials:

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Beakers

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Drying oven

Methodology:

  • Solution Preparation: Prepare equimolar aqueous solutions of lead(II) nitrate and sodium hydroxide (e.g., 0.1 M). Dissolve the required amount of each solid in distilled water in separate beakers.

  • Precipitation: Place the lead(II) nitrate solution in a beaker on a magnetic stirrer and begin stirring.

  • Add the sodium hydroxide solution dropwise to the lead(II) nitrate solution using a dropping funnel.[5] A white precipitate of this compound will form immediately according to the reaction: Pb(NO₃)₂(aq) + 2NaOH(aq) → Pb(OH)₂(s) + 2NaNO₃(aq)[4]

  • Temperature Control: The temperature of the reaction is a critical parameter.[5]

    • Performing the synthesis at room temperature tends to produce amorphous Pb(OH)₂.[5]

    • Elevating the temperature to 50–60°C is more conducive to the formation of more stable, crystalline forms.[5]

  • Collection and Purification: Once the addition of sodium hydroxide is complete, continue stirring for a period to ensure the reaction goes to completion.

  • Collect the resulting white precipitate by filtration.

  • Wash the precipitate several times with distilled water to remove any unreacted reagents and soluble byproducts (like NaNO₃).

  • Drying: Dry the purified precipitate in an oven at a low temperature (e.g., 60-80°C) to obtain the final this compound product.

Workflow for Chemical Co-precipitation of this compound cluster_reactants Reactant Preparation cluster_process Precipitation Process cluster_products Product Formation cluster_purification Downstream Processing Pb_sol 0.1 M Pb(NO₃)₂ Solution Mixing Dropwise addition of NaOH to Pb(NO₃)₂ with stirring Pb_sol->Mixing NaOH_sol 0.1 M NaOH Solution NaOH_sol->Mixing Temp Temperature Control Mixing->Temp Amorphous Amorphous Pb(OH)₂ (Room Temperature) Temp->Amorphous Room Temp Crystalline Crystalline Pb(OH)₂ (50-60°C) Temp->Crystalline 50-60°C Filtration Filtration Amorphous->Filtration Crystalline->Filtration Washing Washing with H₂O Filtration->Washing Drying Drying Washing->Drying

Caption: Experimental workflow for the synthesis of this compound via chemical co-precipitation.

Reactions and Behavior in Solution

In aqueous solution, this compound acts as a weak base, forming the lead(II) ion (Pb²⁺) in acidic conditions. As the pH increases, the Pb²⁺ ion hydrolyzes to form various species, including Pb(OH)⁺, aqueous Pb(OH)₂, and [Pb(OH)₃]⁻.[1] It also forms several polynuclear species such as Pb₄(OH)₄⁴⁺, Pb₃(OH)₄²⁺, and Pb₆O(OH)₆⁴⁺.[1][4] Upon heating, this compound decomposes to lead(II) oxide (PbO) and water.[3][4] This dehydration process begins above 130°C and is complete by 145°C.[3]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Plumbous Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of plumbous hydroxide (B78521), also known as lead(II) hydroxide. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Physical Properties

This compound, with the chemical formula Pb(OH)₂, is an inorganic compound.[1] It is important to note that while the formula Pb(OH)₂ is commonly used, some research suggests that a simple, stable compound of this exact formula may be difficult to isolate, and what is often encountered are hydrated lead oxides (PbO·xH₂O) or more complex cluster compounds like Pb₆O₄(OH)₄.[2][3][4] For the purposes of this guide, we will refer to the compound as Pb(OH)₂.

This compound is a white, amorphous powder.[5][6] It is only slightly soluble in water.[5] The physical properties are summarized in the table below.

PropertyValue
Chemical Formula Pb(OH)₂
Molecular Weight 241.21 g/mol [5]
Appearance White amorphous powder[6]
Density 7.41 g/cm³[6]
Solubility in Water 155 mg/L (0.0155 g/100 mL) at 20°C[5][6]
Melting Point Decomposes upon heating[5][6]

Chemical Properties

This compound exhibits distinct chemical behaviors, most notably its amphoteric nature and thermal instability.

2.1 Amphoterism this compound is an amphoteric compound, meaning it can react with both acids and bases.[7][8][9]

  • Reaction with Acids: In acidic solutions, it acts as a base, dissolving to form the lead(II) ion (Pb²⁺) and water.[2] For example, with nitric acid, it forms lead(II) nitrate (B79036).[1] Pb(OH)₂(s) + 2HNO₃(aq) → Pb(NO₃)₂(aq) + 2H₂O(l)

  • Reaction with Bases: In the presence of excess strong base, it acts as an acid, forming complex plumbite ions, such as the tetrahydroxoplumbate(II) ion, [Pb(OH)₄]²⁻.[1][7] Pb(OH)₂(s) + 2OH⁻(aq) → [Pb(OH)₄]²⁻(aq)

2.2 Solubility and Aqueous Chemistry The solubility of this compound is low, as indicated by its solubility product constant (Ksp), which has reported values ranging from 1.42 x 10⁻²⁰ to 10⁻¹⁴.⁹.[2][5][6] In aqueous solutions, the Pb²⁺ cation hydrolyzes, and depending on the pH, can form various mononuclear and polynuclear species such as Pb(OH)⁺, Pb(OH)₃⁻, Pb₄(OH)₄⁴⁺, and Pb₆O(OH)₆⁴⁺.[1][2]

ParameterValue Range
Solubility Product (Ksp) 1.42 x 10⁻²⁰ to 10⁻¹⁴.⁹[2][5][6]
Molar Solubility in Water (calculated) Approximately 1.53 x 10⁻⁷ M[10][11]

2.3 Thermal Decomposition this compound is thermally unstable. It begins to dehydrate at temperatures above 130°C and decomposes at 145°C.[5][6] The primary product of thermal decomposition is lead(II) oxide (PbO).[2][5][12] Pb(OH)₂(s) → PbO(s) + H₂O(g)

A related crystalline compound, with the formula Pb₆O₄(OH)₄, has been shown to completely decompose to lead(II) oxide at 160°C.[4]

2.4 Other Reactions this compound reacts with carbon dioxide from the air to form lead(II) carbonate.[1] Pb(OH)₂(s) + CO₂(g) → PbCO₃(s) + H₂O(l)

Experimental Protocols

The most common method for synthesizing this compound is through chemical precipitation.

3.1 Synthesis by Chemical Co-Precipitation

This method involves the reaction of a soluble lead(II) salt with a hydroxide base, leading to the precipitation of this compound.[13]

  • Objective: To synthesize this compound nanoparticles.

  • Materials:

    • Lead(II) nitrate (Pb(NO₃)₂)

    • Sodium hydroxide (NaOH)

    • Distilled water

  • Procedure:

    • Prepare separate equimolar aqueous solutions of lead(II) nitrate and sodium hydroxide (e.g., 0.1 M).[13]

    • Add the sodium hydroxide solution dropwise to the lead(II) nitrate solution while maintaining constant stirring.[13]

    • A white precipitate of this compound will form immediately upon the addition of the base.[13][14] The reaction is: Pb(NO₃)₂(aq) + 2NaOH(aq) → Pb(OH)₂(s) + 2NaNO₃(aq).[1]

    • The reaction temperature is a critical parameter. Room temperature synthesis tends to yield amorphous Pb(OH)₂, while elevated temperatures (50-60°C) favor the formation of more stable, crystalline forms.[13]

    • Collect the resulting precipitate by filtration.

    • Wash the collected solid with distilled water to remove any unreacted reagents and soluble byproducts.

    • Dry the final product, typically in an oven at a controlled temperature.

3.2 Synthesis by Hydrolysis

Careful hydrolysis of a lead(II) salt solution can yield crystalline products.

  • Objective: To synthesize a crystalline lead oxyhydroxide.

  • Materials:

  • Procedure:

    • Prepare a solution of lead(II) acetate.

    • Perform a careful hydrolysis of the solution. This can be achieved by heating the solution (forced hydrolysis).[13]

    • This method can yield a crystalline product with the formula 6PbO·2H₂O, which can also be represented as Pb₆O₄(OH)₄.[2][13] This material is a cluster compound with an octahedral arrangement of lead atoms.[13]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the chemical co-precipitation synthesis of this compound.

G cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_processing Product Processing cluster_product Final Product Pb_sol Prepare Lead(II) Nitrate Solution (0.1 M) mix Mix Solutions: Add NaOH dropwise to Pb(NO3)2 with stirring Pb_sol->mix NaOH_sol Prepare Sodium Hydroxide Solution (0.1 M) NaOH_sol->mix precipitate White Precipitate (Pb(OH)2) Forms mix->precipitate filter Filter to Collect Precipitate precipitate->filter wash Wash with Distilled Water filter->wash dry Dry the Final Product wash->dry final_product Pure this compound dry->final_product

Caption: Workflow for the synthesis of this compound via chemical co-precipitation.

Safety and Toxicology

This compound is a toxic compound. As with all lead compounds, it should be handled with strict safety precautions to avoid ingestion, inhalation, and skin contact.[5] It is classified as a nephrotoxin, meaning it can cause damage to the kidneys.[15] Exposure can lead to the broader effects of lead poisoning, which include neurological damage and reproductive toxicity.[5][15]

References

An In-Depth Technical Guide to the Synthesis of Lead(II) Hydroxide from Lead Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lead(II) hydroxide (B78521) from lead nitrate (B79036), focusing on the widely utilized chemical co-precipitation method. This document details experimental protocols, presents key quantitative data, and illustrates the synthesis workflow, offering a valuable resource for professionals in research and development.

Introduction

Lead(II) hydroxide, Pb(OH)₂, is an inorganic compound of significant interest in various fields, including as a precursor in the synthesis of other lead compounds, in battery electrolytes, and in certain catalytic processes. The synthesis from lead nitrate is a common and effective route, typically involving the precipitation of this compound upon the addition of a base to an aqueous solution of lead nitrate. The morphology and properties of the resulting this compound can be tailored by controlling the reaction conditions.

This guide focuses on the chemical co-precipitation method, a robust and scalable technique for producing this compound. Detailed methodologies are provided to ensure reproducibility and to allow for further optimization based on specific research needs.

Synthesis Methodology: Chemical Co-precipitation

The fundamental reaction for the synthesis of this compound from lead nitrate via co-precipitation with an alkali hydroxide (e.g., sodium hydroxide or potassium hydroxide) is as follows:

Pb(NO₃)₂(aq) + 2MOH(aq) → Pb(OH)₂(s) + 2MNO₃(aq) (where M = Na⁺, K⁺, etc.)

This reaction results in the formation of a white precipitate of this compound.[1][2] The key to obtaining the desired product characteristics lies in the careful control of experimental parameters.

Experimental Protocol for the Synthesis of this compound Nanoparticles

This protocol is adapted from a common method for producing this compound nanoparticles.[3]

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beakers

  • Burette or dropping funnel

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

  • Drying oven or desiccator

  • Agate mortar and pestle

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M solution of lead(II) nitrate by dissolving the appropriate amount of Pb(NO₃)₂ in deionized water.

    • Prepare a 0.1 M solution of sodium hydroxide by dissolving the appropriate amount of NaOH in deionized water.

  • Precipitation:

    • Place a specific volume of the 0.1 M lead(II) nitrate solution into a beaker equipped with a magnetic stir bar.

    • Begin stirring the lead(II) nitrate solution at a constant rate.

    • Slowly add the 0.1 M sodium hydroxide solution dropwise to the lead(II) nitrate solution using a burette or dropping funnel. A white precipitate of this compound will form immediately.[1]

    • Continue the addition of sodium hydroxide until a stoichiometric amount has been added. The optimal pH for minimal solubility of this compound is in the range of 9-11.[4]

  • Separation and Washing:

    • Once the reaction is complete, separate the white precipitate from the solution by filtration.

    • Wash the precipitate several times with deionized water to remove any unreacted reagents and soluble byproducts (e.g., sodium nitrate).[3]

    • Continue washing until the filtrate is neutral.

  • Drying:

    • Carefully transfer the washed precipitate to a clean, dry container.

    • Dry the precipitate in an oven at a controlled temperature (e.g., 60-80°C) for several hours until a constant weight is achieved. Alternatively, the precipitate can be dried in a desiccator.

  • Post-Processing:

    • Once dried, the this compound can be ground into a fine powder using an agate mortar and pestle.[3]

Experimental Protocol for the Synthesis of this compound Nanorods

This protocol is a variation of the co-precipitation method, optimized for the synthesis of nanorod structures.[1]

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Potassium hydroxide (KOH)

  • Sodium chloride (NaCl) (optional, as an additive to influence morphology)[5]

  • Deionized water

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Beakers

  • Filtration apparatus

  • Filter paper

  • Drying oven or desiccator

Procedure:

  • Solution Preparation:

    • Dissolve lead(II) nitrate and, if desired, a soluble chloride such as sodium chloride in deionized water. A molar ratio of lead nitrate to chloride can range from 1:1 to 1:10.[1]

    • Prepare a separate solution of potassium hydroxide. The molar ratio of lead nitrate to potassium hydroxide should be approximately 1:3.[1]

  • Reaction and Precipitation:

    • Heat the lead nitrate solution to a temperature between 50-90°C while stirring.[1]

    • Add the potassium hydroxide solution to the heated lead nitrate solution. A white precipitate will form.

    • Continue stirring the mixture at the elevated temperature for a specified period to allow for nanorod growth.

  • Separation, Washing, and Drying:

    • Follow the same separation, washing, and drying procedures as described in Protocol 2.1.

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on the synthesis of this compound.

ParameterValueSynthesis MethodReference
Reactant Concentration 0.1 M Pb(NO₃)₂ and 0.1 M NaOHCo-precipitation[3]
Optimal pH for Precipitation 9 - 11Co-precipitation[4]
Average Particle Size 60.17 nmCo-precipitation[3]
Optical Band Gap 5.41 eVCo-precipitation[3]
Nanorod Diameter 20 - 500 nmLiquid-phase chemical reaction[1]
Nanorod Length ~50 µmLiquid-phase chemical reaction[1]

Characterization of Synthesized this compound

The synthesized this compound is typically characterized using a variety of analytical techniques to determine its structural, morphological, and optical properties.

  • X-ray Diffraction (XRD): Used to identify the crystalline phase and determine the average crystallite size of the synthesized material.[3][6]

  • Scanning Electron Microscopy (SEM): Provides information on the surface morphology, particle shape, and size distribution of the this compound.[3][6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the sample, confirming the presence of hydroxide ions.[3][6]

  • UV-Visible Spectroscopy (UV-Vis): Employed to determine the optical properties, such as the band gap of the synthesized this compound.[3][6]

Mandatory Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound from lead nitrate.

Synthesis_Workflow cluster_prep 1. Solution Preparation cluster_synthesis 2. Synthesis cluster_purification 3. Purification cluster_characterization 4. Characterization prep_pb Prepare Pb(NO₃)₂ Solution precipitation Precipitation prep_pb->precipitation prep_naoh Prepare NaOH Solution prep_naoh->precipitation filtration Filtration precipitation->filtration washing Washing filtration->washing drying Drying washing->drying xrd XRD drying->xrd sem SEM drying->sem ftir FTIR drying->ftir uvvis UV-Vis drying->uvvis

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthesis Parameters

The following diagram illustrates the influence of key synthesis parameters on the final product characteristics.

Synthesis_Parameters cluster_params Synthesis Parameters cluster_product Product Characteristics param_conc Concentration char_size Particle Size param_conc->char_size char_yield Yield param_conc->char_yield param_temp Temperature param_temp->char_size char_cryst Crystallinity param_temp->char_cryst param_ph pH param_ph->char_yield param_ph->char_cryst param_stir Stirring Rate param_stir->char_size char_morph Morphology param_stir->char_morph

Caption: Influence of parameters on product characteristics.

References

Unraveling the Solubility of Lead(II) Hydroxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility product constant (Ksp) of lead(II) hydroxide (B78521), Pb(OH)₂. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key data, outlines detailed experimental protocols for Ksp determination, and illustrates the fundamental chemical equilibria involved.

Executive Summary

Lead(II) hydroxide is a sparingly soluble inorganic compound whose aqueous behavior is critical in various fields, including environmental science, toxicology, and pharmaceutical development. Understanding its solubility product constant is paramount for predicting its fate in aqueous environments and its potential for biological interaction. This guide presents a compilation of reported Ksp values, detailed methodologies for its experimental determination, and visual representations of the chemical pathways governing its dissolution.

Quantitative Data: Solubility Product Constant (Ksp) of this compound

The solubility product constant of this compound can be influenced by factors such as temperature and the presence of other ions. A review of scientific literature reveals a range of experimentally determined and calculated Ksp values.

Solubility Product Constant (Ksp)Temperature (°C)Source Reference Type
1.43 x 10⁻²⁰25Chemistry Database[1][2]
1.2 x 10⁻¹⁵25Academic Publication[3]
2.56 x 10⁻¹⁶Not SpecifiedCalculation from Solubility Data[4]
1.203 x 10⁻¹⁵Not SpecifiedCalculation from Solubility Data[5]

Chemical Equilibria of this compound

The dissolution of solid this compound in water is an equilibrium process. The solid dissociates into lead(II) ions (Pb²⁺) and hydroxide ions (OH⁻). This equilibrium is the foundation for understanding the solubility of Pb(OH)₂.

DissolutionEquilibrium Pb(OH)₂(s) Pb(OH)₂(s) Solid Phase Pb²⁺(aq) Pb²⁺(aq) Pb(OH)₂(s)->Pb²⁺(aq) Dissolution 2OH⁻(aq) 2OH⁻(aq) Pb(OH)₂(s)->2OH⁻(aq) Dissolution Pb²⁺(aq)->Pb(OH)₂(s) Precipitation 2OH⁻(aq)->Pb(OH)₂(s) Precipitation

Dissolution and precipitation equilibrium of this compound.

In aqueous solutions, the lead(II) ion can undergo further reactions with hydroxide ions to form various hydroxo complexes, such as Pb(OH)⁺, Pb(OH)₃⁻, and Pb(OH)₄²⁻. The formation of these complexes can significantly impact the total solubility of lead.[6][7][8]

HydroxoComplexFormation Pb²⁺(aq) Pb²⁺(aq) Pb(OH)⁺(aq) Pb(OH)⁺(aq) Pb²⁺(aq)->Pb(OH)⁺(aq) + OH⁻ Pb(OH)₂(aq) Pb(OH)₂(aq) Pb(OH)⁺(aq)->Pb(OH)₂(aq) + OH⁻ Pb(OH)₃⁻(aq) Pb(OH)₃⁻(aq) Pb(OH)₂(aq)->Pb(OH)₃⁻(aq) + OH⁻

Stepwise formation of mononuclear hydroxo complexes of lead(II).

Experimental Protocols for Ksp Determination

Accurate determination of the Ksp of this compound requires rigorous experimental design. The following sections detail methodologies that can be employed.

Potentiometric Titration

This method involves the titration of a saturated this compound solution with a standardized acid, monitoring the change in pH or potential.

Materials:

  • Saturated solution of this compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.01 M)

  • pH meter or potentiometer with a combination pH electrode

  • Buret, beaker, magnetic stirrer, and stir bar

  • Deionized water

Procedure:

  • Preparation of Saturated Solution: Add solid this compound to deionized water in a flask and stir for an extended period (e.g., 24 hours) to ensure equilibrium is reached. Filter the solution to remove undissolved solid.

  • Titration Setup: Calibrate the pH meter using standard buffer solutions. Place a known volume of the saturated this compound solution into a beaker with a magnetic stir bar.

  • Titration: Immerse the pH electrode in the solution and begin stirring. Add the standardized HCl solution from the buret in small increments, recording the pH after each addition. Continue the additions well past the equivalence point.

  • Data Analysis: Plot a graph of pH versus the volume of HCl added. The equivalence point can be determined from the point of inflection of the titration curve. At the half-equivalence point, the concentration of hydroxide ions equals the concentration of the lead hydroxo complex formed. The initial hydroxide concentration can then be calculated.

  • Ksp Calculation: From the stoichiometry of the dissolution, the concentration of Pb²⁺ is half that of the initial OH⁻ concentration. The Ksp can then be calculated using the expression: Ksp = [Pb²⁺][OH⁻]².

PotentiometricTitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Saturated Pb(OH)₂ Solution B Filter Solution A->B D Titrate with Standardized HCl B->D C Calibrate pH Meter C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine Equivalence Point F->G H Calculate Initial [OH⁻] G->H I Calculate Ksp H->I

Workflow for Ksp determination by potentiometric titration.
Spectrophotometric Determination

This method relies on measuring the concentration of lead(II) ions in a saturated solution using UV-Vis spectrophotometry, often after complexation with a coloring agent.

Materials:

  • Saturated solution of this compound

  • A suitable complexing agent for Pb²⁺ (e.g., dithizone)

  • UV-Vis spectrophotometer

  • Standard solutions of Pb²⁺

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution of Pb(OH)₂ as described in the potentiometric titration method.

  • Preparation of Standard Curve: Prepare a series of standard solutions of known Pb²⁺ concentrations. Add the complexing agent to each standard to develop a colored complex and measure the absorbance at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus Pb²⁺ concentration.

  • Sample Analysis: Take a known volume of the filtered saturated Pb(OH)₂ solution, add the complexing agent, and dilute to a known volume. Measure the absorbance of the sample at λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of Pb²⁺ in the sample.

  • Ksp Calculation: From the dissolution equilibrium, the concentration of OH⁻ is twice the concentration of Pb²⁺. Calculate the Ksp using the formula: Ksp = --INVALID-LINK--² = 4[Pb²⁺]³.

Direct Solubility Measurement with Gravimetric Analysis

This classical method involves determining the mass of dissolved this compound in a known volume of a saturated solution.

Materials:

  • Saturated solution of this compound

  • Evaporating dish

  • Oven

  • Analytical balance

  • Filtration apparatus

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution and carefully filter it to remove any solid particles.

  • Evaporation: Accurately measure a large volume of the clear, saturated solution into a pre-weighed evaporating dish.

  • Drying: Gently heat the evaporating dish to evaporate the water, leaving behind the solid Pb(OH)₂ residue. Dry the dish in an oven at a suitable temperature (e.g., 105 °C) to a constant weight.

  • Mass Determination: Cool the dish in a desiccator and weigh it accurately. The difference in weight gives the mass of dissolved Pb(OH)₂.

  • Solubility and Ksp Calculation: Calculate the molar solubility (S) of Pb(OH)₂ in moles per liter. The Ksp can then be calculated as Ksp = 4S³.

Conclusion

The solubility product constant of this compound is a fundamental parameter with significant implications for scientific research and development. The data and experimental protocols presented in this guide offer a comprehensive resource for professionals requiring a thorough understanding of the aqueous chemistry of this compound. The provided methodologies, when executed with precision, can yield reliable Ksp values crucial for predictive modeling and risk assessment.

References

An In-depth Technical Guide on the Thermodynamic Data of Lead(II) Hydroxide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of lead(II) hydroxide (B78521), Pb(OH)₂. The information is curated for professionals in research, science, and drug development who require accurate thermodynamic parameters for modeling, synthesis, and stability analysis of lead-containing compounds. This document summarizes key thermodynamic data, outlines the general experimental protocols for their determination, and provides visualizations to illustrate the fundamental concepts.

Thermodynamic Data for the Formation of Lead(II) Hydroxide

The formation of solid this compound from its constituent elements in their standard states is represented by the following reaction:

Pb(s) + O₂(g) + H₂(g) → Pb(OH)₂(s)

The key thermodynamic parameters for this reaction at standard conditions (298.15 K and 1 bar) are the standard enthalpy of formation (ΔH°f), the standard Gibbs free energy of formation (ΔG°f), and the standard molar entropy (S°). The values for these parameters have been reported in various sources, with some minor discrepancies. The table below provides a summary of the available data.

Thermodynamic ParameterReported ValueSource
Standard Enthalpy of Formation (ΔH°f) -515.9 kJ·mol⁻¹[1][2][3]
-514.6 kJ·mol⁻¹[4]
Standard Gibbs Free Energy of Formation (ΔG°f) -421.389 kJ·mol⁻¹[4]
-452.2 kJ·mol⁻¹[5]
Standard Molar Entropy (S°) 88.0 J·mol⁻¹·K⁻¹[4]

Note: The discrepancies in the reported values may arise from different experimental techniques, variations in the crystalline form of Pb(OH)₂, or impurities in the samples.

Experimental Protocols for the Determination of Thermodynamic Data

While specific experimental details for the determination of the thermodynamic properties of this compound are not extensively documented in readily available literature, the following sections describe the general and standard methodologies employed for such determinations for inorganic compounds.

The standard enthalpy of formation of a compound is typically determined using calorimetric techniques.

Methodology: Reaction Calorimetry

  • Principle: This method involves measuring the heat change (enthalpy change) of a chemical reaction involving the compound of interest. By applying Hess's Law, the enthalpy of formation can be calculated from the enthalpies of other known reactions.

  • Apparatus: A reaction calorimeter, such as a coffee-cup calorimeter for simple experiments or a more sophisticated bomb calorimeter for combustion reactions, is used. The calorimeter is designed to be an isolated system to minimize heat exchange with the surroundings.

  • Procedure:

    • A known amount of a suitable lead salt (e.g., lead(II) nitrate, Pb(NO₃)₂) is dissolved in a known volume of water inside the calorimeter, and the initial temperature is recorded.

    • A stoichiometric amount of a strong base (e.g., sodium hydroxide, NaOH) solution of known concentration is added to precipitate this compound.

    • The temperature change of the solution is carefully monitored until it reaches a maximum and then starts to cool.

    • The heat evolved or absorbed by the reaction is calculated using the formula: q = m × c × ΔT where:

      • q is the heat change

      • m is the total mass of the solution

      • c is the specific heat capacity of the solution (often approximated as that of water)

      • ΔT is the change in temperature.

  • Calculation of ΔH°f: By knowing the enthalpy changes of the dissolution of the reactants and the enthalpy of formation of the other species in the reaction, the standard enthalpy of formation of Pb(OH)₂(s) can be determined using Hess's Law.

The standard Gibbs free energy of formation can be determined directly from electrochemical measurements or calculated from the standard enthalpy and entropy of formation.

Methodology: Electromotive Force (EMF) Measurements

  • Principle: The Gibbs free energy change for a reaction is related to the electromotive force (EMF or cell potential) of an electrochemical cell by the equation: ΔG° = -nFE° where:

    • n is the number of moles of electrons transferred in the reaction

    • F is the Faraday constant (96485 C·mol⁻¹)

    • E° is the standard cell potential.

  • Apparatus: An electrochemical cell (galvanic cell) is constructed where the overall cell reaction corresponds to the formation of this compound.

  • Procedure:

    • A suitable electrochemical cell is designed. For Pb(OH)₂, this could involve a lead electrode and a reference electrode in a solution containing hydroxide ions at a known activity.

    • The standard potential of the cell (E°) is measured under standard conditions (1 M concentration of ions, 1 bar pressure for gases, 298.15 K).

    • The Gibbs free energy of the reaction is then calculated. By choosing appropriate half-reactions, the standard Gibbs free energy of formation of Pb(OH)₂(s) can be determined.

The standard molar entropy of a substance is typically determined from heat capacity measurements at different temperatures.

Methodology: Calorimetric Measurement of Heat Capacity

  • Principle: The Third Law of Thermodynamics states that the entropy of a perfect crystal at absolute zero (0 K) is zero. The entropy of a substance at a higher temperature can be calculated by integrating the heat capacity divided by the temperature from 0 K to the desired temperature (e.g., 298.15 K).

  • Apparatus: An adiabatic calorimeter is used to measure the heat capacity (Cp) of a pure sample of this compound over a range of temperatures, starting from very low temperatures.

  • Procedure:

    • A known amount of pure Pb(OH)₂(s) is placed in the calorimeter.

    • A measured amount of heat is supplied to the sample, and the resulting temperature increase is measured precisely.

    • The heat capacity is calculated at various temperatures.

  • Calculation of S°: The standard molar entropy at 298.15 K is calculated by integrating the heat capacity data: S°(298.15 K) = ∫(from 0 to 298.15 K) (Cp/T) dT If there are any phase transitions between 0 K and 298.15 K, the entropy change of these transitions must also be included in the calculation.

Visualizations

The following diagrams, generated using the DOT language, illustrate the formation of this compound and the relationship between its thermodynamic properties.

G Pb Pb(s) PbOH2 Pb(OH)₂(s) Pb->PbOH2 O2 O₂(g) O2->PbOH2 H2 H₂(g) H2->PbOH2

Figure 1: Formation of this compound from its Elements.

G G ΔG°f equation ΔG°f = ΔH°f - TΔS°f H ΔH°f H->G - S TΔS°f S->G +

Figure 2: Relationship between Gibbs Free Energy, Enthalpy, and Entropy of Formation.

References

Unraveling the Complexity of Lead(II) Hydroxide: A Technical Guide to its Crystalline Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structures of lead(II) hydroxide (B78521) and its related complex polymorphs. Addressed to researchers, scientists, and professionals in drug development, this document collates crystallographic data, detailed experimental protocols for synthesis and characterization, and visual representations of the structural relationships, offering a comprehensive resource for the scientific community.

It is widely recognized within the scientific community that a simple, pure lead(II) hydroxide (Pb(OH)₂) is an elusive compound and not well-characterized. Instead, research has predominantly focused on more complex, stable crystalline phases that incorporate lead, hydroxide, and other ions. This guide will focus on three such well-documented crystalline structures: hydrocerussite (2PbCO₃·Pb(OH)₂), β---INVALID-LINK--₂·H₂O, and the lead oxide hydroxide Pb₆O₄(OH)₄.

Crystallographic Data of this compound Related Compounds

The structural diversity of crystalline compounds related to this compound is summarized below. These compounds represent the stable, isolable phases often encountered in studies of lead(II) in aqueous and hydroxide-rich environments.

Table 1: Crystallographic Data for Hydrocerussite (2PbCO₃·Pb(OH)₂)
ParameterValue
Crystal SystemTrigonal
Space GroupR-3m
a (Å)5.2465
c (Å)23.702
α (°)90
β (°)90
γ (°)120
Z3
V (ų)565.01
Atomic Coordinates See Table 1a

Table 1a: Atomic Coordinates for Hydrocerussite

AtomWyckoffxyz
Pb16c000.1818
Pb23b000.5
O118h0.158-0.1580.122
O26c000.395
C16c000.083
H16c000.344
Table 2: Crystallographic Data for β-Pb₆O(OH)₆₂·H₂O
ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)19.953
b (Å)17.624
c (Å)13.383
α (°)90
β (°)90
γ (°)90
Z8
V (ų)4706
Atomic Coordinates See Table 2a

Table 2a: Atomic Coordinates for β---INVALID-LINK--₂·H₂O

Note: Due to the complexity of the structure with a large number of atoms, a simplified representation of the lead and central oxygen atoms is provided. For a complete list of atomic coordinates, please refer to the original publication.

Atomxyz
Pb(1)0.23690.11970.4491
Pb(2)0.08860.18030.5510
Pb(3)0.13450.02430.6418
Pb(4)0.28580.18140.6548
Pb(5)0.32910.02590.5647
Pb(6)0.18120.12020.7645
O(1)0.1830.1190.597
Table 3: Crystallographic Data for Pb₆O₄(OH)₄
ParameterValue
Crystal SystemTetragonal
Space GroupP4/mnc
a (Å)8.031
c (Å)9.172
α (°)90
β (°)90
γ (°)90
Z2
V (ų)591.4
Atomic Coordinates See Table 3a

Table 3a: Atomic Coordinates for Pb₆O₄(OH)₄

AtomWyckoffxyz
Pb18h0.08370.20350
Pb24d00.50.25
O18h0.0890.0540.165
O28h0.1660.3340.150
H8h0.130.370.21

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these this compound-related compounds are crucial for reproducible research.

Synthesis of Hydrocerussite (2PbCO₃·Pb(OH)₂)

Hydrocerussite can be synthesized by the reaction of carbon dioxide with a lead source in an aqueous medium.[1]

  • Reactants: Metallic lead (Pb) or litharge (PbO), distilled water, and a source of carbon dioxide (e.g., CO₂ gas or a soluble carbonate).

  • Procedure:

    • A suspension of finely divided lead or litharge is prepared in distilled water.

    • Carbon dioxide is bubbled through the suspension, or a solution of a soluble carbonate is slowly added.

    • The pH of the reaction mixture is maintained between 4 and 5.[1]

    • The reaction is allowed to proceed with stirring until the formation of a white precipitate is complete.

    • The precipitate is then filtered, washed with distilled water, and dried.

Synthesis of β-Pb₆O(OH)₆₂·H₂O

This complex lead oxide hydroxide perchlorate (B79767) is synthesized from lead(II) oxide and perchloric acid.[2]

  • Reactants: Lead(II) oxide (PbO), perchloric acid (HClO₄).

  • Procedure:

    • Dissolve PbO in a perchloric acid solution with gentle heating. A molar ratio of approximately 1.4 mol of PbO to 1 mol of HClO₄ is used.[2]

    • The resulting solution is cooled to approximately 290 K and filtered to remove any prematurely crystallized α-phase.[2]

    • The filtrate is then further cooled in a refrigerator to induce the slow crystallization of rectangular, prismatic crystals of the β-phase.[2]

    • Rapid crystallization should be avoided as it may favor the formation of the α-phase.[2]

Synthesis of Pb₆O₄(OH)₄

Crystals of this lead oxide hydroxide can be obtained through the reaction of a lead(II) salt with a hydroxide source.[3][4]

  • Reactants: Lead(II) perchlorate (Pb(ClO₄)₂), Strontium hydroxide octahydrate (Sr(OH)₂·8H₂O).[3][4]

  • Procedure:

    • A solution of lead(II) perchlorate is reacted with strontium hydroxide octahydrate.

    • The reaction is carried out in a petri dish, allowing for the slow formation of single crystals over several days.[3][4]

    • The resulting crystals are then isolated for characterization.

Characterization by X-ray Diffraction (XRD)

The primary technique for determining the crystal structure of these compounds is X-ray diffraction, performed on single crystals or powdered samples.

  • Single-Crystal XRD: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector, and the data is used to solve and refine the crystal structure, yielding precise atomic coordinates and unit cell parameters.

  • Powder XRD and Rietveld Refinement: For polycrystalline samples, powder XRD is employed. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). A Rietveld refinement is then performed, which is a least-squares method to refine a theoretical line profile until it matches the measured profile. This allows for the determination of lattice parameters, space group, and atomic positions from a powder sample.

Visualization of Structural Relationships

The following diagram illustrates a conceptual workflow for the synthesis and characterization of the discussed this compound-related crystalline compounds.

LeadHydroxidePolymorphs cluster_synthesis Synthesis Pathways cluster_products Crystalline Products cluster_characterization Characterization Pb_source Lead(II) Source (e.g., PbO, Pb(NO₃)₂) Precipitation Aqueous Precipitation/ Hydrolysis Pb_source->Precipitation OH_source Hydroxide/Carbonate Source (e.g., NaOH, CO₂) OH_source->Precipitation Hydrocerussite Hydrocerussite [Pb₃(CO₃)₂(OH)₂] Precipitation->Hydrocerussite pH 4-5 + CO₂ Beta_Phase β-[Pb₆O(OH)₆](ClO₄)₂·H₂O Precipitation->Beta_Phase + HClO₄ Controlled Cooling Pb6O4OH4 Pb₆O₄(OH)₄ Precipitation->Pb6O4OH4 + Sr(OH)₂ Slow Crystallization XRD X-ray Diffraction (Single-Crystal or Powder) Hydrocerussite->XRD Beta_Phase->XRD Pb6O4OH4->XRD Structure Crystal Structure Data (Lattice Parameters, Atomic Coords.) XRD->Structure

Caption: Synthesis and characterization workflow for this compound-related compounds.

References

Lead(II) Hydroxide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 19783-14-3[1][2][3][4][5][6][7]

Synonyms: Plumbous hydroxide (B78521), Lead dihydroxide[4]

This technical guide provides an in-depth overview of lead(II) hydroxide (Pb(OH)₂), including its chemical and physical properties, safety information, experimental protocols for its synthesis, and an examination of the molecular signaling pathways affected by its toxicity. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. Below is a summary of its classification and associated hazards.

GHS Hazard Classification

Hazard ClassCategory
Acute Toxicity, Oral4
Acute Toxicity, Inhalation4
Carcinogenicity1A
Reproductive Toxicity1A
Specific Target Organ Toxicity (Repeated Exposure)2
Hazardous to the Aquatic Environment, Long-Term1

Data sourced from multiple safety data sheets.[7][8]

Hazard Statements

CodeStatement
H302Harmful if swallowed.
H332Harmful if inhaled.
H350May cause cancer.
H360May damage fertility or the unborn child.
H373May cause damage to organs through prolonged or repeated exposure.
H410Very toxic to aquatic life with long lasting effects.

Data sourced from multiple safety data sheets.[7][8]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
Molecular Formula Pb(OH)₂
Molecular Weight 241.21 g/mol [9]
Appearance White amorphous powder[9][10]
Density 7.41 g/cm³[9][10]
Solubility in Water 0.0155 g/100 mL (at 20 °C)[1]
Decomposition Temperature 145 °C[10]

Occupational Exposure Limits

Occupational exposure limits for lead and its inorganic compounds have been established by various regulatory bodies to protect workers.

OrganizationExposure LimitNotes
OSHA (PEL) 50 µg/m³8-hour time-weighted average[11]
NIOSH (REL) 50 µg/m³10-hour time-weighted average[7]
ACGIH (TLV) 50 µg/m³8-hour time-weighted average[7]

Experimental Protocols

Synthesis of this compound via Chemical Co-Precipitation

This protocol describes a common and straightforward method for synthesizing this compound nanoparticles.

Materials:

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Beakers

  • Magnetic stirrer

  • Centrifuge

  • Drying oven

Procedure:

  • Prepare an aqueous solution of lead(II) nitrate.

  • Separately, prepare an aqueous solution of sodium hydroxide. The stoichiometric ratio of lead(II) nitrate to sodium hydroxide should be 1:2.

  • Under constant stirring, slowly add the sodium hydroxide solution to the lead(II) nitrate solution.

  • A white precipitate of this compound will form immediately. The reaction is as follows: Pb(NO₃)₂(aq) + 2NaOH(aq) → Pb(OH)₂(s) + 2NaNO₃(aq)

  • Continue stirring for a set period to ensure the reaction is complete.

  • Separate the precipitate from the solution by centrifugation.

  • Wash the precipitate with deionized water multiple times to remove any unreacted reagents and byproducts.

  • Dry the purified this compound precipitate in an oven at a low temperature to avoid decomposition.

Characterization: The resulting this compound nanoparticles can be characterized using various techniques, including X-ray diffraction (XRD) to determine the crystal structure and particle size, scanning electron microscopy (SEM) to observe the surface morphology, and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups.

Toxicological Testing

Detailed protocols for toxicological testing of chemical substances are provided by regulatory agencies such as the U.S. Environmental Protection Agency (EPA). The EPA's Health Effects Test Guidelines (Series 870) offer comprehensive procedures for assessing various toxicological endpoints, including acute, subchronic, and chronic toxicity, as well as mutagenicity and neurotoxicity. When evaluating the environmental impact, the Toxicity Characteristic Leaching Procedure (TCLP) is a standard method used to determine the mobility of analytes in waste.

Molecular Signaling Pathways in Lead Toxicity

Lead exerts its toxic effects through various molecular mechanisms, primarily by mimicking essential divalent cations like calcium (Ca²⁺) and zinc (Zn²⁺), leading to the disruption of numerous cellular processes.

One of the primary mechanisms of lead toxicity is the induction of oxidative stress. This occurs through the generation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.

Lead also interferes with intracellular signaling pathways. It can activate several protein kinases, including c-Jun N-terminal kinase (JNK), phosphoinositide 3-kinase (PI3K)/Akt, and p38 mitogen-activated protein kinase (MAPK). These kinases are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. The dysregulation of these pathways can lead to cytotoxic effects.

Furthermore, lead can induce apoptosis, or programmed cell death. It has been shown to affect the expression of proteins in the Bcl-2 family, which are key regulators of apoptosis. Specifically, lead can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby shifting the balance towards cell death.

Lead_Toxicity_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_oxidative_stress Oxidative Stress cluster_signaling Signaling Disruption cluster_apoptosis Apoptosis Induction Lead(II) Ion Lead(II) Ion ROS Reactive Oxygen Species (ROS) Lead(II) Ion->ROS PI3K_Akt PI3K/Akt Pathway Lead(II) Ion->PI3K_Akt p38_MAPK p38 MAPK Pathway Lead(II) Ion->p38_MAPK JNK JNK Pathway Lead(II) Ion->JNK Bax Bax (pro-apoptotic) Upregulation Lead(II) Ion->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation Lead(II) Ion->Bcl2 Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Cytotoxicity Cytotoxicity PI3K_Akt->Cytotoxicity p38_MAPK->Cytotoxicity JNK->Cytotoxicity Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Molecular mechanisms of this compound toxicity.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Pb(NO₃)₂ + NaOH Precipitation Co-Precipitation Reactants->Precipitation Purification Centrifugation & Washing Precipitation->Purification Drying Drying Purification->Drying Product Pb(OH)₂ Nanoparticles Drying->Product XRD XRD Product->XRD SEM SEM Product->SEM FTIR FTIR Product->FTIR

Caption: Experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to the Amphoteric Nature of Lead(II) Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead(II) hydroxide (B78521), Pb(OH)₂, is an inorganic compound that serves as a quintessential example of amphoterism. While sparingly soluble in water, it readily reacts with both acids and strong bases, a characteristic that is crucial for understanding the chemistry of lead in various aqueous environments. This technical guide provides a comprehensive overview of the amphoteric properties of lead(II) hydroxide, including its fundamental chemical reactions, relevant equilibrium constants, detailed experimental protocols for its synthesis and characterization, and visual diagrams of its reaction pathways. This document is intended to be a resource for professionals in research and development who require a deep, practical understanding of this compound's behavior.

Introduction to Amphoterism

An amphoteric substance is a molecule or ion that can react as both an acid and a base.[1] This dual reactivity is a key chemical property of the hydroxides of several metals, including aluminum, zinc, tin, and lead.[2][3] this compound, Pb(OH)₂, demonstrates this property distinctly. It behaves as a base in the presence of acids by accepting protons and as a Lewis acid in the presence of strong alkalis by accepting a pair of electrons from hydroxide ions to form complex ions.[4] Understanding this behavior is critical in fields ranging from environmental science, for modeling lead's mobility in soils, to materials science and drug development, where pH-dependent solubility can be exploited.

Physicochemical and Thermodynamic Data

The fundamental properties of this compound are summarized below. The quantitative data have been compiled from various sources and are presented for easy reference and comparison.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Chemical FormulaPb(OH)₂[5]
Molar Mass241.21 g/mol [5]
AppearanceWhite amorphous powder[6]
Solubility in Water (20°C)0.0155 g / 100 mL[5]
Decomposition Temperature145 °C[6]
Table 2: Key Equilibrium Constants (at 25°C)
EquilibriumConstantValueChemical Equation
Solubility ProductKsp1.43 x 10⁻²⁰Pb(OH)₂(s) ⇌ Pb²⁺(aq) + 2OH⁻(aq)
Formation ConstantKf3.8 x 10¹⁴Pb²⁺(aq) + 3OH⁻(aq) ⇌ [Pb(OH)₃]⁻(aq)

Note: The reported Ksp for Pb(OH)₂ can vary in literature, with values ranging from 10⁻¹⁵ to 10⁻²⁰.[1][5] The formation of hydroxo-lead complexes is a stepwise process, and other species such as [Pb(OH)₄]²⁻ also form in highly alkaline conditions.

Core Chemical Reactions

The amphoteric nature of Pb(OH)₂ is defined by its reactions with acids and bases.

Reaction with Acid (Basicity)

As a typical metal hydroxide, this compound reacts with acids in a neutralization reaction to form a lead(II) salt and water. For example, with nitric acid, the insoluble Pb(OH)₂ dissolves to form soluble lead(II) nitrate (B79036).[4][7][8]

Molecular Equation: Pb(OH)₂(s) + 2HNO₃(aq) → Pb(NO₃)₂(aq) + 2H₂O(l)[7][9]

Net Ionic Equation: Pb(OH)₂(s) + 2H⁺(aq) → Pb²⁺(aq) + 2H₂O(l)

Reaction with Base (Acidity)

In the presence of excess strong base, such as sodium hydroxide, this compound behaves as a Lewis acid. The hydroxide ions act as ligands, donating electron pairs to the lead(II) ion to form a soluble complex ion, the tetrahydroxoplumbate(II) ion.[1] This reaction causes the white precipitate of Pb(OH)₂ to redissolve, forming a colorless solution.

Molecular Equation: Pb(OH)₂(s) + 2NaOH(aq) → Na₂--INVALID-LINK--[1]

Net Ionic Equation: Pb(OH)₂(s) + 2OH⁻(aq) → [Pb(OH)₄]²⁻(aq)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a subsequent experiment to demonstrate its amphoteric properties.

Safety Precaution: Lead compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a fume hood.[6] All waste must be disposed of according to institutional guidelines for heavy metal waste.

Protocol for Synthesis of this compound

This protocol describes the synthesis of Pb(OH)₂ via direct precipitation.

  • Objective: To synthesize solid this compound from a soluble lead(II) salt.

  • Reagents and Materials:

    • 0.1 M Lead(II) nitrate solution, Pb(NO₃)₂

    • 0.2 M Sodium hydroxide solution, NaOH

    • Deionized water

    • Beakers

    • Magnetic stirrer and stir bar

    • Burette or dropping funnel

    • Buchner funnel and filter paper

    • Vacuum flask

  • Methodology:

    • Place 100 mL of 0.1 M Pb(NO₃)₂ solution into a 250 mL beaker equipped with a magnetic stir bar.

    • Begin stirring the lead(II) nitrate solution at a moderate speed.

    • Slowly add the 0.2 M NaOH solution dropwise from a burette. A white precipitate of this compound will form immediately.

    • Continue adding NaOH until the pH of the solution is between 8 and 10, monitoring with a pH meter. Avoid adding a large excess of NaOH, as this will cause the precipitate to redissolve.

    • Once precipitation is complete, cease stirring and allow the precipitate to settle.

    • Set up a Buchner funnel for vacuum filtration. Wet the filter paper with deionized water.

    • Carefully decant the supernatant and then transfer the precipitate to the funnel.

    • Wash the precipitate with several small portions of cold deionized water to remove any unreacted ions.

    • Dry the collected this compound precipitate in a desiccator or a low-temperature oven (below 60°C).

Protocol for Demonstrating Amphoterism
  • Objective: To qualitatively confirm the amphoteric nature of the synthesized Pb(OH)₂.

  • Reagents and Materials:

    • Synthesized this compound

    • 2 M Nitric acid, HNO₃

    • 6 M Sodium hydroxide, NaOH

    • Test tubes and test tube rack

    • Spatula

  • Methodology:

    • Place a small amount (approx. 0.1 g) of the synthesized Pb(OH)₂ precipitate into two separate test tubes.

    • Acid Test: To the first test tube, add 2 M HNO₃ dropwise while gently agitating the tube. Observe the dissolution of the white precipitate, resulting in a clear, colorless solution.[7]

    • Base Test: To the second test tube, add 6 M NaOH dropwise while gently agitating. Observe the dissolution of the white precipitate as the soluble tetrahydroxoplumbate(II) complex forms, also resulting in a clear, colorless solution.

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts of this compound's amphoterism and the experimental workflow to demonstrate it.

Amphoteric_Nature PbOH2 Pb(OH)₂(s) (White Precipitate) Product_Acid Pb²⁺(aq) + 2H₂O(l) (Colorless Solution) PbOH2->Product_Acid Dissolves Product_Base [Pb(OH)₄]²⁻(aq) (Colorless Solution) PbOH2->Product_Base Dissolves Acid Acidic Medium (e.g., HNO₃) Acid->PbOH2 + 2H⁺ Base Basic Medium (excess NaOH) Base->PbOH2 + 2OH⁻

Caption: Reaction pathways of this compound in acidic and basic media.

Experimental_Workflow cluster_acid Acid Test cluster_base Base Test start Start: Pb(NO₃)₂(aq) Solution add_naoh Add NaOH(aq) dropwise to pH 8-10 start->add_naoh precipitate Observe White Precipitate Pb(OH)₂(s) add_naoh->precipitate split Divide Precipitate into Two Samples precipitate->split add_acid Add 2M HNO₃ split->add_acid Sample 1 add_base Add 6M NaOH (excess) split->add_base Sample 2 dissolve_acid Result: Precipitate Dissolves (Forms Pb²⁺(aq)) add_acid->dissolve_acid dissolve_base Result: Precipitate Dissolves (Forms [Pb(OH)₄]²⁻(aq)) add_base->dissolve_base

Caption: Experimental workflow for demonstrating the amphoterism of Pb(OH)₂.

References

Hydrolysis of Lead(II) Ions in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of lead(II) (Pb²⁺) ions in aqueous solutions. Understanding the speciation of lead(II) under various conditions is critical for researchers in fields ranging from environmental science and toxicology to materials science and drug development, where lead contamination can be a significant concern. This document details the formation of various hydrolysis products, their stability, the thermodynamics of these reactions, and the experimental methods used for their characterization.

Introduction to Lead(II) Hydrolysis

The aqueous chemistry of lead(II) is complex and highly dependent on pH. In acidic solutions (pH < 6), the dominant species is the hydrated lead(II) ion, [Pb(H₂O)ₙ]²⁺. As the pH increases, the water molecules in the hydration shell undergo deprotonation, leading to the formation of a series of mononuclear and polynuclear hydroxo complexes. This process, known as hydrolysis, significantly alters the solubility, mobility, and toxicity of lead in aqueous environments.

The general hydrolysis reaction can be represented as:

xPb²⁺ + yH₂O ⇌ Pbₓ(OH)y⁽²ˣ⁻ʸ⁾⁺ + yH⁺

The equilibrium of this reaction is characterized by hydrolysis constants, which are crucial for predicting the speciation of lead(II) in solutions of varying acidity.

Lead(II) Hydrolysis Products and Their Stability

Numerous studies have identified a variety of mononuclear and polynuclear lead(II) hydroxo complexes. The formation and stability of these species are quantified by their cumulative stability constants (β).

Quantitative Data on Lead(II) Hydrolysis

The following tables summarize the key quantitative data for the hydrolysis of lead(II) ions, including the stoichiometry of the hydrolysis products, their formation constants (log β), and thermodynamic data where available.

Table 1: Stability Constants (log β) of Mononuclear Lead(II) Hydrolysis Species

SpeciesReactionlog βIonic MediumTemperature (°C)
Pb(OH)⁺Pb²⁺ + H₂O ⇌ Pb(OH)⁺ + H⁺-7.860.1 M KNO₃25
Pb(OH)₂Pb²⁺ + 2H₂O ⇌ Pb(OH)₂ + 2H⁺-17.13.0 M NaClO₄25
[Pb(OH)₃]⁻Pb²⁺ + 3H₂O ⇌ [Pb(OH)₃]⁻ + 3H⁺-28.13.0 M NaClO₄25

Table 2: Stability Constants (log β) of Polynuclear Lead(II) Hydrolysis Species

SpeciesReaction-log βIonic MediumTemperature (°C)
[Pb₃(OH)₄]²⁺3Pb²⁺ + 4H₂O ⇌ [Pb₃(OH)₄]²⁺ + 4H⁺23.910.1 M KNO₃25
[Pb₃(OH)₅]⁺3Pb²⁺ + 5H₂O ⇌ [Pb₃(OH)₅]⁺ + 5H⁺31.750.1 M KNO₃25
[Pb₄(OH)₄]⁴⁺4Pb²⁺ + 4H₂O ⇌ [Pb₄(OH)₄]⁴⁺ + 4H⁺20.400.1 M KNO₃25
[Pb₆(OH)₈]⁴⁺6Pb²⁺ + 8H₂O ⇌ [Pb₆(OH)₈]⁴⁺ + 8H⁺43.380.1 M KNO₃25

Table 3: Thermodynamic Data for Lead(II) Hydrolysis in 1.0 M NaClO₄ at 25°C [1]

Specieslog βΔH⁰ (kJ/mol)
Pb(OH)⁺-7.824
Pb₃(OH)₄²⁺-22.69112
Pb₃(OH)₅⁺-30.8146
Pb₄(OH)₄⁴⁺-19.5886
Pb₆(OH)₈⁴⁺-42.43215

Signaling Pathways and Logical Relationships

The hydrolysis of lead(II) ions is a stepwise process that is critically dependent on the pH of the aqueous solution. The following diagrams illustrate the general pathway of lead(II) hydrolysis and a typical experimental workflow for its characterization.

G General Hydrolysis Pathway of Lead(II) Ions cluster_pH Increasing pH Pb2 Pb²⁺ (aq) PbOH Pb(OH)⁺ Pb2->PbOH + OH⁻ PbOH2 Pb(OH)₂ (aq) PbOH->PbOH2 + OH⁻ Pb_poly Polynuclear Species ([Pbₓ(OH)y]⁽²ˣ⁻ʸ⁾⁺) PbOH->Pb_poly + Pb²⁺, + OH⁻ PbOH3 [Pb(OH)₃]⁻ PbOH2->PbOH3 + OH⁻ Precipitate Pb(OH)₂ (s) PbOH2->Precipitate High [Pb²⁺] G Experimental Workflow for Lead(II) Hydrolysis Study prep Sample Preparation (Pb(II) solution in a defined ionic medium) titration Potentiometric Titration (Titration with a standard base) prep->titration data_acq Data Acquisition (EMF vs. Volume of titrant) titration->data_acq data_proc Data Processing (Calculation of ñ and p[OH⁻]) data_acq->data_proc modeling Computer Modeling (Determination of species and stability constants) data_proc->modeling validation Spectroscopic Validation (Raman, EXAFS) modeling->validation

References

An In-depth Technical Guide to the Formation of Lead Hydroxide Complexes in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lead(II) ions in aqueous solutions undergo extensive hydrolysis, forming a series of mononuclear and polynuclear hydroxide (B78521) complexes. The specific species present and their relative concentrations are highly dependent on factors such as pH, total lead concentration, and the ionic strength of the medium. Understanding the formation and stability of these complexes is critical for predicting lead's mobility, bioavailability, and toxicity in environmental and biological systems. This guide provides a comprehensive overview of the thermodynamics of lead hydroxide complex formation, detailed experimental protocols for their characterization, and a summary of key stability constants.

Introduction to Lead(II) Hydrolysis

In aqueous environments, the lead(II) ion (Pb²⁺) is typically solvated by water molecules, forming the aqua ion [Pb(H₂O)ₙ]²⁺. As the pH of the solution increases, the aqua ion undergoes hydrolysis, a process where coordinated water molecules are deprotonated to form hydroxide ligands.[1] This results in a stepwise formation of various lead hydroxide complexes.[2] These species can be broadly categorized into mononuclear complexes, containing a single lead center (e.g., Pb(OH)⁺, Pb(OH)₂(aq)), and polynuclear complexes, which feature multiple lead centers bridged by hydroxide or oxide ligands (e.g., [Pb₄(OH)₄]⁴⁺).[3][4]

The equilibrium between these species dictates the solubility and chemical behavior of lead in solution.[5] At low pH, the free Pb²⁺ ion is the dominant species. As the pH rises, mononuclear complexes begin to form.[6] At higher lead concentrations and intermediate pH ranges (approximately 7-10), polynuclear species can become significant.[4][7] In strongly alkaline conditions, the formation of anionic complexes like [Pb(OH)₃]⁻ increases the solubility of lead hydroxide.[3][8]

Thermodynamics and Stability of Lead Hydroxide Complexes

The formation of lead hydroxide complexes is described by equilibrium reactions, and the strength of these complexes is quantified by stability constants (β). A stability constant is the equilibrium constant for the formation of a complex from its constituent reagents.[1] For a general lead hydroxide complex, the formation can be represented by the equilibrium:

pPb²⁺ + qH₂O ⇌ [Pbₚ(OH)q]⁽²ᵖ⁻q⁾⁺ + qH⁺

The corresponding equilibrium constant, denoted as *βₚq, provides a measure of the complex's stability. The values of these constants are crucial for developing accurate chemical speciation models.

The following tables summarize selected stability constants for mononuclear and polynuclear lead hydroxide complexes determined under various experimental conditions. It is important to note that values can vary significantly depending on the ionic strength, temperature, and specific experimental technique used.

Table 1: Stability Constants for Mononuclear Lead(II) Hydroxide Complexes Equilibrium Reaction: Pb²⁺(aq) + qH₂O ⇌ Pb(OH)q⁽²⁻q⁾⁺(aq) + qH⁺(aq)

Complex (q)Formulalog *β₁qIonic Strength (M)Temperature (°C)Reference
1Pb(OH)⁺-7.21.0 (NaClO₄)25[9][10]
2Pb(OH)₂(aq)-16.11.0 (NaClO₄)25[9][10]
3[Pb(OH)₃]⁻-26.51.0 (NaClO₄)25[9][10]
4[Pb(OH)₄]²⁻-38.01.0 (NaClO₄)25[9][10]

Table 2: Stability Constants for Polynuclear this compound Complexes Equilibrium Reaction: pPb²⁺(aq) + qH₂O ⇌ [Pbₚ(OH)q]⁽²ᵖ⁻q⁾⁺(aq) + qH⁺(aq)

Complex (p,q)Formulalog *βₚqIonic Strength (M)Temperature (°C)Reference
(1,1)Pb(OH)⁺-7.81.0 (NaClO₄)25[4]
(4,4)[Pb₄(OH)₄]⁴⁺-19.581.0 (NaClO₄)25[4]
(3,4)[Pb₃(OH)₄]²⁺-22.691.0 (NaClO₄)25[4]
(3,5)[Pb₃(OH)₅]⁺-30.81.0 (NaClO₄)25[4]
(6,8)[Pb₆(OH)₈]⁴⁺-42.431.0 (NaClO₄)25[4]

Mandatory Visualizations

The formation of lead hydroxide complexes can be visualized as a pathway dependent on solution conditions.

G cluster_pH Increasing pH Pb2 Pb²⁺ (aq) PbOH Pb(OH)⁺ Pb2->PbOH + OH⁻ PbOH2 Pb(OH)₂(aq) PbOH->PbOH2 + OH⁻ PbOH3 [Pb(OH)₃]⁻ PbOH2->PbOH3 + OH⁻ PbOH4 [Pb(OH)₄]²⁻ PbOH3->PbOH4 + OH⁻

Caption: Stepwise formation of mononuclear lead hydroxide complexes with increasing pH.

G cluster_conditions Solution Conditions cluster_species Resulting Dominant Species conc Total [Pb(II)] mono Mononuclear Complexes (e.g., Pb(OH)⁺) conc->mono Low poly Polynuclear Complexes (e.g., [Pb₄(OH)₄]⁴⁺) conc->poly High ph pH ph->mono Moderate ph->poly Intermediate precipitate Precipitate (Pb(OH)₂(s)) ph->precipitate High poly->precipitate

Caption: Logical relationships between solution conditions and dominant lead species.

Experimental Protocols

The determination of stability constants for lead hydroxide complexes requires precise and carefully controlled experiments. Combined spectrophotometric-potentiometric titration is a powerful technique for studying these systems, as it simultaneously provides information on both the free hydrogen ion concentration and the concentration of UV-active lead species.[7][10][11]

Objective: To determine the stability constants (βₚq) of this compound complexes.

1. Materials and Apparatus:

  • Reagents: Pb(ClO₄)₂ or Pb(NO₃)₂ stock solution, standardized NaOH solution (carbonate-free), standardized HClO₄ or HNO₃, high-purity NaClO₄ or KNO₃ (for ionic strength adjustment), deionized water (degassed to remove CO₂).

  • Apparatus: A thermostatted titration vessel (25°C), a high-precision automated burette (e.g., Metrohm Dosimat), a pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl), a diode array UV-Vis spectrophotometer, a long-path-length flow-through cell (e.g., >10 cm), magnetic stirrer, and a computer for data acquisition.[11]

2. Experimental Procedure:

  • System Calibration: Calibrate the glass electrode using standard buffer solutions to read hydrogen ion concentration ([H⁺]) rather than activity (pH). This involves titrating a known concentration of strong acid with a strong base in the same ionic medium as the main experiment.

  • Solution Preparation: Prepare a solution in the titration vessel containing a known, low concentration of Pb(II) (e.g., ≤ 10 μM to minimize polynuclear species) and a high concentration of an inert electrolyte (e.g., 1.0 M NaClO₄) to maintain constant ionic strength.[9][10]

  • Titration: Start the titration by adding small, precise aliquots of the standardized NaOH titrant to the lead solution.

  • Data Acquisition: After each aliquot addition, allow the system to equilibrate (potential stable to ± 0.1 mV).[11] Record the stable potential (E) from the pH meter and the full UV-Vis absorbance spectrum (e.g., 200-400 nm) from the spectrophotometer.

  • Reverse Titration (Optional): After reaching a desired upper pH limit, a back-titration with a standardized acid can be performed to check for the reversibility of the equilibria.

3. Data Analysis:

  • The potentiometric data (volume of titrant vs. potential) is used to calculate the free hydrogen ion concentration [H⁺] at each point in the titration.

  • The spectrophotometric data (absorbance vs. wavelength for each titration point) is processed. Changes in the spectra indicate the formation of different Pb(II) species.

  • The combined dataset ([H⁺], total [Pb], total [OH⁻] added, absorbance spectra) is input into a specialized computer program (e.g., Hyperquad, PSEQUAD).

  • This program uses a non-linear least-squares algorithm to refine the stability constants (βₚq) for a proposed chemical model (a set of p,q species) that best fits the experimental data.

G prep Prepare Solutions (Pb(II), Titrant, Electrolyte) calib Calibrate pH Electrode for [H⁺] prep->calib setup Assemble Titration Cell (Thermostatted at 25°C) calib->setup titrate Perform Automated Titration (Add Aliquots of Base) setup->titrate equil Equilibrate System titrate->equil After each addition record Record Data (Potential & UV-Vis Spectrum) equil->record record->titrate Next aliquot analyze Process Data (Calculate [H⁺], Analyze Spectra) record->analyze Titration complete model Fit Data to Chemical Model (Non-linear Least Squares) analyze->model results Obtain Stability Constants (log *βpq) model->results

Caption: Workflow for the experimental determination of lead hydroxide stability constants.

References

Methodological & Application

Application Notes: Controlled Precipitation Synthesis of Lead(II) Hydroxide (Pb(OH)₂) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lead(II) hydroxide (B78521) (Pb(OH)₂) nanoparticles are inorganic nanomaterials with properties that are of interest in various scientific fields. The synthesis of these nanoparticles via controlled precipitation is a versatile "bottom-up" approach that allows for the manipulation of particle size, morphology, and crystallinity by carefully adjusting reaction parameters.[1][2] This chemical co-precipitation method is widely used due to its simplicity and reliance on inexpensive and environmentally friendly precursors.[3] The resulting nanoparticles can be used in diverse applications, and their properties are often a precursor to other lead-based compounds like lead oxide (PbO).[4][5] Understanding and controlling the synthesis process is critical for producing Pb(OH)₂ nanoparticles with reproducible and tailored characteristics for specific research and development applications.

Experimental Workflow for Pb(OH)₂ Nanoparticle Synthesis

The general workflow for synthesizing Pb(OH)₂ nanoparticles via controlled precipitation involves the preparation of precursor solutions, a controlled reaction to induce precipitation, followed by separation, purification, and characterization of the final product.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Prepare Lead Precursor Solution (e.g., Pb(NO₃)₂ in DI Water) C Controlled Mixing & Precipitation (Constant Stirring, Temp Control) A->C B Prepare Alkaline Solution (e.g., KOH or NaOH in DI Water) B->C D Aging of Precipitate (Optional) C->D E Centrifugation / Filtration D->E F Washing (DI Water & Ethanol) E->F G Drying (Vacuum Oven) F->G H Characterization of Pb(OH)₂ Nanoparticles G->H

Caption: General experimental workflow for Pb(OH)₂ nanoparticle synthesis.

Detailed Experimental Protocol

This protocol describes a typical chemical co-precipitation method for synthesizing Pb(OH)₂ nanoparticles.[6] The procedure is based on the controlled reaction between a lead salt and an alkaline solution.

2.1 Materials and Equipment

  • Reagents: Lead(II) nitrate (B79036) (Pb(NO₃)₂), Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), Deionized (DI) water, Ethanol (B145695).

  • Equipment: Beakers, magnetic stirrer with hot plate, burette or dropping funnel, centrifuge, vacuum oven, pH meter.

2.2 Procedure

  • Precursor Solution Preparation: Prepare a 0.01 M aqueous solution of lead nitrate (Pb(NO₃)₂) by dissolving the appropriate amount of the salt in DI water.

  • Alkaline Solution Preparation: Prepare a 0.03 M aqueous solution of potassium hydroxide (KOH).

  • Precipitation Reaction:

    • Place the lead nitrate solution in a beaker on a magnetic stirrer and maintain vigorous stirring.

    • Slowly add the KOH solution dropwise to the lead nitrate solution using a burette. The rate of addition is a critical parameter for controlling nucleation and growth.

    • Monitor the pH of the solution. The reaction is typically carried out under alkaline conditions.

    • A white precipitate of Pb(OH)₂ will form immediately upon the addition of the alkaline solution.

  • Aging: After the complete addition of the alkaline solution, allow the mixture to stir for an additional period (e.g., 1-2 hours) to ensure a complete reaction and to age the precipitate.

  • Purification:

    • Separate the white precipitate from the solution by centrifugation at 4000 rpm for 5-10 minutes.[7]

    • Discard the supernatant and re-disperse the nanoparticle pellet in DI water.

    • Repeat the washing process with DI water and then with ethanol several times to remove any unreacted ions and byproducts.[7]

  • Drying: Dry the final purified product in a vacuum oven at a low temperature (e.g., 50-80 °C) to obtain a fine powder of Pb(OH)₂ nanoparticles.[4][7]

2.3 Safety Precautions

  • Lead compounds are highly toxic and cumulative poisons. Always handle lead salts and their solutions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dispose of all lead-containing waste according to institutional and environmental regulations.

Factors Influencing Synthesis and Nanoparticle Properties

The physicochemical properties of the synthesized Pb(OH)₂ nanoparticles are highly dependent on the reaction conditions. Control over these parameters is essential for achieving desired particle characteristics.[8][9]

ParameterInfluence on Nanoparticle PropertiesTypical Values / ConditionsCitation
Precursor Concentration Affects nucleation rate and final particle size. Higher concentrations can lead to faster nucleation and potentially smaller, more numerous particles, but may also cause aggregation.0.01 M - 0.1 M[2][4]
pH Determines the hydrolysis and condensation reactions. The pH must be sufficiently high to ensure the formation of hydroxide ions (OH⁻) for precipitation.pH > 7; optimal range often determined by titration.[10][11]
Temperature Influences reaction kinetics, precursor solubility, and crystal growth. Higher temperatures can increase crystallinity but may also lead to larger particles due to Ostwald ripening.Room Temperature to 80 °C[11][12]
Stirring Rate Ensures homogeneous mixing of reactants. A higher stirring rate can lead to smaller, more uniform particles by promoting faster seeding and preventing localized high concentrations.200 - 2000 rpm[12]
Rate of Addition Controls the supersaturation level. A slow addition rate favors controlled crystal growth on existing nuclei, often leading to larger, more crystalline particles. A rapid addition can cause a burst of nucleation, resulting in smaller particles.Dropwise addition[3]
Additives / Capping Agents Additives like NaCl can influence morphology (e.g., forming nanorods).[4] Capping agents (e.g., oleic acid, PVP) can be used to control growth and prevent agglomeration.[6]Varies by agent[4][6]

Mechanism of Controlled Precipitation

The formation of nanoparticles from solution follows two primary stages: nucleation and growth. The final particle size distribution is determined by the relative rates of these two processes.

G Precursors Ionic Precursors (Pb²⁺, OH⁻) Supersaturation Supersaturation Precursors->Supersaturation Nucleation Nucleation (Formation of stable nuclei) Supersaturation->Nucleation High Rate Growth Growth (Deposition on nuclei) Supersaturation->Growth Low Rate Nucleation->Growth FinalNPs Final Nanoparticles (Size, Morphology) Growth->FinalNPs Params Control Parameters P1 [Concentration] P2 Temperature P3 pH P4 Mixing Rate P1->Supersaturation P2->Nucleation P2->Growth P3->Supersaturation P4->Nucleation

Caption: Mechanism of nanoparticle formation via controlled precipitation.

In this process, when the concentration of ionic precursors (Pb²⁺ and OH⁻) exceeds the solubility limit, the solution becomes supersaturated. At a high degree of supersaturation, rapid nucleation occurs, forming many small, stable nuclei. This is followed by a growth phase where solute is deposited onto the surface of these nuclei.[13] By manipulating the control parameters, one can favor either nucleation or growth to tailor the final nanoparticle size and distribution.

Characterization of Pb(OH)₂ Nanoparticles

Proper characterization is essential to confirm the synthesis of the desired material and to understand its physical properties.

TechniqueInformation ObtainedTypical Results for Pb(OH)₂ NanoparticlesCitation
X-Ray Diffraction (XRD) Crystal structure, phase purity, and average crystallite size.Confirms the crystalline structure of lead(II) hydroxide.[6][14]
Scanning Electron Microscopy (SEM) Particle morphology, size distribution, and surface topography.Reveals shape (e.g., nanorods, platelets) and state of agglomeration.[4][6]
Transmission Electron Microscopy (TEM) High-resolution images of particle size, shape, and crystal lattice fringes.Provides detailed morphological information and confirms crystalline nature.[4][15]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of molecular functional groups.Shows characteristic stretching and bending frequencies for O-H bonds in the hydroxide structure.[4][6]
UV-Visible Spectroscopy Optical properties and estimation of the electronic band gap.Pb(OH)₂ is reported to have a wide direct band gap. A value of 5.41 eV has been reported.[6]

Applications

While research into Pb(OH)₂ nanoparticles is ongoing, they serve as important precursors for other lead-based nanomaterials, such as PbO, which have applications in batteries, sensors, and pigments.[5] In the context of biomedical science, related materials like layered double hydroxides (LDHs) have been investigated for gene and drug delivery.[16] The controlled synthesis of Pb(OH)₂ could be a foundational step for creating novel composite materials with potential utility in diagnostics or specialized therapeutic systems, although direct applications in drug development require extensive investigation into their biocompatibility and toxicity.

References

Application Notes and Protocols for the Synthesis of Lead-Based Nanomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Topic: Sol-Gel Synthesis of Lead(II) Hydroxide (B78521) Nanomaterials: A Modified Approach

Note on the Synthesis of Lead(II) Hydroxide Nanomaterials: Direct sol-gel synthesis of pure this compound (Pb(OH)₂) nanomaterials is not a widely documented method in peer-reviewed literature. The sol-gel process typically involves the formation of a stable sol from precursors followed by gelation. In the case of lead-based precursors, the synthesis often leads to the formation of lead oxides. This document provides a detailed protocol for the well-established sol-gel synthesis of lead oxide (PbO) nanoparticles. Additionally, for researchers interested in hydroxide nanomaterials for biomedical applications, a section on Layered Double Hydroxides (LDHs) is included, as they are a class of hydroxide-based nanomaterials extensively studied for drug delivery.

Part 1: Sol-Gel Synthesis of Lead Oxide (PbO) Nanoparticles

Introduction

Lead oxide (PbO) nanoparticles exhibit unique electronic, mechanical, and optical properties that make them suitable for a variety of applications, including in gas sensors, pigments, and as active materials in batteries.[1][2] The sol-gel method offers a cost-effective and straightforward approach to synthesize PbO nanoparticles with control over particle size and morphology.[1][2] This protocol details a common sol-gel synthesis route using lead acetate (B1210297) as the precursor and citric acid as a chelating agent.[1][3]

Experimental Protocol: Citric Acid Assisted Sol-Gel Synthesis of PbO Nanoparticles

This protocol is adapted from methodologies described in the literature for the synthesis of lead oxide nanopowders.[1][3]

1.2.1. Materials and Equipment:

  • Lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O)

  • Citric acid monohydrate (C₆H₈O₇·H₂O)

  • Deionized water

  • Beakers and magnetic stir bars

  • Hotplate with magnetic stirring capability

  • Drying oven

  • Furnace for calcination

  • pH meter

1.2.2. Procedure:

  • Precursor Solution Preparation:

    • Dissolve a specific molar amount of lead(II) acetate trihydrate in deionized water with continuous stirring to create the lead precursor solution.

    • In a separate beaker, dissolve citric acid monohydrate in deionized water. The molar ratio of citric acid to lead acetate is a critical parameter that influences the final nanoparticle characteristics.[3]

  • Sol Formation:

    • Slowly add the citric acid solution to the lead acetate solution under vigorous stirring.

    • Heat the resulting mixture to approximately 80°C while continuing to stir. This step facilitates the chelation of lead ions by the citric acid, forming a stable sol.[4]

  • Gelation:

    • Continue heating the sol at 80°C to evaporate the solvent. As the solvent evaporates, the viscosity of the solution will increase, eventually forming a transparent and viscous gel.[5]

  • Drying:

    • Transfer the gel into a drying oven and dry at 100-120°C for 12-24 hours to remove the remaining water and form a xerogel.

  • Calcination:

    • Grind the dried xerogel into a fine powder.

    • Calcine the powder in a furnace at a temperature range of 400-600°C for 2-4 hours. The calcination process removes the organic components and leads to the crystallization of PbO nanoparticles.[3] The final phase of PbO (α-PbO or β-PbO) can be influenced by the calcination temperature.[1]

Data Presentation: Synthesis Parameters and Nanoparticle Characteristics

The following table summarizes typical quantitative data for the sol-gel synthesis of PbO nanoparticles. The exact values can be optimized based on desired nanoparticle properties.

ParameterValue/RangeReference
Precursors
Lead SourceLead(II) acetate trihydrate[1][3]
Chelating AgentCitric acid monohydrate[1][3]
Molar Ratio (Citric Acid:Lead Acetate)1:1 to 3:1[3]
Reaction Conditions
SolventDeionized water[3]
Sol Formation Temperature~80°C[4]
Drying Temperature100-120°C[3]
Calcination Temperature400-600°C[3]
Calcination Time2-4 hours[3]
Resulting Nanoparticle Characteristics
Average Particle Size50-120 nm[1]
MorphologyNanopowders, plate-like structures[1]
Crystal Phaseα-PbO (Litharge) or β-PbO (Massicot)[1]

Experimental Workflow Diagram

Sol_Gel_PbO_Synthesis Workflow for Sol-Gel Synthesis of PbO Nanoparticles cluster_0 Solution Preparation cluster_1 Sol-Gel Process cluster_2 Post-Synthesis Treatment A Dissolve Lead Acetate in DI Water C Mix Solutions & Heat to 80°C (Sol Formation) A->C B Dissolve Citric Acid in DI Water B->C D Evaporate Solvent (Gelation) C->D E Dry Gel at 120°C (Xerogel Formation) D->E F Grind Xerogel E->F G Calcine at 400-600°C (PbO Nanoparticle Formation) F->G

Caption: Workflow for Sol-Gel Synthesis of PbO Nanoparticles.

Applications of Lead Oxide Nanoparticles

Lead oxide nanoparticles have several potential applications of interest to researchers:

  • Anticancer and Antimicrobial Agents: PbO nanoparticles have been investigated for their antioxidative properties and their potential use in the synthesis of anticancer and antimicrobial drugs.[6]

  • Gas Sensors: These nanoparticles are utilized in the fabrication of sensors for detecting volatile organic compounds.[6]

  • Energy Storage: A primary application of lead oxides is in the manufacturing of lead-acid batteries.[6]

  • Imaging: PbO nanoparticles have been explored for their use in magnetic resonance imaging (MRI).[7]

Part 2: Layered Double Hydroxides (LDHs) as Nanocarriers in Drug Delivery

Introduction for Drug Development Professionals

While lead-based nanomaterials have specific applications, their toxicity is a significant concern for drug delivery. Layered Double Hydroxides (LDHs) are a class of nanomaterials with a structure based on hydroxide layers that have garnered considerable attention for biomedical applications due to their low toxicity, high biocompatibility, and tunable properties.[8][9][10] They are particularly relevant for drug delivery due to their ability to intercalate and protect therapeutic molecules.[9][11][12]

Synthesis and Properties of LDHs

LDHs are typically synthesized via a co-precipitation method, where aqueous solutions of divalent and trivalent metal salts are mixed in the presence of a base.[13][14] This method allows for the control of particle size and composition. The resulting structure consists of positively charged brucite-like layers with interlayer anions and water molecules, which can be exchanged with anionic drugs.[8][13]

Applications in Drug Delivery
  • Controlled Release: The layered structure of LDHs allows for the controlled and sustained release of intercalated drugs.[8]

  • Enhanced Bioavailability: LDHs can improve the solubility and bioavailability of poorly water-soluble drugs.

  • Cellular Uptake: LDH nanoparticles are known to be internalized by cells through endocytosis, facilitating the delivery of their cargo into the cellular environment.[15][16]

Cellular Uptake and Drug Release Pathway

The following diagram illustrates a generalized pathway for the cellular uptake of LDH-drug nanohybrids and the subsequent release of the therapeutic agent.

LDH_Drug_Delivery Cellular Uptake and Drug Release of LDH Nanocarriers cluster_0 Extracellular cluster_1 Cellular Internalization cluster_2 Intracellular Fate LDH_Drug LDH-Drug Nanohybrid Endocytosis Endocytosis LDH_Drug->Endocytosis Endosome Endosome Endocytosis->Endosome Acidification Endosomal Acidification (pH drop) Endosome->Acidification LDH_Dissolution LDH Dissolution Acidification->LDH_Dissolution Drug_Release Drug Release LDH_Dissolution->Drug_Release Therapeutic_Action Therapeutic Action Drug_Release->Therapeutic_Action

Caption: Cellular Uptake and Drug Release of LDH Nanocarriers.

References

Application Notes and Protocols for the Hydrothermal Synthesis of Lead(II) Hydroxide Nanorods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of lead(II) hydroxide (B78521) (Pb(OH)₂) nanorods via a low-temperature hydrothermal method. The information is intended for researchers in materials science and nanotechnology. While lead-based nanomaterials have unique properties, their application in drug development is limited due to the inherent toxicity of lead. Therefore, their potential use is more likely in areas such as precursor materials for other nanostructures, catalysts, or in specific sensing applications where direct patient administration is not involved.

Data Presentation

The following table summarizes the key synthesis parameters and the resulting dimensions of the lead(II) hydroxide nanorods as reported in the literature.

ParameterValueReference
Precursors Lead(II) nitrate (B79036) (Pb(NO₃)₂), Potassium hydroxide (KOH), Sodium chloride (NaCl)[1]
Concentrations ~0.01 M Pb(NO₃)₂, ~0.03 M KOH[1]
Additive Sodium chloride (NaCl)[1]
Temperature Room temperature to moderate temperatures (specific value not provided)[1]
Reaction Time Not specified
Nanorod Width 100-400 nm[1]
Nanorod Length > 1 µm[1]

Experimental Protocols

This section details the methodology for the synthesis of this compound nanorods based on a solution-phase reaction, which is analogous to a low-temperature hydrothermal process.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Potassium hydroxide (KOH)

  • Sodium chloride (NaCl)

  • Deionized water

Equipment:

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bars

  • Teflon-lined stainless steel autoclave

  • Centrifuge

  • Oven for drying

  • Characterization equipment: Scanning Electron Microscope (SEM), Transmission Electron Microscope (TEM), X-ray Diffractometer (XRD)

Procedure:

  • Precursor Solution Preparation:

    • Prepare a ~0.01 M aqueous solution of lead(II) nitrate (Pb(NO₃)₂).

    • In a separate beaker, prepare a ~0.03 M aqueous solution of potassium hydroxide (KOH).

    • Add sodium chloride (NaCl) as an additive to the lead nitrate solution. The presence of chloride ions is crucial for directing the growth of rod-like morphologies.[1]

  • Hydrothermal Synthesis:

    • Place the lead nitrate solution containing NaCl in a Teflon-lined stainless steel autoclave.

    • Slowly add the potassium hydroxide solution to the autoclave while stirring. A white precipitate of this compound will form.

    • Seal the autoclave and place it in an oven set to a moderate temperature. The precise temperature and reaction time can be varied to control the dimensions of the nanorods.

    • Allow the reaction to proceed for the desired duration.

  • Product Recovery and Purification:

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Collect the white precipitate by centrifugation.

    • Wash the collected precipitate several times with deionized water to remove any unreacted precursors and byproducts.

    • Dry the final product in an oven at a low temperature (e.g., 60-80 °C) to obtain this compound nanorods.

  • Characterization:

    • The morphology and dimensions of the synthesized nanorods can be characterized using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

    • The crystal structure of the product can be confirmed by X-ray Diffraction (XRD).

Mandatory Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_synthesis Hydrothermal Synthesis cluster_recovery Product Recovery cluster_char Characterization prep1 Prepare 0.01 M Pb(NO₃)₂ solution prep2 Add NaCl to Pb(NO₃)₂ solution prep1->prep2 mix Mix solutions in Teflon-lined autoclave prep2->mix prep3 Prepare 0.03 M KOH solution prep3->mix react Seal and heat in oven mix->react cool Cool to room temperature react->cool centrifuge Centrifuge and collect precipitate cool->centrifuge wash Wash with deionized water centrifuge->wash dry Dry in oven wash->dry sem_tem SEM / TEM dry->sem_tem xrd XRD dry->xrd

Caption: Experimental workflow for the hydrothermal synthesis of this compound nanorods.

logical_relationship cluster_params Synthesis Parameters cluster_morphology Resulting Nanorod Morphology param1 Precursor Concentration morph1 Diameter param1->morph1 morph2 Length param1->morph2 morph3 Aspect Ratio param1->morph3 param2 Temperature & Pressure param2->morph1 param2->morph2 morph4 Crystallinity param2->morph4 param3 Reaction Time param3->morph1 param3->morph2 param3->morph3 param4 Additive (e.g., NaCl) param4->morph1 Directs rod-like growth param4->morph2 Directs rod-like growth param4->morph3 Directs rod-like growth

Caption: Logical relationship between synthesis parameters and nanorod morphology.

Applications and Considerations for Drug Development Professionals

Direct applications of this compound nanorods in drug delivery are not established and are highly unlikely due to the well-documented toxicity of lead. Lead can cause severe health issues, including neurological damage, kidney damage, and developmental problems. Therefore, introducing lead-based nanomaterials into biological systems for therapeutic purposes is a significant concern.

However, for researchers and scientists, this compound nanorods can be of interest in several other areas:

  • Precursor for Other Nanomaterials: this compound nanorods can be used as a template or precursor to synthesize other lead-based nanostructures, such as lead oxide (PbO) nanorods, through thermal decomposition. These resulting materials may have applications in catalysis, sensors, or as components in electronic devices.

  • Sensing and Detection: The high surface area of nanorods could potentially be functionalized for the development of chemical sensors or biosensors for in vitro diagnostic applications, where they do not come into direct contact with the patient.

  • Fundamental Studies: The synthesis of these nanorods provides a model system for studying the mechanisms of anisotropic crystal growth and the role of additives in controlling nanoparticle morphology.

For drug development professionals, the primary takeaway is the importance of material selection and the critical consideration of toxicity. While the synthesis of novel nanomaterials is a rapidly advancing field, the translation of these materials into clinical applications requires rigorous toxicological evaluation. The methodologies described here for controlling nanoparticle shape and size are transferable to other, more biocompatible material systems that are being explored for drug delivery, such as layered double hydroxides (LDHs) made from magnesium, aluminum, zinc, or iron.[2][3] These materials offer a safer alternative for developing novel therapeutic delivery platforms.

References

Application Note: Characterization of Lead(II) Hydroxide using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note provides a detailed protocol for the synthesis and subsequent characterization of lead(II) hydroxide (B78521), Pb(OH)₂, using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). Lead(II) hydroxide nanoparticles are commonly synthesized via a chemical co-precipitation method.[1][2] XRD is employed to determine the crystal structure and average crystallite size, while SEM is used to analyze the surface morphology and particle size distribution.[1] These techniques are fundamental for confirming the synthesis and understanding the material's physical properties. It is important to note that the simple formula Pb(OH)₂ is often elusive, with syntheses frequently yielding more complex and stable lead oxides and oxy-hydroxides.[3][4]

Introduction

This compound is an inorganic compound with the chemical formula Pb(OH)₂.[3] While its simple form has not been definitively isolated, related compounds like lead oxides and oxy-hydroxides are significant in various applications, including as precursors for other lead-based materials and in certain battery electrolytes.[2][5] The characterization of its structural and morphological properties is crucial for quality control and for tailoring its functionality for specific applications.

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information on the phase composition, lattice parameters, and crystallite size.[1] Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that visualizes the surface topography and morphology of a sample, allowing for the determination of particle size, shape, and aggregation.[1] This note details the standard procedures for preparing and analyzing this compound using these two essential techniques.

Experimental Protocols

Synthesis of this compound via Co-Precipitation

This protocol describes a common and straightforward method for synthesizing this compound nanoparticles.[2][5]

Materials:

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Beakers

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:

  • Prepare a 0.1 M aqueous solution of lead(II) nitrate by dissolving the appropriate amount of Pb(NO₃)₂ in distilled water.

  • Prepare a 0.1 M aqueous solution of sodium hydroxide by dissolving NaOH in distilled water.[5]

  • Place the lead(II) nitrate solution in a beaker on a magnetic stirrer and begin stirring.

  • Add the sodium hydroxide solution dropwise to the lead(II) nitrate solution under constant, vigorous stirring. A white precipitate of this compound will form immediately.[5]

  • Continue stirring for approximately 30 minutes after all the NaOH solution has been added to ensure the reaction is complete.

  • Collect the white precipitate by filtration.

  • Wash the precipitate several times with distilled water to remove any unreacted reagents and soluble byproducts.

  • Dry the collected precipitate in an oven at a low temperature (e.g., 60-80°C) until a constant weight is achieved. The resulting fine white powder is this compound.

  • Grind the dried precipitate thoroughly using an agate mortar and pestle to obtain a fine, homogenous powder ready for characterization.[2]

Note: The reaction temperature can influence the crystallinity of the final product. Room temperature synthesis may produce amorphous Pb(OH)₂, while elevated temperatures (50–60°C) can yield more crystalline forms.[5]

Characterization by X-ray Diffraction (XRD)

This protocol outlines the procedure for analyzing the crystalline structure of the synthesized this compound powder.

Equipment:

  • Powder X-ray diffractometer

  • Sample holder (e.g., zero-background silicon or glass slide)

  • Spatula

Procedure:

  • Sample Preparation: Take a small amount of the finely ground this compound powder. Pack the powder tightly and evenly into the sample holder, ensuring a flat, smooth surface that is level with the holder's rim.

  • Instrument Setup: Place the sample holder into the diffractometer.

  • Data Acquisition: Set the instrument parameters for data collection. Typical parameters are:

    • X-ray Source: Cu-Kα radiation (λ = 1.5406 Å).[6]

    • Operating Voltage and Current: 40 kV and 30-40 mA.[6][7]

    • Scan Range (2θ): 20° to 70°.[6]

    • Scan Step Size: 0.02°.[6]

    • Counting Time per Step: 1-30 seconds.[6]

  • Data Analysis:

    • The resulting diffraction pattern should be processed to remove background noise.

    • Identify the crystalline phases by comparing the peak positions (2θ values) and relative intensities to standard patterns in databases like the Joint Committee on Powder Diffraction Standards (JCPDS).

    • Calculate the average crystallite size (D) using the Debye-Scherrer equation: D = (K * λ) / (β * cosθ) Where K is the Scherrer constant (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.[2]

Characterization by Scanning Electron Microscopy (SEM)

This protocol details the preparation and imaging of this compound powder to observe its morphology.

Equipment:

  • Scanning Electron Microscope (SEM)

  • Aluminum SEM stubs

  • Double-sided conductive carbon tape or conductive paint.[8]

  • Sputter coater with a gold or gold-palladium target

  • Tweezers

Procedure:

  • Sample Mounting: Place a piece of double-sided conductive carbon tape onto the surface of a clean aluminum stub.[8] Using a clean spatula, carefully apply a small amount of the this compound powder onto the tape. Gently tap the side of the stub to remove any excess or loose powder to prevent contamination of the SEM chamber.[8]

  • Sputter Coating: Since this compound is not inherently conductive, the sample must be coated with a thin layer of a conductive material to prevent charging under the electron beam.[9] Place the stub in a sputter coater and apply a thin (~10 nm) layer of gold or a similar conductive metal.[9]

  • Imaging:

    • Carefully mount the coated stub onto the SEM sample stage using tweezers.[8]

    • Introduce the sample into the SEM chamber and allow the vacuum to reach the required level.

    • Apply an appropriate accelerating voltage (e.g., 10-20 kV).

    • Focus the electron beam on the sample and adjust magnification to observe the particle morphology, size, and state of agglomeration.

    • Capture images at various magnifications to provide a comprehensive view of the sample's surface features.

Experimental Workflow

The overall process from synthesis to final characterization is illustrated in the following workflow diagram.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_xrd XRD Analysis cluster_sem SEM Analysis cluster_analysis Data Analysis & Reporting reagents Prepare 0.1M Pb(NO₃)₂ and 0.1M NaOH precip Mix Solutions (Co-Precipitation) reagents->precip wash_dry Filter, Wash, and Dry Precipitate precip->wash_dry grind Grind to Fine Powder wash_dry->grind xrd_prep Mount Powder on Sample Holder grind->xrd_prep sem_prep Mount Powder on SEM Stub grind->sem_prep xrd_acq Acquire Diffraction Pattern xrd_prep->xrd_acq xrd_analysis Phase Identification & Crystallite Size Calc. xrd_acq->xrd_analysis sem_coat Sputter Coat with Gold sem_prep->sem_coat sem_img Acquire Micrographs sem_coat->sem_img sem_analysis Morphology & Particle Size Analysis sem_img->sem_analysis report Final Report xrd_analysis->report sem_analysis->report

Caption: Experimental workflow from synthesis to characterization.

Expected Results and Data Presentation

XRD Analysis: The XRD pattern of the synthesized powder is expected to show distinct diffraction peaks, indicating a crystalline material.[2] The positions and intensities of these peaks can be matched with standard reference patterns (e.g., from the JCPDS database) to confirm the formation of lead hydroxide or related lead oxide/oxy-hydroxide phases. The broadening of the diffraction peaks is indicative of the nanocrystalline nature of the material.[2]

SEM Analysis: SEM images will reveal the surface morphology of the this compound particles.[1] The analysis can provide qualitative information on the particle shape (e.g., spherical, irregular, agglomerated) and quantitative data on the particle size distribution by measuring a statistically significant number of particles from the micrographs.

Data Summary: The quantitative data obtained from the characterization techniques can be summarized as follows:

ParameterTechniqueTypical Value / ResultNotes
Crystalline Phase XRDPhase identification via database matching (e.g., JCPDS)Confirms the chemical identity of the crystalline product.
Crystallite Size (nm) XRD50 - 70 nmCalculated from peak broadening using the Scherrer equation.[2]
Particle Morphology SEMAgglomerated, potentially spherical or irregular nanoparticlesProvides qualitative insight into the particle shape and structure.[1]
Particle Size (nm) SEMVariable, dependent on synthesisDetermined by direct measurement from SEM images.

Conclusion

The combination of XRD and SEM provides a comprehensive characterization of synthesized this compound. The protocols outlined in this application note describe a reliable method for synthesis via co-precipitation and subsequent analysis. XRD confirms the crystalline nature and phase identity of the material, while SEM offers direct visualization of its particle morphology and size. Together, these techniques are indispensable for the quality assessment and structural analysis of this compound for research and development purposes.

References

Application Note: Vibrational Mode Analysis of Lead(II) Hydroxide using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lead(II) hydroxide (B78521), Pb(OH)₂, is an inorganic compound relevant in various fields, including materials science and environmental chemistry. Its characterization is crucial for understanding its behavior and potential applications. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and elucidate the molecular structure of compounds by analyzing their vibrational modes. This document provides a detailed protocol for the synthesis of lead(II) hydroxide and its subsequent analysis using FTIR spectroscopy, complete with data interpretation for identifying its characteristic vibrational frequencies.

Experimental Protocols

Synthesis of this compound via Co-Precipitation

This protocol describes a common and effective method for synthesizing this compound nanoparticles.[1]

Materials:

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂)

  • Sodium hydroxide (NaOH)

  • Deionized (DI) water

  • Magnetic stirrer and stir bar

  • Beakers

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven or desiccator

Procedure:

  • Prepare a 0.1 M solution of lead(II) nitrate by dissolving the appropriate amount in DI water.

  • Prepare a 0.2 M solution of sodium hydroxide in a separate beaker.

  • Place the lead(II) nitrate solution on a magnetic stirrer and begin stirring.

  • Slowly add the sodium hydroxide solution dropwise to the lead(II) nitrate solution. A white precipitate of this compound will form instantly.

  • Continue stirring for approximately 30 minutes to ensure the reaction is complete.

  • Separate the precipitate from the solution by vacuum filtration.

  • Wash the collected precipitate several times with DI water to remove any unreacted reagents and soluble byproducts.

  • Dry the purified this compound powder in an oven at a low temperature (e.g., 60-80°C) or in a desiccator to avoid decomposition, which can occur at temperatures above 130°C.[2]

FTIR Sample Preparation and Data Acquisition

The following protocol is for analyzing the solid Pb(OH)₂ sample using the KBr pellet transmission method.

Materials:

  • Synthesized and dried this compound powder

  • FTIR-grade potassium bromide (KBr), thoroughly dried

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FTIR Spectrometer

Procedure:

  • Sample Preparation (KBr Pellet):

    • Weigh approximately 1-2 mg of the dried this compound sample.

    • Weigh approximately 200 mg of dry FTIR-grade KBr.

    • Combine the sample and KBr in an agate mortar and grind them together until a fine, homogeneous powder is obtained.[3]

    • Transfer the powder to the pellet press die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Collect a background spectrum of the empty sample holder or a pure KBr pellet. This is crucial for correcting the sample spectrum.

    • Collect the sample spectrum over a wavenumber range of 4000 to 400 cm⁻¹.

    • Set the instrument resolution to 4 cm⁻¹ and accumulate at least 32 scans to ensure a good signal-to-noise ratio.

    • The final spectrum should be presented in absorbance or transmittance mode.

Data Presentation and Interpretation

FTIR spectroscopy identifies the vibrational modes of the functional groups within a molecule. For this compound, the key vibrations are related to the hydroxyl (O-H) groups and the lead-oxygen (Pb-O) bonds.[4][5]

The table below summarizes the principal vibrational modes observed for this compound.

Wavenumber (cm⁻¹)Vibrational ModeDescription
~3600 - 3200O-H Stretching (ν)A strong, broad absorption band characteristic of hydrogen-bonded hydroxyl groups in the solid state.[5]
~1630H-O-H Bending (δ)This peak is often attributed to the bending vibration of adsorbed or intercalated water molecules.
~960Pb-O-H Bending (δ)Bending or deformation vibration involving the lead, oxygen, and hydrogen atoms.
Below 600Pb-O Stretching (ν)Vibrations corresponding to the stretching of the lead-oxygen bond, typically found in the far-IR region.[6]

Visualization of Methodologies

The following diagrams illustrate the experimental workflow for the synthesis and analysis of Pb(OH)₂ and the fundamental vibrational modes detected by FTIR.

G cluster_synthesis Synthesis cluster_ftir FTIR Analysis reagents Prepare 0.1M Pb(NO₃)₂ and 0.2M NaOH mixing Mix Solutions (Dropwise Addition) reagents->mixing precipitate Precipitation of Pb(OH)₂ mixing->precipitate wash Filter & Wash Precipitate precipitate->wash dry Dry Sample (60-80°C) wash->dry pellet Prepare KBr Pellet dry->pellet background Collect Background Spectrum pellet->background sample_scan Collect Sample Spectrum background->sample_scan analysis Analyze Data & Assign Peaks sample_scan->analysis

Caption: Experimental workflow for the synthesis and FTIR analysis of Pb(OH)₂.

G center Pb(OH)₂ Molecule oh_stretch O-H Stretching (ν) center->oh_stretch ~3400 cm⁻¹ (Broad) pboh_bend Pb-O-H Bending (δ) center->pboh_bend ~960 cm⁻¹ pbo_stretch Pb-O Stretching (ν) center->pbo_stretch < 600 cm⁻¹ h2o_bend H₂O Bending (δ) (Adsorbed Water) center->h2o_bend ~1630 cm⁻¹

Caption: Key vibrational modes of this compound detected by FTIR.

References

Application Note: Thermal Decomposition of Lead(II) Hydroxide for the Synthesis of Lead(II) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Lead(II) oxide (PbO) is a technologically significant material with applications in various fields, including the manufacturing of batteries, ceramics, pigments, and glass.[1][2] The thermal decomposition of lead(II) hydroxide (B78521) presents a viable and economical route for the synthesis of lead(II) oxide, offering potential advantages over high-temperature reduction methods.[3] This application note provides a detailed protocol for the synthesis of a stable lead hydroxide compound, its subsequent thermal decomposition to lead(II) oxide, and the characterization of the final product. The methodology is primarily based on thermogravimetric analysis (TGA), which provides quantitative data on the thermal stability and decomposition pathway of the material.

It is important to note that while the simple formula Pb(OH)₂ is often used, the actual stable compound may be a more complex lead oxide hydroxide, such as Pb₆O₄(OH)₄.[3] This protocol focuses on the synthesis and decomposition of this latter, well-characterized compound.

Experimental Protocols

Synthesis of Lead Hydroxide (Pb₆O₄(OH)₄)

This protocol describes the synthesis of a stable, pure lead hydroxide compound via a precipitation reaction.[3]

Materials:

Procedure:

  • Dissolve 20 g of lead(II) acetate in 50 ml of CO₂-free deionized water.

  • Prepare a 10% (w/v) caustic soda solution by dissolving 10 g of NaOH in 90 ml of CO₂-free deionized water.

  • Under constant stirring, add 100 ml of the 10% caustic soda solution to the lead(II) acetate solution. A white precipitate will form rapidly.[3]

  • Continue stirring for 15-20 minutes to ensure the reaction goes to completion.

  • Filter the resulting suspension using a vacuum filtration apparatus.

  • Wash the white precipitate with ample amounts of CO₂-free deionized water to remove any unreacted reagents.

  • Dry the product in a vacuum desiccator over blue silica gel until a constant weight is achieved.

Thermal Decomposition of Lead Hydroxide using Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for the thermal decomposition of the synthesized lead hydroxide using a thermogravimetric analyzer.[3]

Equipment and Materials:

  • Thermogravimetric analyzer (e.g., Mettler-TG 50)

  • Standard alumina (B75360) or corundum crucible (150 µL)[3][4]

  • Synthesized lead hydroxide powder

  • High-purity nitrogen (N₂) or oxygen (O₂) gas[3]

Procedure:

  • Place approximately 28 mg of the dried lead hydroxide powder into a standard TGA crucible.[3]

  • Place the crucible into the TGA balance.

  • Purge the furnace with the desired gas (nitrogen or oxygen) at a constant flow rate of 15 ml/min.[3]

  • Set the TGA experimental parameters as follows:

    • Starting Temperature: 25°C[3]

    • Final Temperature: 600°C[3]

    • Heating Rate: 5°C/min[3]

  • Initiate the TGA run and record the mass loss as a function of temperature.

  • The instrument will generate a thermogram (mass vs. temperature) and a derivative thermogram (DTG curve), which shows the rate of mass loss.

Data Presentation

The following table summarizes the quantitative data obtained from the thermogravimetric analysis of the lead hydroxide compound Pb₆O₄(OH)₄.[3]

ParameterValueConditions/Notes
Initial Sample Mass 28.308 mgTGA analysis in O₂ atmosphere.[3]
Decomposition Atmosphere Nitrogen (N₂) or Oxygen (O₂)[3]
Heating Rate 5°C/min[3]
Temperature Range 25°C to 600°C[3]
Decomposition Temperature 160°CComplete decomposition to PbO in N₂.[3]
Total Mass Loss (in N₂) ~5%[3]
Final Product α-PbO and β-PbOConfirmed by XRD.[3]
Particle Size of Product 100-200 nmBy calcination.[1]

TGA in Oxygen Atmosphere - Decomposition Stages: [3]

StageTemperature Range (°C)Mass ChangeProcess
1340 - 480°C~6% lossOxidation of the sample.[3]
2430 - 480°CWeight increaseO₂ absorption, formation of Pb₃O₄.[3]
3480 - 600°CWeight decreaseConversion of Pb₃O₄ to PbO.[3]

Results and Discussion

The synthesized lead hydroxide, identified as Pb₆O₄(OH)₄, is a stable compound at room temperature.[3] Thermogravimetric analysis reveals that its decomposition is dependent on the surrounding atmosphere.

In an inert nitrogen atmosphere, the compound undergoes a two-stage decomposition, resulting in a total mass loss of approximately 5%.[3] The decomposition is complete at 160°C, yielding a mixture of α- and β-PbO as the final product.[3] This relatively low decomposition temperature makes this an energy-efficient method for producing lead(II) oxide.[3]

In an oxygen atmosphere, the decomposition process is more complex. An initial oxidation stage occurs between 340-480°C, followed by oxygen absorption to form higher lead oxides like Pb₃O₄ between 430-480°C.[3] At temperatures above 480°C, these higher oxides decompose back to PbO.[3]

The final product, lead(II) oxide, can be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystalline phases (α- and β-PbO) and scanning electron microscopy (SEM) to analyze the morphology.[3] The particle size of the resulting lead(II) oxide is typically in the nanometer range.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Lead Hydroxide cluster_decomposition Thermal Decomposition cluster_characterization Characterization Pb_acetate Lead(II) Acetate Solution Precipitation Precipitation Pb_acetate->Precipitation NaOH NaOH Solution NaOH->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Pb_hydroxide Lead Hydroxide Powder Drying->Pb_hydroxide TGA TGA Instrument Pb_hydroxide->TGA Heating Heating (25-600°C, 5°C/min) in N₂ or O₂ TGA->Heating PbO Lead(II) Oxide (PbO) Heating->PbO XRD XRD Analysis PbO->XRD SEM SEM Analysis PbO->SEM

Caption: Experimental workflow for the synthesis and thermal decomposition of lead hydroxide.

Logical Relationship of TGA Analysis

tga_logic start Start: Lead Hydroxide (Pb₆O₄(OH)₄) heating Heat Sample in TGA (5°C/min to 600°C) start->heating atmosphere Controlled Atmosphere heating->atmosphere data TGA Data Output: Mass Loss vs. Temperature heating->data nitrogen Nitrogen (Inert) atmosphere->nitrogen if N₂ oxygen Oxygen (Oxidative) atmosphere->oxygen if O₂ n2_decomp Decomposition to PbO (Complete at 160°C) nitrogen->n2_decomp o2_decomp Multi-stage Decomposition (Oxidation & Reduction) oxygen->o2_decomp final_product Final Product: α-PbO and β-PbO n2_decomp->final_product o2_decomp->final_product

Caption: Logical flow of the thermogravimetric analysis of lead hydroxide.

References

Application Notes and Protocols for Electrochemical Applications of Lead(II) Hydroxide in Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical applications of lead(II) hydroxide (B78521) and its derivatives in battery technologies, with a primary focus on lead-acid and emerging lead-alkaline systems. This document includes detailed experimental protocols for the synthesis of active materials, electrode preparation, and electrochemical characterization, along with tabulated performance data for easy comparison.

Introduction to Lead(II) Hydroxide in Battery Systems

This compound, Pb(OH)₂, and its related lead oxides are central to the electrochemistry of lead-acid batteries, the first type of rechargeable battery ever created.[1] In the charged state, the negative electrode consists of spongy lead (Pb), and the positive electrode is composed of lead dioxide (PbO₂).[2] Upon discharge, both electrodes are converted to lead sulfate (B86663) (PbSO₄). The formation of this compound is an intermediate step in these processes, particularly in the complex chemistry of the active material paste and during the formation (initial charging) of the battery plates.[3][4]

Recent research has also explored the use of lead in alkaline electrolytes, where this compound plays a more direct role in the electrochemical reactions. These lead-alkaline systems offer the potential for higher operating voltages compared to traditional lead-acid batteries.

Data Presentation: Performance of Lead-Based Batteries

The following tables summarize key performance parameters of lead-acid batteries, including the effects of various additives on their cycle life and efficiency.

Table 1: General Performance Characteristics of Lead-Acid Battery Types

ParameterStarter (SLI) FloodedDeep-Cycle FloodedAGM VRLAGel VRLAAdvanced Lead Carbon (ALC)
Nominal Voltage (V) 2.002.002.002.002.00
Full Charge Voltage (V) 2.452.40+2.402.452.45
Float Charge Voltage (V) 2.302.25–2.302.302.30Not specified
Full Discharge Voltage (V) 1.751.751.751.75Not specified
Specific Energy (Wh/kg) 30–5020–3030-5025-35Higher than standard
Charge Rate 0.1–0.05C0.1–0.2C0.2-0.3C0.1-0.2C2–4 times faster
Discharge Rate High momentaryModerate continuousModerate to highLow to moderateHigh
Cycle Life (full DoD) 12–15150–200200-400300-500Better than regular lead acid

Source: Adapted from industry data.

Table 2: Effect of Additives on Lead-Acid Battery Performance

AdditiveEffect on Cycle LifeEffect on EfficiencyObservations
Lithium Sulfate Improved85%Showed a significant and consistent increase in charge cycle voltage and a steady decrease in discharge cycle voltage.[5]
Zinc Sulfate No significant improvement74%Did not offer a significant improvement over standard dilute sulfuric acid.[5]
Sodium Sulfate Slightly improvedNot specifiedThe total quantity of voltage discharged was less than that of the dilute sulfuric acid electrolyte.[6]
Carbon Additives (Negative Plate) Increased cycle life by >60% to >300%ImprovedDiscrete carbon nanotubes (dCNT) increased charge acceptance and reduced water loss per cycle.[7]
Graphene (Negative Plate) Improved PSoC cycle life by >140%Not specifiedEnhanced the reversibility of the PbSO₄ reaction.[8]
High Surface Area Carbon Black (Negative Plate) Increased cycle life by 86.9%ImprovedEffectively inhibited sulfation of the negative plate surface and improved charge acceptance.[9]
Titanium Dioxide (Positive Plate) EnhancedNot specifiedPromoted the formation of tetrabasic lead sulfate, which is beneficial for cycle life.[10][11]
Polyaspartate (PASP) ImprovedImprovedControlled the crystallization of lead sulfate and reduced the internal resistance of the negative plates.[12]

Experimental Protocols

Synthesis of Lead-Based Active Materials

Protocol 1: Laboratory Synthesis of this compound Nanoparticles

This protocol describes the chemical co-precipitation method for synthesizing this compound nanoparticles.[13][14]

Materials:

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Prepare a 0.1 M solution of lead(II) nitrate in deionized water.

  • Prepare a 0.2 M solution of sodium hydroxide in deionized water.

  • Under constant stirring, add the sodium hydroxide solution dropwise to the lead(II) nitrate solution.

  • A white precipitate of this compound will form immediately.[15][16]

  • Continue stirring for 1 hour to ensure complete reaction.

  • Separate the precipitate by filtration or centrifugation.

  • Wash the precipitate several times with deionized water to remove any unreacted salts.

  • Dry the resulting white powder in a vacuum oven at 60°C for 12 hours.

Protocol 2: Preparation of Tetrabasic Lead Sulfate (4BS)

Tetrabasic lead sulfate is a precursor for the positive active material, known to improve the cycle life of lead-acid batteries.[17][18]

Materials:

  • Leady oxide (a mixture of PbO and metallic Pb)

  • Sulfuric acid (H₂SO₄)

  • Deionized water

Procedure:

  • Mix leady oxide with deionized water to form a slurry.

  • Slowly add a stoichiometric amount of sulfuric acid while stirring vigorously. The temperature of the mixture will rise.

  • Maintain the temperature of the reaction mixture between 80°C and 95°C for 1-2 hours to promote the formation of tetrabasic lead sulfate crystals.

  • After the reaction, the resulting paste is cured at a high temperature (e.g., 650°C for 5 hours) to ensure a high degree of transformation into 4BS.[19][20]

  • The cured material is then cooled and can be milled to the desired particle size.

Preparation of Battery Electrodes (Lab Scale)

Protocol 3: Preparation of Lead-Acid Battery Paste and Electrodes

This protocol outlines the preparation of the active material paste and its application to lead alloy grids.[21][22][23]

Materials:

  • Leady oxide (e.g., 75% PbO)

  • Deionized water

  • Sulfuric acid (specific gravity ~1.400)

  • Additives (e.g., expanders for negative paste, fibers)

  • Lead alloy grids (e.g., Pb-Ca-Sn)

Procedure for Paste Mixing:

  • Dry Mixing: In a paste mixer, combine the leady oxide with any dry additives (e.g., 0.2% polypropylene (B1209903) fibers, and for negative plates, expanders like 0.15% carbon black and 0.5% barium sulfate). Mix for 2-5 minutes until homogeneous.[22][23]

  • Wet Mixing: Slowly add deionized water to the dry mixture while continuing to mix. The amount of water is typically around 11.5% of the leady oxide weight.[22]

  • Acid Addition: Gradually add sulfuric acid to the wet mixture. This is an exothermic reaction, and the temperature should be monitored and controlled (typically kept below 58°C).[22] The amount of acid is typically 9-10% of the leady oxide weight.[22]

  • Final Mixing: Continue mixing until a paste of the desired consistency and density is achieved.

Procedure for Plate Pasting and Curing:

  • Apply the freshly prepared paste onto the lead alloy grids using a manual or automated paster.

  • The pasted plates are then subjected to a curing process in a humidity and temperature-controlled chamber. A typical curing schedule involves holding the plates at 85°C and >95% humidity for 12 hours, followed by drying at 80-90°C with <20% humidity for 36 hours.[18]

Procedure for Plate Formation:

  • The cured plates are immersed in a dilute sulfuric acid solution (soaking).[3][24]

  • An electrical current is then applied to the plates to convert the cured paste into the electrochemically active materials: lead dioxide (PbO₂) for the positive plate and spongy lead (Pb) for the negative plate.[25][26]

Electrochemical Characterization

Protocol 4: Cyclic Voltammetry (CV)

CV is used to study the fundamental electrochemical reactions occurring at the electrode-electrolyte interface.

Setup:

  • A three-electrode cell with a lead-based working electrode, a platinum counter electrode, and a reference electrode (e.g., Hg/Hg₂SO₄).

  • Electrolyte: Sulfuric acid solution (e.g., 5 M).

  • Potentiostat/Galvanostat.

Typical Parameters:

  • Potential Window: For the negative electrode (Pb/PbSO₄), scan from -1.4 V to -0.6 V vs. Hg/Hg₂SO₄. For the positive electrode (PbO₂/PbSO₄), scan from 0.6 V to 2.6 V vs. R.H.E.[27][28]

  • Scan Rate: 5 to 100 mV/s.[28] A scan rate of 20 mV/s is often found to be optimal.[28]

Protocol 5: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to investigate the internal resistance, charge transfer kinetics, and diffusion processes within the battery.[29][30]

Setup:

  • A two- or four-electrode setup with the battery connected to a potentiostat/galvanostat with a frequency response analyzer.

  • The battery should be at a stable state of charge (e.g., 100% SOC or 50% SOC).

Typical Parameters:

  • Frequency Range: 10 kHz to 10 mHz.[29]

  • AC Amplitude: 5-10 mV.

  • DC Bias: A small superimposed DC current may be applied to maintain a constant direction of reaction during the measurement.[29]

Protocol 6: Charge-Discharge Cycle Life Testing

This protocol is used to determine the cycle life and capacity retention of the battery.[31][32][33]

Setup:

  • Battery cycler or a programmable power supply and electronic load.

  • Thermostatic chamber to maintain a constant temperature.

Typical Parameters:

  • Charge Method: Constant Current-Constant Voltage (CC-CV). For example, charge at a constant current of C/5 until the voltage reaches 2.45 V, then hold at 2.45 V until the charging current drops to C/20.

  • Discharge Method: Constant Current (CC). Discharge at a constant current (e.g., C/10) until the cutoff voltage (e.g., 1.75 V) is reached.

  • Rest Period: A rest period of 10-30 minutes is typically included between charge and discharge steps.

  • End-of-Life Criteria: The test is typically terminated when the discharge capacity falls below 80% of its initial value.[32]

Visualizations

Electrochemical Reactions in a Lead-Acid Battery

LeadAcidBatteryReactions cluster_discharge Discharge Process cluster_charge Charge Process Anode_d Negative Electrode (Anode) Pb + SO₄²⁻ → PbSO₄ + 2e⁻ Overall_d Overall Reaction Pb + PbO₂ + 2H₂SO₄ → 2PbSO₄ + 2H₂O Anode_d->Overall_d Oxidation Cathode_d Positive Electrode (Cathode) PbO₂ + 4H⁺ + SO₄²⁻ + 2e⁻ → PbSO₄ + 2H₂O Cathode_d->Overall_d Reduction Anode_c Positive Electrode (Anode) PbSO₄ + 2H₂O → PbO₂ + 4H⁺ + SO₄²⁻ + 2e⁻ Overall_c Overall Reaction 2PbSO₄ + 2H₂O → Pb + PbO₂ + 2H₂SO₄ Anode_c->Overall_c Oxidation Cathode_c Negative Electrode (Cathode) PbSO₄ + 2e⁻ → Pb + SO₄²⁻ Cathode_c->Overall_c Reduction

Caption: Electrochemical reactions during the discharge and charge cycles of a lead-acid battery.

Experimental Workflow for Electrode Preparation and Testing

ExperimentalWorkflow cluster_synthesis Active Material Synthesis cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis S1 Synthesize Pb(OH)₂ or other precursors (e.g., 4BS) E1 Prepare Paste: Mix PbO, H₂O, H₂SO₄, Additives S1->E1 E2 Apply Paste to Grids E1->E2 E3 Curing and Drying E2->E3 E4 Formation (Soaking & Charging) E3->E4 T1 Assemble Test Cell E4->T1 T2 Cyclic Voltammetry (CV) T1->T2 T3 Electrochemical Impedance Spectroscopy (EIS) T1->T3 T4 Charge-Discharge Cycling T1->T4 A3 Evaluate CV for Redox Behavior T2->A3 A2 Analyze Impedance Spectra T3->A2 A1 Determine Capacity, Efficiency, Cycle Life T4->A1

Caption: A generalized workflow for the laboratory-scale preparation and electrochemical testing of lead-based battery electrodes.

References

Application Notes and Protocols for Lead(II) Hydroxide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of lead(II) hydroxide (B78521) as a catalyst in organic synthesis. The information is targeted toward researchers, scientists, and professionals in the field of drug development who are exploring novel catalytic methods.

Introduction

Lead(II) hydroxide, Pb(OH)₂, is an inorganic compound that has shown potential as a catalyst in various organic transformations. While less common than other metal hydroxides, its unique properties can offer advantages in specific synthetic applications. This document focuses on its application in two key reaction types: the Aldol Condensation for carbon-carbon bond formation and Ester Hydrolysis.

Catalyst Preparation

This compound can be prepared in the laboratory via precipitation. A typical method involves the reaction of a soluble lead(II) salt with a hydroxide base.

Protocol for the Preparation of this compound:

  • Dissolution: Prepare a solution of lead(II) nitrate (B79036) (Pb(NO₃)₂) in deionized water.

  • Precipitation: Slowly add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the lead(II) nitrate solution with constant stirring.

  • Formation of Precipitate: A white precipitate of this compound (Pb(OH)₂) will form according to the following reaction: Pb(NO₃)₂(aq) + 2NaOH(aq) → Pb(OH)₂(s) + 2NaNO₃(aq)

  • Isolation: Isolate the precipitate by vacuum filtration.

  • Washing: Wash the precipitate thoroughly with deionized water to remove any unreacted salts.

  • Drying: Dry the this compound precipitate in a desiccator or at a low temperature in a vacuum oven.

Applications in Organic Synthesis

Aldol Condensation: Synthesis of Chalcones

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This compound can act as a solid base catalyst in this reaction, particularly in the synthesis of α,β-unsaturated ketones, such as chalcones. Chalcones are important intermediates in the synthesis of various biologically active compounds.

General Reaction Scheme:

Experimental Protocol: Synthesis of Chalcone (B49325) using this compound as a Catalyst

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Mixture: In a round-bottom flask, combine an aromatic aldehyde (1 mmol) and an acetophenone (B1666503) derivative (1 mmol) in a suitable solvent (e.g., ethanol, 10 mL).

  • Catalyst Addition: Add this compound (5-10 mol%) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature to 60 °C) for a designated time (e.g., 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter off the solid this compound catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Quantitative Data for Base-Catalyzed Chalcone Synthesis (Analogous Systems):

While specific data for this compound is not widely available, the following table provides representative data for chalcone synthesis using other hydroxide bases, which can serve as a benchmark for optimization.

CatalystAldehydeKetoneSolventTemp. (°C)Time (h)Yield (%)Reference
NaOHBenzaldehydeAcetophenoneEthanolRT2-485-95[Generic Protocols]
KOH4-ChlorobenzaldehydeAcetophenoneMethanolRT392[Generic Protocols]
Ba(OH)₂4-Methoxybenzaldehyde4-MethylacetophenoneEthanolReflux588[Generic Protocols]

Mechanism of Base-Catalyzed Aldol Condensation:

Aldol_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration (Condensation) Ketone Ketone (R-CO-CH3) Enolate Enolate Intermediate Ketone->Enolate Deprotonation by OH⁻ Base Pb(OH)2 (Catalyst) Aldehyde Aldehyde (R'-CHO) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Enolate2->Aldehyde Nucleophilic Attack Water H₂O Aldol β-Hydroxy Ketone (Aldol Adduct) Alkoxide2->Aldol Protonation Chalcone α,β-Unsaturated Ketone (Chalcone) Hydroxide OH⁻ Aldol2->Chalcone Elimination of H₂O

Mechanism of the base-catalyzed Aldol condensation.
Ester Hydrolysis (Saponification)

Ester hydrolysis, or saponification, is the cleavage of an ester into a carboxylate salt and an alcohol, typically promoted by a base. This compound can serve as a catalyst in this reaction. This reaction is fundamental in various industrial processes, including soap making and the degradation of polyesters.

General Reaction Scheme:

Experimental Protocol: Ester Hydrolysis using this compound as a Catalyst

This protocol provides a general procedure for the hydrolysis of a simple ester.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the ester (e.g., ethyl acetate (B1210297), 1 equivalent).

  • Solvent and Catalyst: Add a solvent mixture (e.g., ethanol/water) and this compound (10-20 mol%).

  • Reaction Conditions: Heat the mixture to reflux and maintain for a specified period (e.g., 1-6 hours). Monitor the disappearance of the ester by TLC or GC.

  • Work-up: After cooling to room temperature, filter to remove the this compound catalyst.

  • Acidification: Acidify the filtrate with a dilute acid (e.g., HCl) to protonate the carboxylate salt, forming the carboxylic acid.

  • Extraction: Extract the carboxylic acid into an organic solvent (e.g., diethyl ether).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the carboxylic acid. The alcohol remains in the aqueous layer and can be isolated by distillation if desired.

Quantitative Data for Base-Promoted Ester Hydrolysis (Analogous Systems):

Specific kinetic data for this compound-catalyzed ester hydrolysis is limited. The table below presents data for the saponification of ethyl acetate with common bases.

BaseEsterSolventTemp. (°C)Time (h)Conversion (%)
NaOHEthyl AcetateWater/Ethanol251>99
KOHEthyl AcetateWater/Ethanol251>99
Ca(OH)₂Ethyl AcetateWater504~80

Mechanism of Base-Promoted Ester Hydrolysis (Saponification):

Saponification_Mechanism cluster_1 Step 1: Nucleophilic Attack cluster_2 Step 2: Elimination of Alkoxide cluster_3 Step 3: Acid-Base Reaction Ester Ester (R-COOR') Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic attack by OH⁻ Hydroxide OH⁻ (from Pb(OH)₂) CarboxylicAcid Carboxylic Acid Alkoxide Alkoxide (R'O⁻) Tetrahedral2->CarboxylicAcid Collapse of intermediate Tetrahedral2->Alkoxide Elimination Carboxylate Carboxylate Anion Alcohol Alcohol (R'OH) CarboxylicAcid2->Carboxylate Deprotonation Alkoxide2->Alcohol Protonation

Mechanism of base-promoted ester hydrolysis.

Experimental Workflow

The following diagram illustrates a general workflow for utilizing this compound as a heterogeneous catalyst in an organic synthesis experiment.

Experimental_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification and Analysis Prep_Catalyst Prepare/Obtain Pb(OH)₂ Catalyst Add_Catalyst Add Pb(OH)₂ Catalyst Prep_Catalyst->Add_Catalyst Prep_Reagents Prepare Reactants and Solvents Add_Reagents Add Reactants and Solvent Prep_Reagents->Add_Reagents Reaction_Setup Set up Reaction Vessel Reaction_Setup->Add_Reagents Add_Reagents->Add_Catalyst Run_Reaction Run Reaction under Controlled Conditions (Temperature, Time) Add_Catalyst->Run_Reaction Monitor Monitor Reaction Progress (TLC, GC, etc.) Run_Reaction->Monitor Filter Filter to Recover Catalyst Monitor->Filter Reaction Complete Separate Aqueous/Organic Separation (if applicable) Filter->Separate Dry Dry Organic Layer Separate->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify Crude Product (Recrystallization, Chromatography) Evaporate->Purify Characterize Characterize Pure Product (NMR, IR, MS, etc.) Purify->Characterize Calculate Calculate Yield Characterize->Calculate

General workflow for heterogeneous catalysis.

Safety Precautions

This compound and other lead compounds are toxic and should be handled with appropriate safety precautions. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dispose of lead-containing waste according to institutional and environmental regulations.

Conclusion

This compound presents an alternative catalytic option for specific organic transformations, such as Aldol condensations and ester hydrolysis. While detailed quantitative data for its performance is not as prevalent as for more common bases, the protocols and comparative data provided in this document offer a solid foundation for researchers to explore its potential in their synthetic endeavors. Further optimization of reaction conditions will be crucial for achieving high yields and selectivities with this catalyst.

Application of Lead(II) Hydroxide in Wastewater Treatment: A Focus on Heavy Metal Removal via Hydroxide Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lead(II) hydroxide (B78521), Pb(OH)₂, plays a significant role in the removal of heavy metals from industrial wastewater, primarily through the established method of hydroxide precipitation. This technique involves adjusting the pH of the wastewater to an alkaline range, which decreases the solubility of heavy metal ions, causing them to precipitate out of the solution as metal hydroxides. While the direct application of pre-synthesized Pb(OH)₂ as an adsorbent for other heavy metals is not a standard practice due to the inherent toxicity and environmental risks of introducing lead into a treatment system, the in-situ formation of Pb(OH)₂ is a key aspect of removing lead from effluents. This document provides detailed application notes and protocols for heavy metal removal via hydroxide precipitation, a process that includes the formation of lead(II) hydroxide in mixed-metal wastewater.

The primary mechanism for heavy metal removal using this method is chemical precipitation. By increasing the concentration of hydroxide ions (OH⁻), the solubility product of the metal hydroxides is exceeded, leading to the formation of solid precipitates. These solids can then be removed from the water through sedimentation and filtration.[1] The optimal pH for precipitation varies for different metals.[2]

Data Presentation

The efficiency of heavy metal removal by hydroxide precipitation is highly dependent on the pH of the solution and the initial concentration of the metal ions. The following tables summarize quantitative data from studies on heavy metal removal using hydroxide precipitation, which includes the conditions under which this compound is formed and precipitated.

Table 1: Efficiency of Lead and Zinc Removal from Single-Component Aqueous Solutions using NaOH

Metal IonInitial Concentration (mg/L)Final pHRemoval Efficiency (%)
Pb²⁺5010.6398.26
Zn²⁺5010.8399.69
Pb²⁺50010.5>99
Zn²⁺50010.0>99
Data sourced from a study on hydroxide precipitation using NaOH.[3]

Table 2: Optimal pH Ranges for Hydroxide Precipitation of Various Heavy Metals

Metal IonOptimal pH Range for Maximum Precipitation
Pb²⁺8.5 - 12.0
Cr³⁺8.0 - 12.0
Cu²⁺6.5 - 12.0
Ni²⁺9.0 - 12.0
Zn²⁺8.5 - 12.0
Data from a study on mixed heavy metal removal.[2]

Table 3: Lead Removal from Synthetic and Actual Wastewater using Ca(OH)₂

Wastewater TypeInitial Pb(II) Concentration (mg/L)pHRemoval Efficiency (%)
Synthetic200326.5
Synthetic2001179.7
Synthetic300321.0
Synthetic3001175.5
Actual-1195.0
Synthetic-1188.0
Data from a study investigating the effect of pH and initial concentration on lead removal.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles via Chemical Co-Precipitation

This protocol describes the laboratory-scale synthesis of this compound nanoparticles.

Materials:

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Beakers

  • Magnetic stirrer

  • Centrifuge

  • Filter paper

  • Drying oven

Procedure:

  • Prepare a stock solution of lead(II) nitrate in distilled water.

  • Prepare a solution of sodium hydroxide in distilled water.

  • While vigorously stirring the lead(II) nitrate solution, slowly add the sodium hydroxide solution dropwise.

  • A white precipitate of this compound will form.

  • Continue stirring for a set period (e.g., 2 hours) to ensure complete reaction and particle growth.

  • Separate the precipitate from the solution by centrifugation or filtration.

  • Wash the precipitate several times with distilled water to remove any unreacted salts.

  • Dry the resulting this compound nanoparticles in an oven at a low temperature (e.g., 60-80°C) to avoid decomposition.

Protocol 2: Heavy Metal Removal from a Synthetic Mixed-Metal Wastewater via Hydroxide Precipitation

This protocol outlines the procedure for removing multiple heavy metals, including lead, from a prepared wastewater sample.

Materials:

  • Stock solutions of heavy metal salts (e.g., Pb(NO₃)₂, Cu(NO₃)₂, Zn(NO₃)₂)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M) or Calcium hydroxide (Ca(OH)₂) slurry

  • pH meter

  • Jar testing apparatus or beakers with magnetic stirrers

  • Sedimentation funnels or cylinders

  • Filtration apparatus (e.g., vacuum filtration with filter paper)

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma (ICP) for metal analysis

Procedure:

  • Preparation of Synthetic Wastewater: Prepare a synthetic wastewater sample by diluting the stock solutions of heavy metal salts in distilled water to achieve the desired initial concentrations (e.g., 50-100 mg/L of each metal).

  • pH Adjustment and Precipitation:

    • Place a known volume of the synthetic wastewater into a beaker or jar test vessel.

    • Begin stirring the solution at a moderate speed.

    • Slowly add the NaOH solution or Ca(OH)₂ slurry while continuously monitoring the pH.

    • Adjust the pH to the target range for simultaneous precipitation of the target metals (e.g., pH 9-11).[4]

  • Flocculation: Once the target pH is reached, reduce the stirring speed to allow for the agglomeration of the fine metal hydroxide precipitates into larger flocs. Continue slow mixing for 15-20 minutes.

  • Sedimentation: Stop stirring and allow the flocs to settle for a specified period (e.g., 30-60 minutes).

  • Solid-Liquid Separation:

    • Carefully decant the supernatant.

    • Filter the supernatant through a suitable filter paper to remove any remaining suspended solids.

  • Analysis:

    • Measure the final concentration of each heavy metal in the filtered supernatant using AAS or ICP.

    • Calculate the removal efficiency for each metal using the formula: Removal Efficiency (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100

Mandatory Visualizations

experimental_workflow_synthesis cluster_preparation Solution Preparation cluster_reaction Precipitation Reaction cluster_separation Product Separation and Purification cluster_final Final Product prep_pb Prepare Pb(NO₃)₂ Solution mix Mix Solutions with Stirring prep_pb->mix prep_naoh Prepare NaOH Solution prep_naoh->mix precipitate Formation of Pb(OH)₂ Precipitate mix->precipitate separate Centrifugation / Filtration precipitate->separate wash Wash with Distilled Water separate->wash dry Dry Nanoparticles wash->dry final_product Pb(OH)₂ Nanoparticles dry->final_product

Caption: Workflow for the synthesis of Pb(OH)₂ nanoparticles.

experimental_workflow_wastewater start Synthetic Wastewater (with Pb²⁺, Cu²⁺, Zn²⁺) ph_adjust pH Adjustment (add NaOH or Ca(OH)₂) start->ph_adjust flocculation Flocculation (Slow Mixing) ph_adjust->flocculation sedimentation Sedimentation (Settling of Precipitates) flocculation->sedimentation separation Solid-Liquid Separation (Filtration) sedimentation->separation analysis Analysis of Supernatant (AAS/ICP) separation->analysis Liquid Phase sludge Metal Hydroxide Sludge (e.g., Pb(OH)₂, Cu(OH)₂, Zn(OH)₂) separation->sludge Solid Phase treated_water Treated Water analysis->treated_water

Caption: Workflow for heavy metal removal via hydroxide precipitation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Lead(II) Hydroxide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of agglomeration during the synthesis of lead(II) hydroxide (B78521) nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of agglomeration in lead(II) hydroxide nanoparticle synthesis?

A1: Agglomeration of this compound nanoparticles is primarily driven by their high surface energy and the tendency to reduce this energy by forming larger clusters. The main contributing factors are:

  • Van der Waals Forces: These are weak, attractive forces between nanoparticles that can cause them to clump together, leading to what is known as soft agglomeration.

  • Chemical Bonding: Under certain conditions, chemical bonds can form between nanoparticles, resulting in hard agglomerates that are difficult to redisperse.

  • High Surface Area to Volume Ratio: Nanoparticles have a very large surface area relative to their volume, which makes them thermodynamically unstable and prone to aggregation to minimize surface energy.

Q2: How does pH influence the stability and agglomeration of this compound nanoparticles?

A2: The pH of the synthesis medium is a critical parameter that affects the surface charge of the nanoparticles, which in turn governs their stability. The surface of this compound nanoparticles can become charged through the protonation or deprotonation of surface hydroxyl groups. This surface charge creates electrostatic repulsion between nanoparticles, preventing them from agglomerating. The measure of this surface charge is the zeta potential. A zeta potential value greater than +30 mV or less than -30 mV generally indicates a stable nanoparticle suspension. The largest agglomeration is typically observed at the isoelectric point (IEP), where the zeta potential is zero, and the repulsive forces are minimal. For this compound, precipitation and the formation of various lead hydroxide species are significant at pH values above 6.

Q3: What is the role of capping agents in preventing agglomeration?

A3: Capping agents are molecules that adsorb to the surface of nanoparticles during their synthesis and provide stability, preventing uncontrolled growth and aggregation. They work through two primary mechanisms:

  • Steric Hindrance: Polymeric capping agents like polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycol (PEG) create a physical barrier around the nanoparticles, preventing them from getting close enough to agglomerate.

  • Electrostatic Repulsion: Some capping agents can ionize, imparting a surface charge to the nanoparticles that leads to electrostatic repulsion.

The choice of capping agent can also influence the final size and shape of the nanoparticles.

Q4: How can I determine if my synthesized this compound nanoparticles are agglomerated?

A4: Several characterization techniques can be used to assess the agglomeration state of your nanoparticles:

  • Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of the nanoparticles in a suspension. An increase in the average particle size over time is a strong indicator of agglomeration.

  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These microscopy techniques provide direct visual evidence of the size, shape, and dispersion of your nanoparticles. TEM and SEM images will clearly show if the nanoparticles are present as individual, well-dispersed particles or as large clusters.

  • X-ray Diffraction (XRD): While primarily used to determine the crystal structure and primary crystallite size, significant line broadening in the XRD pattern can indicate the presence of very small, non-agglomerated nanoparticles.

Troubleshooting Guides

Issue 1: I see immediate and heavy precipitation/agglomeration upon mixing the lead precursor and the hydroxide source.

Possible CauseTroubleshooting StepRationale
pH is at or near the isoelectric point (IEP) Adjust the pH of the reaction mixture to be significantly higher or lower than the IEP. The optimal pH for stability is often found empirically.Maximizing the zeta potential (either positive or negative) increases the electrostatic repulsion between nanoparticles, preventing them from clumping together.
High precursor concentration Reduce the concentration of the lead nitrate (B79036) and sodium hydroxide solutions.High concentrations can lead to very rapid nucleation and growth, favoring the formation of large, agglomerated particles.
Absence of a stabilizing agent Introduce a capping agent (e.g., PVP, oleic acid) into the reaction mixture before the precipitation step.Capping agents adsorb to the nanoparticle surface as they form, providing a protective barrier against agglomeration.
Inefficient mixing Increase the stirring speed or use a more efficient mixing method (e.g., sonication) during the addition of the hydroxide source.Rapid and uniform mixing ensures that the local concentration of reactants does not become too high, which can lead to uncontrolled particle growth and agglomeration.

Issue 2: My this compound nanoparticle suspension appears stable initially but shows signs of agglomeration after a few hours or days.

Possible CauseTroubleshooting StepRationale
Insufficient capping agent concentration Increase the concentration of the capping agent used during synthesis.The surface of the nanoparticles may not be fully covered by the capping agent, leaving sites for agglomeration to occur over time.
Inappropriate choice of capping agent Experiment with different types of capping agents (e.g., switch from a small molecule to a polymer).The effectiveness of a capping agent can depend on the solvent and other reaction conditions. A different capping agent may provide better long-term stability.
Changes in pH over time Buffer the nanoparticle suspension to maintain a stable pH.If the pH of the suspension drifts towards the IEP over time, the repulsive forces will decrease, leading to agglomeration.
Temperature fluctuations Store the nanoparticle suspension at a constant, cool temperature.Temperature changes can affect the solubility of the nanoparticles and the effectiveness of the capping agent, potentially leading to instability.

Quantitative Data

The following table summarizes the expected qualitative effects of key synthesis parameters on the size and agglomeration of this compound nanoparticles. Optimal values should be determined experimentally for each specific application.

ParameterEffect on Nanoparticle SizeEffect on AgglomerationGeneral Recommendation
Precursor Concentration Increasing concentration generally leads to larger particle sizes.Higher concentrations increase the likelihood of agglomeration.Use dilute precursor solutions (e.g., 0.01 M - 0.1 M).
Temperature Higher temperatures can lead to larger particle sizes due to faster growth kinetics.Can either increase or decrease agglomeration depending on the system.Perform synthesis at room temperature or slightly elevated temperatures (e.g., 50-80°C), and maintain a constant temperature.
Stirring Speed Higher stirring speeds can lead to smaller, more uniform particles.Vigorous stirring helps to prevent agglomeration by keeping particles dispersed.Use a high stirring rate (e.g., >500 rpm) throughout the synthesis.
Capping Agent Concentration Increasing concentration generally leads to smaller particle sizes, up to a certain point.Higher concentrations provide better prevention of agglomeration.Optimize the concentration for your specific system; an excess can sometimes lead to issues.
pH Can influence particle size; extreme pH values may lead to very small or very large particles.Agglomeration is minimized at pH values far from the isoelectric point.Adjust the pH to achieve a high absolute zeta potential.

Experimental Protocols

1. General Synthesis of this compound Nanoparticles by Chemical Precipitation

This protocol is a baseline method for the synthesis of this compound nanoparticles.

  • Materials:

    • Lead(II) nitrate (Pb(NO₃)₂)

    • Sodium hydroxide (NaOH)

    • Deionized water

  • Procedure:

    • Prepare a 0.1 M solution of lead(II) nitrate in deionized water.

    • Prepare a 0.1 M solution of sodium hydroxide in deionized water.

    • Place the lead(II) nitrate solution in a beaker on a magnetic stirrer and begin stirring vigorously.

    • Slowly add the sodium hydroxide solution dropwise to the lead(II) nitrate solution. A white precipitate of this compound will form.

    • Continue stirring for 1-2 hours to allow the reaction to complete and the nanoparticles to stabilize.

    • Collect the precipitate by centrifugation (e.g., 5000 rpm for 15 minutes).

    • Wash the precipitate several times with deionized water to remove any unreacted precursors and byproducts.

    • Resuspend the nanoparticles in deionized water or a suitable solvent. For a dry powder, dry the precipitate in an oven at a low temperature (e.g., 60°C).

2. Synthesis of PVP-Stabilized this compound Nanoparticles

  • Materials:

    • Lead(II) nitrate (Pb(NO₃)₂)

    • Sodium hydroxide (NaOH)

    • Polyvinylpyrrolidone (PVP) (e.g., MW 40,000)

    • Deionized water

  • Procedure:

    • Prepare a 0.1 M solution of lead(II) nitrate in deionized water.

    • Dissolve PVP in the lead(II) nitrate solution to a final concentration of 1% (w/v). Stir until the PVP is fully dissolved.

    • Prepare a 0.1 M solution of sodium hydroxide in deionized water.

    • Place the lead(II) nitrate/PVP solution on a magnetic stirrer and stir vigorously.

    • Slowly add the sodium hydroxide solution dropwise to the lead(II) nitrate/PVP solution.

    • Continue stirring for 2-4 hours.

    • Collect and wash the nanoparticles as described in the general protocol.

3. Synthesis of Oleic Acid-Capped this compound Nanoparticles

  • Materials:

    • Lead(II) nitrate (Pb(NO₃)₂)

    • Sodium hydroxide (NaOH)

    • Oleic acid

    • Ethanol (B145695)

    • Deionized water

  • Procedure:

    • Prepare a 0.1 M solution of lead(II) nitrate in a mixture of deionized water and ethanol (e.g., 1:1 v/v).

    • Add oleic acid to the lead(II) nitrate solution (e.g., a molar ratio of oleic acid to lead nitrate of 2:1).

    • Prepare a 0.1 M solution of sodium hydroxide in deionized water.

    • Place the lead(II) nitrate/oleic acid solution on a magnetic stirrer and stir vigorously.

    • Slowly add the sodium hydroxide solution dropwise.

    • Continue stirring for 2-4 hours.

    • Collect the nanoparticles by centrifugation and wash several times with ethanol to remove excess oleic acid.

    • Resuspend the nanoparticles in a non-polar solvent like toluene (B28343) or hexane.

Visualizing the Prevention of Agglomeration

The following diagram illustrates the key factors that contribute to nanoparticle agglomeration and the strategic interventions to achieve a stable, monodisperse suspension of this compound nanoparticles.

Agglomeration_Prevention cluster_synthesis Synthesis Parameters cluster_problems Causes of Agglomeration cluster_solutions Prevention Strategies precursors Pb(NO₃)₂ + NaOH synthesis Nanoparticle Formation (Nucleation & Growth) precursors->synthesis high_surface_energy High Surface Energy synthesis->high_surface_energy inadequate_repulsion Inadequate Repulsive Forces (Low Zeta Potential) synthesis->inadequate_repulsion van_der_waals Van der Waals Forces high_surface_energy->van_der_waals agglomeration Agglomeration & Precipitation van_der_waals->agglomeration inadequate_repulsion->agglomeration stable_suspension Monodisperse Nanoparticles capping_agents Add Capping Agents (PVP, Oleic Acid) capping_agents->stable_suspension Steric Hindrance ph_control Optimize pH ph_control->stable_suspension Electrostatic Repulsion process_control Control Process (Concentration, Temp, Stirring) process_control->stable_suspension Controlled Growth

Caption: Logical workflow for preventing agglomeration in nanoparticle synthesis.

Technical Support Center: Synthesis of Lead (II) Hydroxide [Pb(OH)₂]

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and control of Lead (II) Hydroxide (B78521) [Pb(OH)₂] particle size and morphology. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing Pb(OH)₂ particles?

A1: The most prevalent method for synthesizing Pb(OH)₂ particles is chemical precipitation.[1][2] This technique involves reacting a soluble lead(II) salt, such as lead(II) nitrate (B79036) (Pb(NO₃)₂), with a hydroxide source, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous solution.[1][2] The resulting insoluble Pb(OH)₂ precipitates out of the solution.

Q2: How can I control the morphology of my Pb(OH)₂ particles to be rod-shaped?

A2: To obtain rod-like or nanorod morphologies, the addition of chloride ions to the reaction mixture is a key strategy.[1] This can be achieved by using an additive like sodium chloride (NaCl). The presence of chloride ions influences the crystal growth direction, promoting the formation of elongated structures.[1]

Q3: My Pb(OH)₂ precipitate is dissolving. What could be the cause?

A3: Lead(II) hydroxide is an amphoteric compound, meaning it can react with both acids and strong bases. If you add an excess of a strong hydroxide solution (e.g., concentrated NaOH), the Pb(OH)₂ precipitate can redissolve to form soluble complex ions, such as plumbate(II) ([Pb(OH)₄]²⁻).[3][4]

Q4: What is the optimal pH range for precipitating Pb(OH)₂?

A4: The solubility of lead hydroxide is highly dependent on pH. The precipitation of Pb(II) as lead hydroxide generally begins in the pH range of 7.2 to 8.7.[5] To ensure maximum precipitation and minimal solubility, it is advisable to maintain the pH within a specific range, typically between 9 and 11.

Q5: Can organic additives influence the particle size?

A5: Yes, organic molecules can be used to control the crystal size of Pb(OH)₂. For instance, triethanolamine (B1662121) (TEA) has been shown to be effective in obtaining different crystal sizes, ranging from micro to nano-scale, by varying its concentration in the reaction solution.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No precipitate forms 1. Incorrect pH of the solution.2. Presence of strong chelating agents that bind to Pb²⁺ ions.3. Insufficient precursor concentration.1. Carefully monitor and adjust the pH of the solution to the optimal range for precipitation (typically pH 9-11).2. If possible, remove or neutralize any chelating agents in the solution.3. Ensure that the concentrations of the lead salt and hydroxide source are sufficient for the reaction to occur.
Precipitate is amorphous instead of crystalline 1. Reaction temperature is too low.2. Very rapid precipitation rate.1. Increase the reaction temperature. Heating the solution can provide the necessary energy for crystal formation. For example, temperatures between 50-90°C have been used for nanorod synthesis.2. Slow down the addition rate of the precipitating agent to allow for more controlled crystal growth.
Wide particle size distribution 1. Inhomogeneous mixing of reactants.2. Fluctuations in reaction temperature or pH.1. Ensure vigorous and consistent stirring throughout the reaction to promote uniform nucleation and growth.2. Maintain a stable reaction temperature and pH. Use a temperature-controlled water bath and a pH meter to monitor and adjust as needed.
Obtaining spherical nanoparticles instead of desired morphology (e.g., nanorods) 1. Absence of morphology-directing agents.2. Incorrect ratio of precursors.1. Introduce additives that promote anisotropic growth. For nanorods, add a soluble chloride salt like NaCl.2. Adjust the molar ratio of the lead precursor to the hydroxide source.
Precipitate redissolves upon adding more base Excess hydroxide ions are forming soluble complex ions with lead.Carefully control the addition of the hydroxide solution. Add it dropwise and monitor the pH to avoid overshooting the optimal precipitation range. If dissolution occurs, you may need to adjust the pH back down with a suitable acid.

Experimental Protocols

Protocol 1: Synthesis of Pb(OH)₂ Nanoparticles by Chemical Precipitation

This protocol describes a general method for synthesizing Pb(OH)₂ nanoparticles.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Beakers

  • Centrifuge and centrifuge tubes

  • Agate mortar and pestle

Procedure:

  • Prepare a 0.1 M solution of Pb(NO₃)₂ in distilled water.

  • Prepare a 0.1 M solution of NaOH in distilled water.

  • Place the Pb(NO₃)₂ solution in a beaker on a magnetic stirrer and begin stirring.

  • Slowly add the NaOH solution dropwise to the Pb(NO₃)₂ solution while stirring continuously. A white precipitate of Pb(OH)₂ will form.

  • Continue stirring for a set period (e.g., 1-2 hours) to ensure the reaction is complete and to allow for particle growth.

  • Separate the precipitate from the solution by centrifugation.

  • Wash the precipitate several times with distilled water to remove any unreacted reagents and byproducts. This can be done by resuspending the precipitate in distilled water and centrifuging again.

  • Dry the washed precipitate in an oven at a low temperature (e.g., 60-80°C) to obtain a fine powder.

  • Gently grind the dried powder with an agate mortar and pestle to break up any agglomerates.[1]

Protocol 2: Synthesis of Pb(OH)₂ Nanorods

This protocol is specifically for the synthesis of Pb(OH)₂ with a nanorod morphology.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Potassium hydroxide (KOH)

  • Sodium chloride (NaCl)

  • Deionized water

  • Magnetic stirrer with heating capabilities

  • Beakers

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

Procedure:

  • Prepare a solution by dissolving lead nitrate and sodium chloride in deionized water. A typical molar ratio of lead nitrate to sodium chloride can range from 1:1 to 1:10. For example, start with a concentration of 0.01 M lead nitrate and 0.01 M sodium chloride.

  • Heat the solution to a temperature between 50-90°C while stirring.

  • Prepare a solution of potassium hydroxide. The molar ratio of lead nitrate to potassium hydroxide should be approximately 1:3. For a 0.01 M lead nitrate solution, a 0.03 M potassium hydroxide solution can be used.[2]

  • Slowly add the potassium hydroxide solution to the heated lead nitrate and sodium chloride solution while maintaining vigorous stirring. A white precipitate will form.

  • Continue stirring at the elevated temperature for a designated period to allow for nanorod growth.

  • Allow the solution to cool to room temperature.

  • Collect the white precipitate by filtration.

  • Wash the precipitate thoroughly with deionized water and then with ethanol.

  • Dry the final product in an oven at a suitable temperature (e.g., 60°C) to obtain Pb(OH)₂ nanorods.

Data Presentation

The following tables summarize the influence of various experimental parameters on the resulting particle size and morphology of Pb(OH)₂.

Table 1: Effect of Precursor Concentration on Particle Characteristics

Lead Precursor (Pb(NO₃)₂) Conc.Hydroxide Precursor (KOH) Conc.Additive (NaCl) Conc.Resulting MorphologyAverage Particle Size/DimensionsReference
~0.01 M~0.03 MPremixed with lead nitrateRod-like-[1]
0.1 M0.1 M (NaOH)NoneNanoparticles~60 nm[1]

Table 2: Effect of Additives and Temperature on Morphology

AdditiveAdditive ConcentrationTemperatureResulting MorphologyReference
Sodium Chloride (NaCl)Molar ratio to Pb(NO₃)₂ of 1:1 to 1:1050-90°CNanorods[2]
Triethanolamine (TEA)1 M - 0.01 MNot specifiedMicro to nano-sized crystals[2]

Visualizations

Experimental Workflow for Pb(OH)₂ Nanoparticle Synthesis

experimental_workflow cluster_preparation Precursor Preparation cluster_reaction Precipitation Reaction cluster_processing Post-Processing prep_pb Prepare Lead Nitrate Solution mixing Mix Solutions with Constant Stirring prep_pb->mixing prep_naoh Prepare Sodium Hydroxide Solution prep_naoh->mixing precipitation Pb(OH)₂ Precipitate Forms mixing->precipitation separation Separate Precipitate (Centrifugation/Filtration) precipitation->separation washing Wash with Distilled Water separation->washing drying Dry the Precipitate washing->drying grinding Grind to Fine Powder drying->grinding

Caption: General experimental workflow for the synthesis of Pb(OH)₂ nanoparticles.

Logical Relationship of Key Parameters in Controlling Morphology

morphology_control cluster_inputs Input Parameters cluster_processes Controlling Processes cluster_outputs Output Characteristics precursors Precursor Type & Concentration nucleation Nucleation Rate precursors->nucleation growth Crystal Growth Rate precursors->growth temperature Reaction Temperature temperature->nucleation temperature->growth additives Additives (e.g., NaCl, TEA) additives->growth ph pH ph->nucleation stirring Stirring Rate stirring->nucleation size Particle Size nucleation->size distribution Size Distribution nucleation->distribution growth->size morphology Morphology (e.g., Nanoparticles, Nanorods) growth->morphology

Caption: Key parameters influencing the nucleation and growth processes, which in turn determine the final particle characteristics.

References

Technical Support Center: Lead(II) Hydroxide Solubility in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with lead(II) hydroxide (B78521).

Frequently Asked Questions (FAQs)

Q1: Why is my lead(II) hydroxide precipitate dissolving?

A1: this compound is amphoteric, meaning it dissolves in both acidic and highly alkaline conditions.[1] If your pH is too low (acidic) or too high (typically above 10-12), the precipitate will dissolve.[1] In excess hydroxide, it forms soluble complex ions like [Pb(OH)₃]⁻ and [Pb(OH)₄]²⁻.[1]

Q2: I've added a hydroxide source to my lead(II) solution, but no precipitate is forming.

A2: There are several possibilities:

  • Incorrect pH: Ensure your final solution pH is within the optimal precipitation range. Lead ions typically begin to precipitate at a pH greater than 6.[1]

  • Presence of Complexing Agents: Your solution may contain other ions (e.g., acetate, chloride) that form soluble complexes with lead(II) ions, preventing precipitation.[2][3]

  • Concentration: The concentrations of your lead(II) and hydroxide ions may be too low to exceed the solubility product constant (Ksp).

Q3: The amount of precipitate I'm getting is inconsistent between experiments.

A3: Inconsistencies can arise from:

  • Precise pH control: Small variations in pH can significantly impact the amount of precipitate formed due to the amphoteric nature of this compound.

  • Temperature fluctuations: The solubility of this compound is temperature-dependent. Ensure your experiments are conducted at a consistent temperature.

  • Aging of the precipitate: Freshly precipitated this compound can change in structure and solubility over time.

Q4: Is the white precipitate I've formed pure this compound?

A4: Not necessarily. Some sources suggest that a simple, pure this compound, Pb(OH)₂, is difficult to isolate and that the precipitate may be a hydrated lead oxide (PbO·xH₂O) or contain basic lead salts (e.g., basic lead carbonate, 2PbCO₃·Pb(OH)₂).[2][4]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No precipitate forms upon adding hydroxide. pH is outside the precipitation range (too acidic or too alkaline).Adjust the pH to be between 7 and 10. Use a pH meter for accurate measurement.
Presence of complexing agents (e.g., acetate, high concentrations of chloride).If possible, use a different lead salt (e.g., lead(II) nitrate) that does not introduce complexing anions.
Insufficient concentration of lead or hydroxide ions.Increase the concentration of your reactants. Ensure the ion product exceeds the Ksp.
Precipitate dissolves upon adding more hydroxide. You have created a highly alkaline environment, forming soluble plumbite complexes ([Pb(OH)₄]²⁻).[5]This is expected behavior due to the amphoterism of this compound. To maintain the precipitate, keep the pH in the slightly alkaline range.
Precipitate color is not pure white. Contamination with other metal ions.Use high-purity reagents and deionized water.
Formation of other lead compounds (e.g., lead(II) oxide, which can be yellow or red).Control the reaction conditions carefully, particularly temperature and the rate of addition of hydroxide.
Inconsistent yield of precipitate. Poor pH control.Use a buffer system to maintain a stable pH during precipitation.
Temperature variations.Conduct the precipitation in a temperature-controlled water bath.

Quantitative Data Summary

The solubility of this compound is quantified by its solubility product constant (Ksp). It's important to note that reported Ksp values can vary due to different experimental conditions.

ParameterValueTemperature (°C)
Solubility Product (Ksp) 1.43 x 10⁻²⁰Not Specified
1.4 x 10⁻²⁰25
1.2 x 10⁻¹⁵Not Specified
2.8 x 10⁻¹⁶25
Solubility in Water 0.0155 g/100 mL20
9.68 x 10⁻⁴ g/LNot Specified

Experimental Protocols

Protocol 1: Precipitation of this compound

This protocol describes the formation of this compound from a soluble lead salt.

Materials:

  • 0.1 M Lead(II) nitrate (B79036) (Pb(NO₃)₂) solution

  • 0.1 M Sodium hydroxide (NaOH) solution

  • Deionized water

  • Beakers

  • Stir plate and stir bar

  • pH meter

Procedure:

  • Place a known volume of 0.1 M lead(II) nitrate solution into a beaker.

  • Begin stirring the solution gently with a magnetic stir bar.

  • Slowly add the 0.1 M sodium hydroxide solution dropwise to the lead(II) nitrate solution.

  • A white precipitate of this compound will begin to form.[2]

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Continue adding sodium hydroxide until the pH is in the range of 9-10 for maximum precipitation.

  • Allow the precipitate to settle.

  • The precipitate can then be separated by filtration or centrifugation.

Protocol 2: Demonstrating the Amphoteric Nature of this compound

This protocol shows the dissolution of this compound in both acid and excess base.

Materials:

  • This compound precipitate (from Protocol 1)

  • 1 M Nitric acid (HNO₃)

  • 6 M Sodium hydroxide (NaOH)

  • Test tubes

  • Deionized water

Procedure:

  • Divide the this compound precipitate into two separate test tubes.

  • Acidic Dissolution: To the first test tube, add 1 M nitric acid dropwise while agitating the solution. Observe the precipitate dissolving to form a clear solution.

  • Alkaline Dissolution: To the second test tube, add 6 M sodium hydroxide dropwise while agitating. Observe the precipitate redissolving as soluble hydroxo-complex ions are formed.[2]

Diagrams

logical_workflow cluster_troubleshooting Troubleshooting this compound Solubility start Experiment Start: Mixing Pb²⁺(aq) and OH⁻(aq) precipitate_check Is a precipitate observed? start->precipitate_check no_precipitate No Precipitate precipitate_check->no_precipitate No precipitate_formed White Precipitate Formed precipitate_check->precipitate_formed Yes check_ph Check pH no_precipitate->check_ph check_complex Check for Complexing Agents no_precipitate->check_complex check_concentration Check Reagent Concentrations no_precipitate->check_concentration precipitate_dissolves Does precipitate dissolve with excess OH⁻? precipitate_formed->precipitate_dissolves amphoteric_behavior Expected Amphoteric Behavior: Formation of [Pb(OH)₄]²⁻ precipitate_dissolves->amphoteric_behavior Yes unexpected_result Unexpected Result: Precipitate is stable in high pH precipitate_dissolves->unexpected_result No

Caption: Troubleshooting workflow for this compound precipitation.

signaling_pathway cluster_pathway Solubility Pathway of Pb(OH)₂ vs. pH acid Acidic (Low pH) H⁺ ions solid Pb(OH)₂(s) Insoluble Precipitate acid->solid Dissolves soluble_pb Pb²⁺(aq) Soluble solid->soluble_pb Equilibrium soluble_complex [Pb(OH)₄]²⁻(aq) Soluble Plumbite Ion solid->soluble_complex Equilibrium base Alkaline (High pH) Excess OH⁻ ions base->solid Dissolves

Caption: Influence of pH on this compound solubility.

References

Technical Support Center: Stability of Lead(II) Hydroxide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of lead(II) hydroxide (B78521), Pb(OH)₂, in solutions of varying pH. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility behavior of lead(II) hydroxide in water?

This compound is sparingly soluble in pure water.[1] Its solubility is governed by the solubility product constant (Ksp), which is approximately 1.43 x 10⁻²⁰ at 25°C. This low Ksp value indicates that only a small amount of Pb(OH)₂ will dissolve to form lead(II) ions (Pb²⁺) and hydroxide ions (OH⁻) in neutral water.

Q2: How does pH affect the stability and solubility of this compound?

This compound is an amphoteric compound, meaning it dissolves in both acidic and alkaline solutions.[2]

  • In acidic solutions (low pH): The excess hydrogen ions (H⁺) react with the hydroxide ions (OH⁻) produced from the dissolution of Pb(OH)₂, shifting the equilibrium towards the formation of the more soluble lead(II) ion (Pb²⁺).

  • In alkaline solutions (high pH): this compound acts as a Lewis acid and reacts with excess hydroxide ions to form soluble hydroxo complexes, collectively known as plumbite ions.[2] The predominant species are [Pb(OH)₃]⁻ and [Pb(OH)₄]²⁻.[2][3]

This behavior results in a U-shaped solubility curve with minimum solubility occurring in the slightly basic pH range.

Q3: What are the key chemical reactions governing the solubility of this compound at different pH levels?

The following equilibria are central to understanding the pH-dependent stability of this compound:

  • Dissolution in water: Pb(OH)₂(s) ⇌ Pb²⁺(aq) + 2OH⁻(aq)

  • Reaction in acidic solution: Pb(OH)₂(s) + 2H⁺(aq) → Pb²⁺(aq) + 2H₂O(l)

  • Reaction in basic solution (formation of plumbite ions): Pb(OH)₂(s) + OH⁻(aq) ⇌ [Pb(OH)₃]⁻(aq) Pb(OH)₂(s) + 2OH⁻(aq) ⇌ [Pb(OH)₄]²⁻(aq)

Q4: What are the stability constants for the formation of lead(II) hydroxo complexes?

The formation of mononuclear lead(II) hydroxo complexes can be described by the following equilibria and their corresponding stability constants (log β) at an ionic strength of 1 M (NaClO₄):[3]

  • Pb²⁺(aq) + H₂O(l) ⇌ Pb(OH)⁺(aq) + H⁺(aq); log *β₁₁ = -7.2

  • Pb²⁺(aq) + 2H₂O(l) ⇌ Pb(OH)₂(aq) + 2H⁺(aq); log *β₁₂ = -16.1

  • Pb²⁺(aq) + 3H₂O(l) ⇌ Pb(OH)₃⁻(aq) + 3H⁺(aq); log *β₁₃ = -26.5

  • Pb²⁺(aq) + 4H₂O(l) ⇌ Pb(OH)₄²⁻(aq) + 4H⁺(aq); log *β₁₄ = -38.0

Quantitative Data

The solubility of this compound is highly dependent on the pH of the solution. The following table summarizes the calculated total soluble lead concentration at various pH values, based on the stability constants of the different lead(II) hydroxo species.

pHPredominant Soluble SpeciesCalculated Total Soluble Lead Concentration (mol/L)
4Pb²⁺1.43 x 10⁻²
5Pb²⁺1.43 x 10⁻⁴
6Pb²⁺1.43 x 10⁻⁶
7Pb²⁺, Pb(OH)⁺1.44 x 10⁻⁸
8Pb(OH)₂ (aq)1.26 x 10⁻⁷
9Pb(OH)₂ (aq)1.26 x 10⁻⁵
10[Pb(OH)₃]⁻3.16 x 10⁻⁵
11[Pb(OH)₃]⁻3.16 x 10⁻³
12[Pb(OH)₄]²⁻1.00 x 10⁻²
13[Pb(OH)₄]²⁻1.00

Note: These are theoretical values calculated based on equilibrium constants and may vary depending on experimental conditions such as temperature, ionic strength, and the presence of other complexing agents.

Experimental Protocols

Determining the pH-Dependent Solubility of this compound using the Shake-Flask Method

This protocol details the steps for determining the equilibrium solubility of this compound at various pH values.[4][5][6]

Materials:

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂)

  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions

  • Nitric acid (HNO₃), 1 M and 0.1 M solutions

  • Deionized water

  • pH buffer solutions (for calibration)

  • Conical flasks with stoppers

  • Orbital shaker with temperature control

  • Calibrated pH meter

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.22 µm)

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for lead analysis

Procedure:

  • Preparation of this compound Precipitate: In a beaker, slowly add 1 M NaOH solution to a solution of Pb(NO₃)₂ while stirring. A white precipitate of Pb(OH)₂ will form. Continue adding NaOH until the pH is approximately 9. Wash the precipitate several times with deionized water by decantation to remove any unreacted salts.

  • Preparation of pH-Adjusted Solutions: Prepare a series of aqueous solutions in conical flasks with target pH values ranging from 4 to 13. Use 0.1 M HNO₃ and 0.1 M NaOH to adjust the pH.

  • Addition of Solute: Add an excess amount of the freshly prepared this compound precipitate to each flask. The presence of excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Tightly stopper the flasks and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate the suspensions for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Alternatively, centrifuge the suspension and then filter the supernatant.

  • Final pH Measurement: Measure and record the final pH of the filtered supernatant.

  • Quantification of Soluble Lead: Analyze the concentration of lead in the filtered supernatant using ICP-OES or AAS.

  • Data Analysis: Plot the measured soluble lead concentration against the final equilibrium pH to generate a solubility curve.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or non-reproducible solubility results - Incomplete equilibration. - Temperature fluctuations during the experiment. - Inaccurate pH measurements.[7] - Presence of impurities in reagents.[8]- Increase the equilibration time. - Use a temperature-controlled shaker or water bath. - Calibrate the pH meter before each use with fresh buffer solutions. - Use high-purity reagents and deionized water.
Observed solubility is lower than expected, especially at high pH - Formation of less soluble lead carbonate due to absorption of atmospheric CO₂.- Perform the experiment under an inert atmosphere (e.g., nitrogen or argon). - Use freshly boiled and cooled deionized water to minimize dissolved CO₂.
Difficulty in separating the solid from the supernatant - Formation of a colloidal suspension.- Use a higher centrifugation speed or a smaller pore size filter (e.g., 0.1 µm). - Allow for a longer settling time before filtration.
Instrumental analysis shows no detectable lead in solution - The actual solubility is below the detection limit of the instrument at that specific pH.- Use a more sensitive analytical technique. - Concentrate the sample before analysis.

Visualizations

pH-Dependent Speciation of Lead(II) in Aqueous Solution

The following diagram illustrates the relationship between pH and the predominant lead species in an aqueous solution in equilibrium with solid this compound.

LeadSpeciation cluster_pH pH Scale cluster_species Dominant Lead Species pH_low Acidic (pH < 6) Pb2 Pb²⁺ (aq) pH_mid Near Neutral (pH 7-9) PbOH2_solid Pb(OH)₂ (s) (Precipitate) pH_high Alkaline (pH > 10) Plumbite [Pb(OH)₃]⁻ / [Pb(OH)₄]²⁻ (aq) (Soluble Plumbite) Pb2->PbOH2_solid Increasing pH (Precipitation) PbOH2_solid->Pb2 Decreasing pH (Dissolution) PbOH2_solid->Plumbite Increasing pH (Dissolution) Plumbite->PbOH2_solid Decreasing pH (Precipitation)

Caption: Relationship between pH and lead species.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental determination of this compound solubility.

Workflow start Start prep_precipitate Prepare Pb(OH)₂ Precipitate start->prep_precipitate prep_solutions Prepare pH-Adjusted Aqueous Solutions start->prep_solutions add_solute Add Excess Pb(OH)₂ to Solutions prep_precipitate->add_solute prep_solutions->add_solute equilibrate Equilibrate on Orbital Shaker add_solute->equilibrate phase_separation Phase Separation (Centrifugation/Filtration) equilibrate->phase_separation measure_ph Measure Final pH of Supernatant phase_separation->measure_ph analyze_lead Analyze Soluble Lead (ICP-OES/AAS) phase_separation->analyze_lead data_analysis Plot Solubility vs. pH measure_ph->data_analysis analyze_lead->data_analysis end End data_analysis->end

Caption: Shake-flask method workflow.

References

Technical Support Center: Lead(II) Hydroxide Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during the precipitation of lead(II) hydroxide (B78521).

Troubleshooting Guide

This guide addresses common problems encountered during lead(II) hydroxide precipitation experiments in a question-and-answer format.

Question 1: The precipitate formed is not a pure white color, appearing slightly off-white or grayish. What is the likely cause?

Answer: A common cause for discoloration is the presence of impurities in the lead salt precursor. Small amounts of other metallic ions can co-precipitate with this compound, leading to a colored product. For instance, trace amounts of copper or iron can impart a bluish or brownish tint, respectively. It is crucial to use high-purity lead salts for the precipitation.

Question 2: Upon adding the hydroxide solution, the initial white precipitate seems to redissolve. Why is this happening?

Answer: this compound is amphoteric, meaning it can react with both acids and strong bases.[1] If an excess of a strong hydroxide solution (like sodium hydroxide) is added, the this compound precipitate will dissolve to form soluble plumbate(II) complexes, such as [Pb(OH)₄]²⁻.[2] To avoid this, the hydroxide solution should be added slowly and the pH monitored to prevent it from becoming excessively alkaline.

Question 3: The yield of the this compound precipitate is lower than expected based on stoichiometry. What could be the reason?

Answer: A lower than expected yield can be due to several factors:

  • Formation of soluble complexes: As mentioned above, an excess of hydroxide can lead to the formation of soluble plumbate ions, reducing the amount of solid precipitate.

  • Incomplete precipitation: If the pH of the solution is not sufficiently alkaline, the precipitation of this compound may be incomplete. The optimal pH range for the precipitation of many heavy metal hydroxides, including lead, is typically between 9 and 11.[3]

  • Loss during washing: Excessive washing of the precipitate, especially with water that has a slightly acidic pH, can lead to some dissolution of the this compound.

Question 4: The dried precipitate has a fine, powdery consistency and seems to have a larger volume than expected. What could be the issue?

Answer: This is a strong indication of contamination with lead carbonate (PbCO₃) or basic lead carbonate (2PbCO₃·Pb(OH)₂). This compound readily reacts with carbon dioxide from the atmosphere to form these carbonates.[4] Lead carbonate is a fine, white powder, and its formation can significantly alter the morphology and bulk density of the precipitate.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of contamination in this compound precipitation? A1: The most common contaminant is lead carbonate (PbCO₃), which forms when the this compound reacts with atmospheric carbon dioxide. Basic lead carbonates can also form.[4]

Q2: How can I prevent the formation of lead carbonate during the experiment? A2: To minimize carbonate contamination, it is recommended to work with de-gassed or boiled deionized water to remove dissolved CO₂. Additionally, performing the precipitation and filtration steps under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the exposure to atmospheric CO₂.

Q3: What is co-precipitation and how can it affect the purity of my this compound? A3: Co-precipitation is the inclusion of impurities within the precipitate. This can happen when other ions present in the solution are incorporated into the crystal lattice of the this compound or are adsorbed onto its surface. Common co-precipitating ions can include anions from the lead salt precursor (e.g., nitrate (B79036), acetate) or cations from the base used for precipitation (e.g., Na⁺, K⁺). To minimize co-precipitation, use high-purity reagents and carry out the precipitation from dilute solutions, adding the precipitating agent slowly with constant stirring.

Q4: How can I confirm the purity of my this compound precipitate? A4: Several analytical techniques can be used to assess purity:

  • X-ray Diffraction (XRD): To identify the crystalline phases present in the sample. This can distinguish between this compound, lead carbonate, and other lead oxides.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The presence of carbonate can be detected by characteristic absorption bands.

  • Thermogravimetric Analysis (TGA): this compound and lead carbonate have different decomposition temperatures, which can be observed with TGA.

  • Elemental Analysis (e.g., ICP-OES): To quantify the presence of other metallic impurities.

Q5: What is the ideal pH for precipitating this compound? A5: The optimal pH for precipitating this compound is in the alkaline range, typically between 9 and 11.[3] At lower pH values, the precipitation will be incomplete, while at very high pH, the amphoteric nature of this compound will cause it to redissolve.

Data Presentation

Table 1: Solubility Product Constants (Ksp) of this compound and Lead(II) Carbonate at 25 °C

CompoundFormulaKsp at 25 °C
This compoundPb(OH)₂1.42 x 10⁻²⁰
Lead(II) CarbonatePbCO₃7.40 x 10⁻¹⁴

Note: The Ksp for this compound can vary in literature due to the formation of various hydroxy complexes.

Table 2: Influence of Temperature on the Solubility of Lead Carbonates

CompoundTemperaturepHDissolved Lead Concentration (µg/L)
Cerussite (PbCO₃)20 °C8.0~75
Cerussite (PbCO₃)5 °C8.0~50
Hydrocerussite20 °C8.0~75
Hydrocerussite5 °C8.0~50

Data suggests that lower temperatures decrease the solubility of lead carbonates.[5]

Experimental Protocols

Protocol 1: Synthesis of High-Purity this compound

Objective: To precipitate this compound while minimizing carbonate contamination.

Materials:

  • High-purity lead(II) nitrate (Pb(NO₃)₂)

  • Sodium hydroxide (NaOH) pellets

  • Deionized water, boiled and cooled to room temperature under an inert atmosphere

  • Nitrogen or Argon gas supply

  • Schlenk line or glove box (recommended)

  • Magnetic stirrer and stir bar

  • Burette

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Prepare a 0.1 M solution of Pb(NO₃)₂ using the boiled and cooled deionized water.

  • Prepare a 0.2 M solution of NaOH using the boiled and cooled deionized water.

  • Transfer the Pb(NO₃)₂ solution to a reaction flask and place it on a magnetic stirrer.

  • If available, purge the reaction flask with an inert gas (N₂ or Ar) for 15-20 minutes to remove air. Maintain a gentle positive pressure of the inert gas throughout the experiment.

  • Slowly add the 0.2 M NaOH solution dropwise from a burette to the stirring Pb(NO₃)₂ solution.

  • A white precipitate of this compound will form. Monitor the pH of the solution and stop the addition of NaOH when the pH reaches approximately 10.

  • Continue stirring the suspension for 30 minutes to allow for the precipitate to age.

  • Filter the precipitate under vacuum using a Buchner funnel.

  • Wash the precipitate with small portions of boiled and cooled deionized water to remove any soluble impurities.

  • Dry the precipitate in a desiccator under vacuum.

Protocol 2: Gravimetric Analysis of Carbonate Impurity

Objective: To quantify the amount of carbonate contamination in a this compound sample.

Materials:

  • Dried this compound sample

  • Dilute nitric acid (HNO₃)

  • Calcium chloride (CaCl₂) solution (0.2 M)

  • Analytical balance

  • Beakers

  • Quantitative filter paper

  • Drying oven

Procedure:

  • Accurately weigh approximately 1 g of the dried this compound sample.

  • Carefully dissolve the sample in a minimal amount of dilute nitric acid. This will convert any lead carbonate to soluble lead nitrate and evolve carbon dioxide gas.

  • Heat the solution gently to ensure all the CO₂ is expelled.

  • Add an excess of 0.2 M calcium chloride solution to the lead nitrate solution. This will precipitate any carbonate ions present as calcium carbonate (CaCO₃).

  • Allow the precipitate to digest by gently heating the solution for about 30 minutes. This encourages the formation of larger, more easily filterable crystals.

  • Filter the CaCO₃ precipitate through a pre-weighed piece of quantitative filter paper.

  • Wash the precipitate with deionized water to remove any soluble impurities.

  • Dry the filter paper and precipitate in a drying oven at 110 °C to a constant weight.

  • From the mass of the CaCO₃ precipitate, calculate the mass and percentage of carbonate in the original sample.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound prep_reagents Prepare 0.1M Pb(NO₃)₂ and 0.2M NaOH with boiled DI water reaction_setup Set up reaction under inert atmosphere (N₂/Ar) prep_reagents->reaction_setup precipitation Slowly add NaOH to Pb(NO₃)₂ solution with stirring reaction_setup->precipitation ph_control Monitor and control pH to ~10 precipitation->ph_control aging Age precipitate by stirring for 30 min ph_control->aging filtration Filter precipitate under vacuum aging->filtration washing Wash with boiled DI water filtration->washing drying Dry in vacuum desiccator washing->drying

Caption: Workflow for High-Purity this compound Synthesis.

contamination_pathway start This compound Precipitate (Pb(OH)₂) co2 Atmospheric CO₂ start->co2 Reacts with carbonate Lead Carbonate (PbCO₃) co2->carbonate Forms basic_carbonate Basic Lead Carbonate (2PbCO₃·Pb(OH)₂) co2->basic_carbonate Forms impure_product Contaminated Product carbonate->impure_product basic_carbonate->impure_product

Caption: Pathway of Carbonate Contamination in this compound.

References

optimizing reaction conditions for pure lead(II) hydroxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pure lead(II) hydroxide (B78521).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of lead(II) hydroxide via precipitation reaction.

Question 1: Why is my this compound precipitate not forming, or the yield is very low?

Answer:

This issue can arise from several factors related to reagent concentration, pH, and the amphoteric nature of this compound.

  • Incorrect pH: this compound is amphoteric, meaning it dissolves in both acidic and strongly alkaline solutions. The optimal pH for precipitation is crucial for maximizing yield.[1] If the pH is too low (acidic) or too high (excessively alkaline), the this compound will be soluble and will not precipitate. For instance, in the presence of excess hydroxide ions, soluble plumbate(II) complexes like [Pb(OH)₄]²⁻ are formed, causing the precipitate to redissolve.[2][3][4]

  • Inadequate Reagent Concentration: The concentration of the lead(II) salt and the hydroxide solution can impact the completeness of the precipitation. Ensure that the stoichiometric ratio of lead(II) ions to hydroxide ions is appropriate for the reaction: Pb²⁺(aq) + 2OH⁻(aq) → Pb(OH)₂(s).[3]

  • Presence of Chelating Agents: Certain substances in the reaction mixture can chelate with lead(II) ions, preventing them from precipitating as hydroxide.

Troubleshooting Steps:

  • Monitor and Adjust pH: Carefully monitor the pH of the reaction mixture during the addition of the hydroxide solution. Aim for a pH range where the solubility of this compound is minimal.

  • Optimize Reagent Concentrations: Use appropriate concentrations of lead(II) nitrate (B79036) and sodium hydroxide solutions. A common starting point is using equimolar solutions (e.g., 0.1 M).[5]

  • Purify Reagents: Ensure that the reagents used are free from chelating impurities.

Question 2: My this compound precipitate is not pure white. What are the likely impurities?

Answer:

A non-white precipitate suggests the presence of impurities, most commonly lead(II) carbonate.

  • Lead(II) Carbonate Formation: this compound readily reacts with carbon dioxide (CO₂) from the atmosphere to form lead(II) carbonate (PbCO₃) or basic lead carbonate (2PbCO₃·Pb(OH)₂), which are also white powders but constitute an impurity.[6][7] This is a significant challenge in obtaining pure this compound.

  • Contaminated Starting Materials: Impurities in the lead(II) salt or the hydroxide solution can also lead to a discolored precipitate.

Troubleshooting Steps:

  • Work in a CO₂-free Environment: To prevent the formation of lead carbonate, it is essential to minimize exposure to atmospheric CO₂. This can be achieved by:

    • Using freshly boiled and cooled deionized water to prepare all solutions, which removes dissolved CO₂.

    • Performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Adding sodium hydroxide pellets to the reaction vessel to absorb CO₂.

  • Use High-Purity Reagents: Start with high-purity lead(II) nitrate and sodium hydroxide to avoid introducing contaminants.

  • Thorough Washing: After precipitation, wash the this compound precipitate thoroughly with CO₂-free deionized water to remove any soluble impurities.[8]

Question 3: The crystalline structure of my product is not as expected. How can I control the crystallinity?

Answer:

The crystallinity of this compound is significantly influenced by the reaction temperature.

  • Amorphous vs. Crystalline Product: Syntheses conducted at room temperature tend to yield amorphous this compound.[5]

  • Effect of Temperature: Elevating the reaction temperature, typically in the range of 50-90°C, promotes the formation of more stable, crystalline forms of this compound, including nanowires and nanorods.[5][9]

Troubleshooting Steps:

  • Control Reaction Temperature: To obtain a crystalline product, perform the synthesis at a controlled, elevated temperature. A common range is 50-60°C for crystalline Pb(OH)₂.[5]

  • Maintain Consistent Temperature: Ensure the temperature is kept constant throughout the precipitation process for uniform crystal growth.

Frequently Asked Questions (FAQs)

What is the difference between this compound, lead oxide hydroxide, and basic lead carbonate?

  • This compound (Pb(OH)₂): This is the simple hydroxide of lead(II). However, its isolation as a pure, simple compound can be challenging, and it often exists as part of more complex structures.[6]

  • Lead Oxide Hydroxide: This refers to a class of compounds containing lead, oxide, and hydroxide ions. A common example is Pb₆O₄(OH)₄, which is a stable crystalline product that can be obtained through careful hydrolysis of lead(II) acetate.[6][10]

  • Basic Lead Carbonate (2PbCO₃·Pb(OH)₂): This is a mixed salt containing both carbonate and hydroxide anions. It is a common impurity when synthesizing this compound in the presence of carbon dioxide.[7][11]

Why is this compound considered amphoteric?

This compound exhibits amphoteric behavior because it can react with both acids and strong bases.[1]

  • Reaction with Acids: It reacts with acids to form a lead(II) salt and water. Pb(OH)₂(s) + 2H⁺(aq) → Pb²⁺(aq) + 2H₂O(l)

  • Reaction with Strong Bases: In the presence of excess hydroxide ions, it dissolves to form soluble complex ions, such as the plumbate(II) ion.[2][3] Pb(OH)₂(s) + 2OH⁻(aq) → [Pb(OH)₄]²⁻(aq)

What is the optimal pH for precipitating this compound?

The optimal pH for precipitating this compound is in the range where its solubility is at a minimum. While the exact pH can vary with temperature and ionic strength, a general guideline is a slightly alkaline pH. However, as the pH becomes too high, the amphoteric nature of this compound leads to its redissolution.[1] Studies on lead removal from wastewater often indicate an optimal pH range of 9-11 for maximum precipitation.[12]

Data Presentation

Table 1: Influence of Reaction Conditions on this compound Synthesis

ParameterConditionExpected OutcomeReference(s)
Temperature Room TemperatureAmorphous Pb(OH)₂[5]
50-60°CCrystalline Pb(OH)₂[5]
90°CPb(OH)₂ nanorods (with additives)[9]
pH Acidic (low pH)No precipitation (soluble Pb²⁺)[1]
Slightly AlkalinePrecipitation of Pb(OH)₂[3]
Strongly Alkaline (high pH)Dissolution of precipitate (forms [Pb(OH)₄]²⁻)[1][2][3]
Atmosphere Presence of CO₂Formation of lead(II) carbonate impurity[6][7]
Inert (N₂ or Ar)Minimized carbonate formation

Experimental Protocols

Protocol 1: Synthesis of Crystalline this compound

This protocol is adapted from methods described for the synthesis of crystalline this compound.[5]

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium hydroxide (NaOH)

  • CO₂-free deionized water

  • Magnetic stirrer with heating plate

  • Reaction vessel (e.g., beaker or flask)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven or desiccator

Procedure:

  • Prepare Solutions:

    • Prepare a 0.1 M solution of lead(II) nitrate in CO₂-free deionized water.

    • Prepare a 0.2 M solution of sodium hydroxide in CO₂-free deionized water.

  • Reaction Setup:

    • Place a specific volume of the lead(II) nitrate solution into the reaction vessel.

    • Begin stirring the solution and heat it to the desired temperature (e.g., 60°C) for crystalline product.

  • Precipitation:

    • Slowly add the sodium hydroxide solution dropwise to the heated lead(II) nitrate solution while stirring continuously.

    • A white precipitate of this compound will form.

    • Monitor the pH to ensure it remains in the optimal range for precipitation without becoming excessively alkaline.

  • Aging the Precipitate:

    • Continue stirring the suspension at the elevated temperature for a set period (e.g., 1 hour) to allow for crystal growth and aging.

  • Isolation and Purification:

    • Allow the precipitate to settle, then carefully decant the supernatant liquid.

    • Wash the precipitate several times with CO₂-free deionized water to remove any soluble byproducts. Centrifugation and redispersion can be used for efficient washing.

    • Collect the precipitate by filtration.

  • Drying:

    • Dry the purified this compound in a drying oven at a low temperature (e.g., below 100°C to avoid decomposition to lead(II) oxide) or in a desiccator under vacuum.[13] this compound decomposes to lead(II) oxide at temperatures around 130-145°C.[14]

Mandatory Visualization

Troubleshooting_Lead_Hydroxide_Synthesis start Start Synthesis precipitate_check Is a white precipitate formed? start->precipitate_check yield_check Is the yield satisfactory? precipitate_check->yield_check Yes no_precipitate Troubleshooting: No/Low Yield precipitate_check->no_precipitate No purity_check Is the precipitate pure white? yield_check->purity_check Yes yield_check->no_precipitate No crystallinity_check Is the crystallinity as expected? purity_check->crystallinity_check Yes impure_precipitate Troubleshooting: Impurity purity_check->impure_precipitate No end_product Pure this compound crystallinity_check->end_product Yes wrong_crystallinity Troubleshooting: Crystallinity crystallinity_check->wrong_crystallinity No check_ph Check and adjust pH. Avoid excess alkali. no_precipitate->check_ph check_conc Verify reagent concentrations and stoichiometry. check_ph->check_conc check_chelation Check for chelating agents. check_conc->check_chelation check_chelation->start co2_exclusion Exclude CO2 from the reaction. Use CO2-free water. impure_precipitate->co2_exclusion reagent_purity Use high-purity reagents. co2_exclusion->reagent_purity wash_product Wash precipitate thoroughly. reagent_purity->wash_product wash_product->start control_temp Control reaction temperature. (e.g., 50-60°C for crystalline) wrong_crystallinity->control_temp control_temp->start

Caption: Troubleshooting workflow for the synthesis of pure this compound.

Lead_Hydroxide_Amphoteric_Behavior Pb_OH_2 Pb(OH)₂ (s) This compound Pb_2_plus Pb²⁺ (aq) Lead(II) ion Pb_OH_2->Pb_2_plus Dissolution Plumbate [Pb(OH)₄]²⁻ (aq) Plumbate(II) ion Pb_OH_2->Plumbate Dissolution Acid + 2H⁺ (Acidic medium) Pb_OH_2->Acid Base + 2OH⁻ (Strongly alkaline medium) Pb_OH_2->Base invis_acid Pb_OH_2->invis_acid invis_base Pb_OH_2->invis_base Pb_2_plus->Pb_OH_2 Precipitation

Caption: Amphoteric behavior of this compound in acidic and strongly alkaline solutions.

References

Technical Support Center: Characterization of Amorphous Lead(II) Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the characterization of amorphous lead(II) hydroxide (B78521).

Introduction to Characterization Challenges

Amorphous lead(II) hydroxide, often represented as Pb(OH)₂, presents significant characterization challenges due to its inherent structural and chemical instability. Unlike crystalline materials, it lacks long-range atomic order, making conventional diffraction techniques difficult to interpret. Furthermore, its existence as a simple, stable compound is debated in the literature, with evidence suggesting it readily forms more complex, partially crystalline lead oxyhydroxides (PbO·xH₂O) or polynuclear cluster compounds (e.g., Pb₆O₄(OH)₄).[1][2] Syntheses conducted at room temperature tend to favor the amorphous form, while elevated temperatures can promote the formation of more stable crystalline structures.[1]

This guide addresses common issues encountered during its analysis and provides protocols for robust characterization.

Frequently Asked Questions (FAQs)

Q1: Why is amorphous this compound so difficult to characterize?

A1: The primary challenges stem from several factors:

  • Lack of Long-Range Order: Amorphous materials do not have a repeating crystal lattice, which results in broad, diffuse scattering patterns in X-ray diffraction (XRD) instead of sharp, well-defined Bragg peaks.[3] This makes it difficult to confirm the structure and purity.

  • Inherent Instability: Amorphous this compound is metastable and can easily dehydrate to form lead(II) oxide (PbO) or react with atmospheric CO₂ to form lead carbonates.[1][4] It is known to dehydrate above 130°C and decompose at 145°C.[4]

  • Structural Complexity: The simple formula Pb(OH)₂ may be an oversimplification. In aqueous solutions and as a precipitate, lead(II) often forms various polynuclear hydroxo complexes like [Pb₄(OH)₄]⁴⁺, leading to complex structures that are not simple hydroxides.[2]

  • Synthesis Sensitivity: The final product is highly sensitive to synthesis conditions like temperature and pH. Room temperature synthesis tends to produce amorphous material, whereas higher temperatures (50-60°C) favor crystalline forms.[1]

Q2: My X-ray diffraction (XRD) pattern for synthesized this compound only shows a broad "hump." Is this normal?

A2: Yes, a broad, diffuse hump, typically observed between 18° and 35° 2θ for Cu Kα radiation, is the characteristic signature of an "X-ray amorphous" material.[3] This occurs because the random arrangement of atoms scatters X-rays diffusely rather than in sharp, coherent peaks. The absence of sharp peaks indicates a lack of long-range crystalline order. However, it does not rule out the presence of very small nanocrystals or short-range order.

Q3: How can I confirm that my sample is amorphous this compound and not an impurity or a different lead compound?

A3: A multi-technique approach is essential for confirmation:

  • FTIR Spectroscopy: Check for a broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of O-H stretching in hydroxyl groups, and bands corresponding to Pb-O and Pb-OH vibrations at lower wavenumbers.[5]

  • Thermogravimetric Analysis (TGA): Observe the mass loss upon heating. Amorphous Pb(OH)₂ should show a characteristic decomposition pattern, typically starting around 130-160°C, corresponding to the loss of water to form PbO.[4][6]

  • Differential Scanning Calorimetry (DSC): Look for a glass transition (Tg) and crystallization (Tc) or melting (Tm) events. An amorphous material may show a Tg, followed by an exothermic crystallization peak upon heating.

  • Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Confirm the elemental composition consists primarily of lead and oxygen.

Q4: Why do the literature values for the solubility product (Ksp) of this compound vary so widely?

A4: The reported pKsp values (where pKsp = -log Ksp) for Pb(OH)₂ range from 14.9 to 19.9.[4] This significant variation is due to:

  • Aging of the Precipitate: Freshly precipitated amorphous this compound is generally more soluble than aged precipitates, which may have partially crystallized or converted to more stable oxyhydroxides over time.

  • Polymorphism and Impurities: The presence of different structural forms (polymorphs) or basic lead salts will alter the equilibrium solubility.

  • Formation of Soluble Complexes: In solution, Pb²⁺ forms various soluble hydroxo complexes (e.g., Pb(OH)⁺, Pb(OH)₃⁻), which complicates direct measurement of the equilibrium between the solid and simple Pb²⁺ and OH⁻ ions.[7][8]

Troubleshooting Guides

Problem 1: My XRD pattern is noisy and the amorphous hump is poorly defined.
Possible Cause Suggested Solution
Insufficient sample amount.Ensure the sample holder is completely and uniformly filled to an appropriate depth. For small quantities, consider using a low-background sample holder (e.g., zero-diffraction silicon).
Poor sample preparation.Gently grind the amorphous powder to ensure a uniform particle size, but avoid excessive mechanical stress which could induce partial crystallization. Ensure the sample surface is flat.
Low signal-to-noise ratio.Increase the data acquisition time per step or decrease the step size to improve signal averaging and reduce noise.
Interference from sample holder.Run a diffraction pattern of the empty sample holder and perform a background subtraction.[9]
Problem 2: My TGA/DSC results are inconsistent between runs.
Possible Cause Suggested Solution
Sample heterogeneity.Ensure the small sample (~5-10 mg) is representative of the entire batch. Mildly homogenize the bulk sample before taking an aliquot.
Reaction with sample pan.Use an inert sample pan, such as alumina (B75360) or platinum, especially if heating to high temperatures. Aluminum pans may react with the sample.
Variable heating/cooling rates.Use standardized heating and cooling rates as specified in protocols (e.g., 10 K/min or 20 K/min) for comparability.[10] Ensure the instrument is properly calibrated.
Influence of atmosphere.The decomposition pathway can be influenced by the atmosphere (e.g., inert N₂ vs. oxidative air/O₂).[1] Always use a consistent purge gas and flow rate.
Problem 3: My FTIR spectrum is difficult to interpret due to very broad peaks.

| Possible Cause | Suggested Solution | | Sample is hygroscopic/contains adsorbed water. | A very broad band centered around 3400 cm⁻¹ can be due to adsorbed water. Dry the sample under vacuum before analysis. Prepare KBr pellets quickly in a low-humidity environment to minimize water absorption. | | Poor sample dispersion in KBr pellet. | Ensure the sample is thoroughly and finely ground with dry, spectroscopy-grade KBr to achieve a homogenous mixture. This minimizes scattering effects and sharpens features. | | Amorphous nature of the material. | This is expected. Broad peaks in amorphous materials are due to the wide distribution of bond lengths and angles.[5] Compare your spectrum to literature data for amorphous lead compounds rather than highly crystalline ones. |

Data Presentation

Table 1: Physical and Thermal Properties of this compound
PropertyValueSource
Molecular Formula Pb(OH)₂[4]
Molar Mass 241.21 g/mol [4]
Appearance White amorphous powder[4]
Density 7.41 g/cm³[4]
Solubility in Water (20°C) ~155 mg/L (0.0155 g/100 mL)[4][11]
Solubility Product (pKsp) 14.9 to 19.9[2][4]
Dehydration Temperature > 130°C[4]
Decomposition Temperature 145°C - 160°C (to PbO)[4][6]

Experimental Protocols

Powder X-ray Diffraction (PXRD) for Amorphous Content Analysis
  • Objective: To confirm the amorphous nature of the sample by identifying the absence of sharp Bragg peaks and the presence of a diffuse scattering halo.

  • Methodology:

    • Sample Preparation: Gently grind a small amount of the this compound powder in an agate mortar to ensure homogeneity. Avoid aggressive grinding. Pack the powder into a standard sample holder, ensuring a flat, level surface.

    • Instrument Setup: Use a diffractometer with a Cu Kα radiation source. Typical scan parameters are:

      • Voltage/Current: 40 kV / 40 mA

      • 2θ Range: 5° to 60°

      • Step Size: 0.02°

      • Time per Step: 1-2 seconds

    • Data Collection: Perform the scan. For quantitative analysis or to improve signal-to-noise, increase the scan time per step.

    • Data Analysis:

      • Examine the resulting diffractogram for the presence of a broad, underlying hump and the absence of sharp peaks.

      • For quantitative estimation of amorphous content (if crystalline phases are present), methods like Rietveld refinement with an internal standard can be used.[12]

Thermogravimetric Analysis (TGA) for Decomposition Profile
  • Objective: To determine the thermal stability and decomposition pathway of the sample.

  • Methodology:

    • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

    • Sample Preparation: Place 5-10 mg of the sample into an inert TGA crucible (e.g., alumina).

    • Instrument Setup:

      • Atmosphere: High-purity Nitrogen (N₂) or Air, with a constant flow rate (e.g., 50 mL/min).

      • Temperature Program: Heat from ambient temperature (~25°C) to 600°C.

      • Heating Rate: A linear rate of 10°C/min is standard.

    • Data Analysis:

      • Plot mass (%) versus temperature (°C).

      • Identify the onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative curve, DTG).

      • Calculate the percentage mass loss and compare it to the theoretical mass loss for the conversion of Pb(OH)₂ to PbO (~7.47%).

Differential Scanning Calorimetry (DSC) for Thermal Transitions
  • Objective: To identify the glass transition (Tg) and any crystallization or melting events.

  • Methodology:

    • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

    • Sample Preparation: Hermetically seal 5-10 mg of the sample in an aluminum or other inert DSC pan. Prepare an empty, sealed pan to use as a reference.

    • Instrument Setup:

      • Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 50 mL/min.

      • Temperature Program: A heat-cool-heat cycle is often used to erase thermal history and confirm the Tg.

        • 1st Heat: Heat from ambient to a temperature above the expected decomposition (~200°C) at 10°C/min.

        • Cool: Cool rapidly to a sub-ambient temperature (e.g., 0°C).

        • 2nd Heat: Heat again at 10°C/min to observe the Tg and any crystallization/melting events.

    • Data Analysis:

      • Analyze the second heating scan. The glass transition (Tg) will appear as a step-like change in the heat flow baseline.

      • An exothermic peak following the Tg indicates crystallization.

      • An endothermic peak indicates melting.

Visualizations

Troubleshooting_Logic Troubleshooting Common Characterization Issues cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Action P_XRD XRD: Sharp peaks observed C_XRD Sample is crystalline or partially crystalline P_XRD->C_XRD P_TGA TGA: Incorrect mass loss C_TGA1 Impurity present (e.g., PbCO₃) P_TGA->C_TGA1 C_TGA2 Incorrect formula assumed (e.g., PbO·xH₂O) P_TGA->C_TGA2 P_FTIR FTIR: No clear O-H band C_FTIR Sample has dehydrated to PbO P_FTIR->C_FTIR S_XRD Modify synthesis: Lower temperature, check pH C_XRD->S_XRD S_TGA Protect sample from air (CO₂). Correlate with FTIR/XRD. C_TGA1->S_TGA C_TGA2->S_TGA S_FTIR Re-synthesize or analyze fresh sample immediately. Store under inert gas. C_FTIR->S_FTIR

References

Technical Support Center: Lead(II) Hydroxide Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with lead(II) hydroxide (B78521), Pb(OH)₂. It provides essential information on the compound's degradation upon exposure to air, troubleshooting advice for common experimental issues, and standardized protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of lead(II) hydroxide when exposed to air?

A1: The primary degradation pathway for this compound at ambient conditions is its reaction with atmospheric carbon dioxide (CO₂). This reaction forms lead(II) carbonate (PbCO₃) or, more commonly, basic lead carbonate (2PbCO₃·Pb(OH)₂), also known as hydrocerussite.[1][2][3] The chemical equation for the formation of lead(II) carbonate is: Pb(OH)₂(s) + CO₂(g) → PbCO₃(s) + H₂O(l)[1][2]

Q2: What are the visible signs of degradation?

A2: this compound is typically a white amorphous powder.[4] The formation of lead carbonate species upon reaction with atmospheric CO₂ generally does not cause a dramatic color change, but the sample's texture and composition will be altered. If the sample is exposed to heat, it will decompose into lead(II) oxide (PbO), which is yellow.[5][6] Any deviation from a pure white powder could indicate the presence of impurities or degradation products.

Q3: How does temperature affect the stability of this compound?

A3: this compound is thermally unstable. Upon heating, it does not melt but decomposes. It begins to dehydrate at temperatures above 130°C and fully decomposes at around 145°C-160°C to form lead(II) oxide (PbO) and water.[4][7] The reaction is: Pb(OH)₂(s) → PbO(s) + H₂O(g)[8]

Q4: Why might freshly synthesized this compound appear impure or have inconsistent properties?

A4: The synthesis of pure this compound can be challenging. Some studies note that a simple, stable Pb(OH)₂ compound is difficult to isolate, often forming hydrated oxides or basic salts instead.[4][5] Impurities can arise from side reactions during synthesis or from the immediate degradation of the product upon exposure to air. The synthesis conditions, such as temperature, can also affect the crystallinity of the final product, with room temperature syntheses often yielding amorphous material.[6]

Q5: How should this compound be stored to minimize degradation?

A5: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric carbon dioxide. Storing it in a vacuum desiccator is also a viable method to protect it from both CO₂ and moisture.[9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
White powder sample shows poor reactivity or yields unexpected products in subsequent reactions. The sample has likely degraded by reacting with atmospheric CO₂. It is no longer pure Pb(OH)₂ but a mixture containing lead carbonate.1. Confirm the composition of your starting material using an analytical technique like Powder X-ray Diffraction (PXRD) or Fourier-Transform Infrared (FTIR) spectroscopy. 2. Use freshly synthesized and properly stored Pb(OH)₂ for experiments requiring high purity.
Sample turns yellow upon gentle heating. This is an expected thermal decomposition of Pb(OH)₂ into lead(II) oxide (PbO).[5][6]If PbO is not the desired product, ensure that the experimental temperature remains well below the decomposition range of 130-145°C.[4] Use a controlled temperature bath if necessary.
Low yield or impure precipitate during synthesis via precipitation. Incorrect stoichiometry, pH imbalance, or presence of CO₂ in the reaction water can lead to the formation of undesired byproducts like basic lead salts.1. Use CO₂-free deionized water for preparing solutions.[9] 2. Ensure dropwise addition of the alkaline solution to the lead salt solution under constant stirring to maintain localized pH control.[7] 3. Thoroughly wash the final precipitate with CO₂-free water to remove soluble impurities.[9]

Data Presentation

The table below summarizes key quantitative data for this compound and its primary degradation products.

PropertyThis compound (Pb(OH)₂)Lead(II) Carbonate (PbCO₃)Lead(II) Oxide (PbO)
Molar Mass 241.21 g/mol [4]267.21 g/mol 223.20 g/mol
Appearance White amorphous powder[4]White crystalline solidYellow powder (litharge)[5]
Solubility in Water 0.0155 g / 100 mL (at 20°C)[4]0.00011 g / 100 mL (at 20°C)0.0017 g / 100 mL (at 20°C)
Decomposition Temp. ~145°C[4]~315°CMelts at 888°C

Experimental Protocols

Protocol 1: Synthesis of this compound via Chemical Co-Precipitation

This protocol describes a common method for synthesizing this compound nanoparticles.[7][10]

Materials:

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂)

  • Sodium hydroxide (NaOH)

  • CO₂-free deionized water

  • Magnetic stirrer and stir bar

  • Burette, beakers, and filtration apparatus (e.g., Büchner funnel)

Methodology:

  • Prepare a 0.1 M solution of Pb(NO₃)₂ in a beaker using CO₂-free deionized water.

  • Prepare a 0.2 M solution of NaOH in a separate beaker, also with CO₂-free deionized water.

  • Place the beaker with the Pb(NO₃)₂ solution on a magnetic stirrer and begin stirring.

  • Slowly add the NaOH solution dropwise from a burette into the Pb(NO₃)₂ solution. A white precipitate of Pb(OH)₂ will form instantly.[7]

  • Continue adding the NaOH solution until precipitation is complete (a 2:1 molar ratio of NaOH to Pb(NO₃)₂ is required).

  • Allow the suspension to stir for an additional 30 minutes to ensure the reaction goes to completion.

  • Collect the white precipitate by vacuum filtration.

  • Wash the precipitate several times with CO₂-free deionized water to remove any unreacted salts (like NaNO₃).

  • Dry the product in a vacuum desiccator over a desiccant (e.g., silica (B1680970) gel) to obtain the final Pb(OH)₂ powder.[9]

Protocol 2: Monitoring Degradation via Powder X-ray Diffraction (PXRD)

This protocol outlines how to monitor the conversion of Pb(OH)₂ to PbCO₃ upon exposure to air.

Materials:

  • Freshly synthesized and dried Pb(OH)₂ powder

  • Petri dish or watch glass

  • Spatula

  • PXRD sample holders

  • Powder X-ray Diffractometer

Methodology:

  • Time Zero (T=0) Sample: Immediately after synthesis and drying, load a small amount of the fresh Pb(OH)₂ powder into a PXRD sample holder and acquire a diffraction pattern. This will serve as your baseline reference.

  • Exposure: Spread a thin layer of the remaining Pb(OH)₂ powder on a petri dish and leave it exposed to the ambient laboratory air.

  • Time-Point Sampling: At predetermined intervals (e.g., T=24h, T=48h, T=1 week), collect a small aliquot of the exposed powder and prepare a sample for PXRD analysis.

  • Data Acquisition: Acquire a PXRD pattern for each time-point sample under the same instrumental conditions as the T=0 sample.

  • Data Analysis: Compare the diffraction patterns from the different time points. The degradation can be monitored by observing the decrease in the intensity of diffraction peaks corresponding to Pb(OH)₂ and the emergence and growth of new peaks characteristic of lead carbonate (PbCO₃) or hydrocerussite.

Visualizations

Degradation Pathways of this compound

The following diagram illustrates the two main degradation pathways for this compound.

A This compound Pb(OH)₂ B Lead(II) Carbonate PbCO₃ A->B + CO₂ (from air) (Ambient Temp.) C Lead(II) Oxide PbO A->C Heat (>145°C)

Caption: Degradation pathways of Pb(OH)₂.

Experimental Workflow for Monitoring Degradation

This workflow outlines the key steps for experimentally tracking the degradation of Pb(OH)₂ using PXRD.

start Synthesize & Dry Pb(OH)₂ t0 Analyze T=0 Sample (PXRD) start->t0 expose Expose Sample to Air start->expose compare Compare Spectra & Identify Products t0->compare collect Collect Aliquots (T=x hours/days) expose->collect analyze Analyze Aliquots (PXRD) collect->analyze analyze->compare

References

Technical Support Center: Safe Handling and Disposal of Lead(II) Hydroxide Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of lead(II) hydroxide (B78521) waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with lead(II) hydroxide?

A1: this compound is a toxic compound that can cause significant harm if not handled properly. The primary hazards include:

  • Toxicity: It is harmful if swallowed or inhaled.[1][2] Lead is a known neurotoxin that can cause brain damage, reduced cognitive function, and other neurological disorders, particularly in children.[2][3]

  • Reproductive Toxicity: It may damage fertility or the unborn child.[1][2]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1][4][5]

  • Carcinogenicity: It is suspected of causing cancer.[4][5]

  • Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[1][4][5]

Q2: What are the basic physical and chemical properties of this compound?

A2: this compound is a white amorphous powder.[6][7] It is slightly soluble in water but will dissolve in acidic solutions.[3][6][8][9]

Q3: What immediate actions should be taken in case of exposure?

A3: In case of any exposure, it is crucial to seek medical attention immediately.[5][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5][11][12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[5][11][12]

  • Eye Contact: Rinse the eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present and easy to do.[5][11][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the exposed individual drink sips of water.[5][11][12]

Q4: Can I dispose of this compound waste down the drain?

A4: No, you should not dispose of this compound waste down the drain.[13][14] It is very toxic to aquatic life and its discharge into the environment must be avoided.[1][4][5] All waste materials must be properly characterized and disposed of according to federal, state, and local regulations.[11][12]

Troubleshooting Guides

Issue: Accidental Spill of this compound Powder

Symptoms:

  • Visible white powder on a laboratory surface.

  • Potential for airborne dust.

Immediate Actions:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity. Evacuate the immediate area and restrict access.[15]

  • Assess the Spill: Determine the approximate amount of spilled material. For a large spill, evacuate the laboratory and call 911 or your institution's emergency response team.[15]

Cleanup Procedure for a Small Spill:

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, nitrile gloves, and safety goggles with side shields.[3][4] For larger spills or where dust is generated, a respirator may be necessary.[16]

  • Contain the Spill: Prevent the spread of the powder.

  • Clean the Spill: Moisten the spilled material with water to prevent dust from becoming airborne.[17] Carefully scoop the material into a designated hazardous waste container.[18][19] Alternatively, use a HEPA-filter vacuum for cleanup.[17]

  • Decontaminate the Area: Wipe the area with a wet paper towel. Place all cleaning materials into the hazardous waste container.[19]

  • Dispose of Waste: Seal and label the hazardous waste container. Contact your institution's Environmental Health and Safety (EH&S) department for pickup.[17][20]

Issue: pH of this compound Waste is Outside Neutral Range

Symptom:

  • pH meter or pH paper indicates the aqueous waste containing this compound is acidic or basic.

Resolution:

  • Neutralization: If the waste is aqueous, it should be neutralized before disposal.

    • For acidic waste, slowly add a dilute solution of sodium bicarbonate or soda ash until the pH is between 6 and 9.[15][21]

    • For basic waste, slowly add a dilute solution of a weak acid like citric acid until the pH is between 6 and 9.[21]

  • Monitoring: Use a calibrated pH meter or pH paper to monitor the pH during neutralization.[15]

  • Disposal: Once neutralized, the waste must still be disposed of as hazardous waste due to the lead content. Do not pour down the drain.[13][14]

Quantitative Data Summary

ParameterValueReference
OSHA Permissible Exposure Limit (PEL) for Lead (8-hour TWA)50 µg/m³[6][7][22]
OSHA Action Level for Lead (8-hour TWA)30 µg/m³[6][7]
EPA TCLP Regulatory Limit for Lead5.0 mg/L (ppm)[1][8][12]

TWA: Time-Weighted Average TCLP: Toxicity Characteristic Leaching Procedure

Experimental Protocols

Protocol 1: Spill Cleanup of this compound

Objective: To safely clean up a small spill of this compound powder.

Materials:

  • Spill kit containing:

  • Personal Protective Equipment (PPE):

    • Lab coat

    • Safety goggles with side shields

    • Nitrile gloves

  • Water spray bottle

  • Wet paper towels

Procedure:

  • Don PPE: Put on a lab coat, safety goggles, and nitrile gloves.

  • Moisten the Spill: Lightly spray the spilled powder with water to prevent it from becoming airborne.

  • Collect the Spilled Material: Use the plastic scoop and scraper to carefully collect the moistened powder.

  • Package the Waste: Place the collected material into a sealable polyethylene bag.

  • Decontaminate the Area: Wipe the spill area with a wet paper towel. Place the used paper towel into the waste bag.

  • Seal and Label: Seal the bag and attach a completed hazardous waste label.

  • Final Cleanup: Wipe down the scoop and scraper with a wet paper towel and place the towel in the waste bag.

  • Dispose of PPE: Remove and dispose of gloves in the designated waste container.

  • Wash Hands: Thoroughly wash your hands with soap and water.

  • Arrange for Pickup: Contact your institution's EH&S department for disposal of the hazardous waste bag.

Protocol 2: Disposal of this compound Waste

Objective: To prepare this compound waste for disposal.

Materials:

  • Chemically compatible hazardous waste container

  • Hazardous waste labels

  • Personal Protective Equipment (PPE):

    • Lab coat

    • Safety goggles with side shields

    • Nitrile gloves

  • pH meter or pH paper (for aqueous waste)

  • Dilute sodium bicarbonate solution (for acidic waste) or dilute citric acid solution (for basic waste)

Procedure:

  • Don PPE: Put on a lab coat, safety goggles, and nitrile gloves.

  • Transfer Waste: Carefully transfer the this compound waste (solid or aqueous) into a chemically compatible hazardous waste container.

  • Neutralize (if aqueous):

    • If the waste is aqueous and not within a neutral pH range (6-9), perform neutralization as described in the troubleshooting guide.

    • Slowly add the appropriate neutralizing agent while gently stirring.

    • Monitor the pH until it is within the 6-9 range.

  • Label the Container:

    • Clearly label the container with "Hazardous Waste".[17][20]

    • List the contents, including "this compound" and any other chemicals present.

  • Store Safely: Store the container in a designated and secure hazardous waste accumulation area.

  • Arrange for Pickup: Contact your institution's EH&S department for pickup and disposal.[17][20]

Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_waste Waste Management cluster_spill Spill Response A Assess Hazards B Select & Don PPE A->B C Work in Ventilated Area B->C D Handle with Care C->D E Segregate Waste D->E G Evacuate & Secure D->G Spill Occurs F Label Container E->F H Clean & Decontaminate G->H H->F

Caption: Workflow for Safe Handling of this compound.

Disposal_Workflow A Collect Waste in Compatible Container B Is Waste Aqueous? A->B C Check pH B->C Yes F Seal & Label Container 'Hazardous Waste' B->F No (Solid) D Is pH Neutral (6-9)? C->D E Neutralize Waste D->E No D->F Yes E->C G Store in Designated Area F->G H Contact EH&S for Pickup G->H

Caption: Logical Workflow for this compound Waste Disposal.

References

Technical Support Center: Troubleshooting Unexpected XRD Patterns of Synthesized Pb(OH)₂

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized lead(II) hydroxide (B78521) (Pb(OH)₂). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected X-ray diffraction (XRD) patterns and refine your experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My XRD pattern shows no sharp peaks, just a broad hump. What does this mean?

A1: A broad hump in your XRD pattern instead of sharp peaks typically indicates that your synthesized material is amorphous or has very poor crystallinity. Lead(II) hydroxide can sometimes precipitate as an amorphous solid, especially under rapid precipitation conditions at room temperature.[1] Consider optimizing your synthesis parameters, such as temperature and the rate of addition of reagents, to promote the formation of a more crystalline product.

Q2: I see extra peaks in my XRD pattern that don't match the standard for Pb(OH)₂. What are they?

A2: Unexpected peaks in your XRD pattern are likely due to the presence of impurities. The most common impurities in Pb(OH)₂ synthesis are lead carbonates, such as hydrocerussite (Pb₃(CO₃)₂(OH)₂) and cerussite (PbCO₃), formed by the reaction of Pb(OH)₂ with atmospheric carbon dioxide.[2][3] Another possibility is the formation of lead oxide (PbO) if the sample was heated.[4][5]

Q3: How can I prevent the formation of lead carbonates during my synthesis?

A3: To minimize contamination from atmospheric CO₂, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon). Additionally, using freshly boiled, deionized water to prepare your solutions can help reduce dissolved CO₂. Sealing your reaction vessel and minimizing exposure to air during filtration and drying are also important preventative measures.

Q4: My white Pb(OH)₂ powder turned yellow/orange upon heating. What happened?

A4: this compound is thermally unstable and decomposes to form lead(II) oxide (PbO) and water upon heating, typically starting at temperatures around 130°C to 145°C.[6] The color change is indicative of this decomposition, as PbO can exist in different colored polymorphs (e.g., litharge - red, massicot - yellow). Your XRD pattern will likely show peaks corresponding to PbO instead of or in addition to Pb(OH)₂.[4]

Q5: Where can I find a reliable standard XRD pattern for Pb(OH)₂?

A5: Obtaining a standard, pure, crystalline Pb(OH)₂ XRD pattern can be challenging as the material is often amorphous or unstable. One referenced standard is ASTM 21-474.[5] However, it is often more practical to compare your experimental pattern to the known patterns of the most likely impurities to identify any unexpected peaks.

Troubleshooting Guide for Unexpected XRD Peaks

If your XRD pattern of synthesized Pb(OH)₂ displays unexpected peaks, use the following guide to identify potential impurities.

Step 1: Compare your 2θ values with the reference data below.

The table below summarizes the major XRD peaks for Pb(OH)₂, hydrocerussite, cerussite, and the two common polymorphs of PbO.

Compound Formula Crystal System Key 2θ Peaks (Cu Kα) Reference
This compoundPb(OH)₂-Often amorphous or poorly crystalline[1]
HydrocerussitePb₃(CO₃)₂(OH)₂Hexagonal~15.8°, ~24.8°, ~27.8°, ~31.5°, ~41.2°[1][7]
CerussitePbCO₃Orthorhombic~21.8°, ~24.8°, ~25.5°, ~30.7°, ~44.5°[8][9]
Litharge (α-PbO)α-PbOTetragonal~29.1°, ~32.1°, ~35.9°, ~48.7°, ~55.0°[10]
Massicot (β-PbO)β-PbOOrthorhombic~28.6°, ~31.8°, ~37.8°, ~45.3°, ~54.7°[4][11]

Note: Peak positions can vary slightly due to experimental conditions.

Step 2: Follow the troubleshooting workflow.

The following diagram illustrates a logical workflow for troubleshooting your unexpected XRD results.

XRD_Troubleshooting Troubleshooting Workflow for Unexpected Pb(OH)2 XRD Patterns start Start: Unexpected XRD Pattern check_broad Is the pattern primarily a broad hump with no sharp peaks? start->check_broad amorphous Conclusion: Sample is likely amorphous or poorly crystalline. check_broad->amorphous Yes check_extra_peaks Are there sharp, unexpected peaks? check_broad->check_extra_peaks No end End of Analysis amorphous->end compare_carbonate Compare peaks with Hydrocerussite and Cerussite patterns. check_extra_peaks->compare_carbonate Yes re_evaluate Re-evaluate synthesis protocol. Consider other contaminants. check_extra_peaks->re_evaluate No match_carbonate Do peaks match? compare_carbonate->match_carbonate carbonate_present Conclusion: Carbonate impurity is present due to CO2 contamination. match_carbonate->carbonate_present Yes check_heating Was the sample heated during synthesis or drying? match_carbonate->check_heating No carbonate_present->end compare_pbo Compare peaks with α-PbO and β-PbO patterns. check_heating->compare_pbo Yes check_heating->re_evaluate No match_pbo Do peaks match? compare_pbo->match_pbo pbo_present Conclusion: PbO is present due to thermal decomposition. match_pbo->pbo_present Yes match_pbo->re_evaluate No pbo_present->end re_evaluate->end

Caption: Troubleshooting workflow for unexpected XRD patterns.

Experimental Protocols

Synthesis of Pb(OH)₂ via Chemical Precipitation

This protocol describes a common method for synthesizing Pb(OH)₂ while minimizing common impurities.

Materials:

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water, freshly boiled and cooled to room temperature under an inert atmosphere.

  • Nitrogen or Argon gas supply

Procedure:

  • Prepare Solutions:

    • Prepare a solution of lead(II) nitrate (e.g., 0.1 M) by dissolving the salt in the degassed, deionized water.

    • Prepare a solution of NaOH or KOH (e.g., 0.2 M) in the degassed, deionized water.

  • Reaction:

    • Place the lead(II) nitrate solution in a reaction vessel equipped with a magnetic stirrer.

    • Continuously purge the vessel with an inert gas (N₂ or Ar) to prevent exposure to atmospheric CO₂.

    • Slowly add the hydroxide solution dropwise to the lead(II) nitrate solution while stirring vigorously. A white precipitate of Pb(OH)₂ should form.

  • Precipitate Recovery:

    • Continue stirring for a set period (e.g., 1 hour) after the addition is complete to ensure the reaction goes to completion.

    • Filter the white precipitate using a Buchner funnel, minimizing exposure to air.

    • Wash the precipitate several times with degassed, deionized water to remove any unreacted salts.

  • Drying:

    • Dry the precipitate in a vacuum desiccator or a vacuum oven at a low temperature (e.g., 40-50°C) to avoid thermal decomposition.

XRD Sample Preparation and Analysis

Procedure:

  • Sample Preparation:

    • Gently grind a small amount of the dried Pb(OH)₂ powder in an agate mortar and pestle to ensure a fine, homogeneous powder.

    • Mount the powder onto a sample holder. Ensure the surface is flat and level with the holder's surface.

  • Instrument Setup:

    • Use a powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • Set the scanning range (2θ) from approximately 10° to 80°.

    • Use a step size of 0.02° and a suitable counting time per step.

  • Data Analysis:

    • Process the raw data to remove background noise.

    • Identify the 2θ positions and relative intensities of the diffraction peaks.

    • Compare the experimental pattern with standard diffraction patterns of Pb(OH)₂ and potential impurities (see table above).

Signaling Pathways and Logical Relationships

The formation of different lead compounds during the synthesis of Pb(OH)₂ is dependent on the reaction conditions. The following diagram illustrates these relationships.

Synthesis_Pathway Influence of Reaction Conditions on Pb(OH)2 Synthesis Pb_Nitrate Pb(NO3)2 Solution Reaction Precipitation Reaction Pb_Nitrate->Reaction NaOH NaOH Solution NaOH->Reaction PbOH2 Pb(OH)2 (Desired Product) Reaction->PbOH2 Inert Atmosphere Hydrocerussite Hydrocerussite/Cerussite Impurity PbOH2->Hydrocerussite Reacts with PbO PbO Impurity PbOH2->PbO Decomposes via CO2 Atmospheric CO2 CO2->Hydrocerussite Heat Heating (>130°C) Heat->PbO

Caption: Formation pathways of Pb(OH)2 and common impurities.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Lead(II) Hydroxide: Precipitation vs. Hydrolysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring the synthesis of lead(II) hydroxide (B78521) (Pb(OH)₂), the choice of synthetic route is critical to achieving the desired product characteristics. The two primary methods employed are direct precipitation and hydrolysis of lead(II) salts. This guide provides a comprehensive comparison of these methods, including detailed experimental protocols, quantitative data where available, and a discussion of the advantages and challenges associated with each approach.

Comparison of Synthesis Methods

The synthesis of pure lead(II) hydroxide can be challenging, as the hydrolysis of Pb(II) ions is a complex process that can yield various products.[1][2] The precipitation method offers a more direct and controllable route to Pb(OH)₂, while the hydrolysis method can lead to the formation of polynuclear species, hydrated oxides, or basic salts.[1][2]

ParameterPrecipitation MethodHydrolysis Method
Starting Materials Lead(II) nitrate (B79036), Potassium hydroxideLead(II) acetate (B1210297), Water/Ammonia (B1221849)
Reaction Principle Direct metathesis reaction between a soluble lead(II) salt and a hydroxide base, leading to the precipitation of insoluble Pb(OH)₂.Reaction of a lead(II) salt, typically a salt of a weak acid like acetate, with water to form the hydroxide. The equilibrium is often shifted by controlling pH.
Product Morphology Can be controlled to produce specific morphologies, such as nanorods.[3]Can yield crystalline products, but often results in the formation of complex hydrated oxides or basic salts like Pb₆O₄(OH)₄.[1]
Purity Generally yields a product with fewer byproducts if stoichiometry is controlled.Can be difficult to obtain pure Pb(OH)₂ due to the formation of various hydrolysis products.[1][2]
Control Reaction parameters like concentration and temperature are easily controlled to influence particle size and morphology.Requires careful control of pH and reaction conditions to favor the formation of Pb(OH)₂ over other species.[1]
Yield Typically high, as Pb(OH)₂ is highly insoluble.Variable, and can be influenced by the formation of soluble polynuclear species.[2]

Experimental Protocols

Precipitation Method

This method involves the direct reaction of a soluble lead(II) salt with a hydroxide solution to precipitate this compound.[3][4]

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Potassium hydroxide (KOH)

  • Deionized water

Procedure:

  • Prepare a 0.01 M aqueous solution of lead(II) nitrate.

  • Prepare a 0.03 M aqueous solution of potassium hydroxide.

  • Slowly add the potassium hydroxide solution to the lead(II) nitrate solution with constant stirring.

  • A white precipitate of this compound will form immediately.[4]

  • Continue stirring for a set period (e.g., 1 hour) to ensure complete reaction.

  • Separate the precipitate by filtration or centrifugation.

  • Wash the precipitate several times with deionized water to remove any unreacted salts.

  • Dry the resulting this compound powder under vacuum at room temperature.

Hydrolysis Method

The synthesis of Pb(OH)₂ via hydrolysis is more complex and less straightforward. One approach involves the careful hydrolysis of lead(II) acetate.[1] It is important to note that this method can lead to the formation of other lead-containing species.[1]

Materials:

  • Lead(II) acetate (Pb(CH₃COO)₂)

  • Deionized water

  • Ammonia solution (optional, to adjust pH)

Procedure:

  • Prepare a solution of lead(II) acetate in deionized water.

  • Carefully heat the solution while monitoring the pH. Hydrolysis is favored by an increase in temperature and pH.

  • Optionally, the pH can be slowly raised by the dropwise addition of a dilute ammonia solution to promote the formation of the hydroxide precipitate.

  • A crystalline product may be obtained upon careful control of the conditions.[1]

  • Isolate the precipitate by filtration.

  • Wash the product with deionized water.

  • Dry the product under vacuum.

Product Characterization

The products obtained from these synthesis methods can be characterized using various analytical techniques to determine their morphology, crystal structure, and purity.

  • Scanning Electron Microscopy (SEM): The precipitation method has been shown to produce Pb(OH)₂ nanorods.[3] The morphology of the product from the hydrolysis method is less defined and can vary significantly with reaction conditions.

  • X-ray Diffraction (XRD): XRD analysis can confirm the crystalline structure of the synthesized material. For the precipitation method, XRD patterns can be compared to standard patterns for Pb(OH)₂.[5] For the hydrolysis method, XRD is crucial to identify the product, which may be Pb(OH)₂ or other species like basic lead salts.[6]

Experimental Workflow

experimental_workflows cluster_precipitation Precipitation Method cluster_hydrolysis Hydrolysis Method p_start Start p_mix Mix Pb(NO₃)₂ and KOH solutions p_start->p_mix p_precipitate Formation of Pb(OH)₂ precipitate p_mix->p_precipitate p_filter Filter and Wash p_precipitate->p_filter p_dry Dry Product p_filter->p_dry p_end Pb(OH)₂ Product p_dry->p_end h_start Start h_dissolve Dissolve Pb(CH₃COO)₂ in H₂O h_start->h_dissolve h_heat Heat and Adjust pH h_dissolve->h_heat h_precipitate Formation of Precipitate h_heat->h_precipitate h_filter Filter and Wash h_precipitate->h_filter h_dry Dry Product h_filter->h_dry h_end Pb(OH)₂ or other species h_dry->h_end

Caption: Experimental workflows for the synthesis of Pb(OH)₂.

Logical Comparison of Methods

comparison cluster_precipitation Precipitation Method cluster_hydrolysis Hydrolysis Method cluster_shared Shared Aspects p_node Direct & Controllable High Yield Defined Morphology s_node Goal: Synthesize Pb(OH)₂ Both are solution-based methods p_node->s_node h_node Complex & Sensitive Variable Products Difficult to control purity h_node->s_node

Caption: Key differences between precipitation and hydrolysis methods.

Conclusion

The choice between precipitation and hydrolysis for the synthesis of this compound depends on the specific requirements of the application. The precipitation method is a more reliable and straightforward approach for obtaining Pb(OH)₂, offering better control over the product's properties. The hydrolysis method is more complex and can lead to a mixture of products, making it less suitable for applications requiring high-purity Pb(OH)₂. Researchers should carefully consider these factors when selecting a synthesis strategy.

References

A Comparative Guide to Lead(II) Hydroxide and Lead(IV) Oxide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the physicochemical properties, synthesis, and applications of lead(II) hydroxide (B78521) (Pb(OH)₂) and lead(IV) oxide (PbO₂). The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the key differences between these two lead compounds and selecting the appropriate material for their specific applications.

Physicochemical Properties

Lead(II) hydroxide and lead(IV) oxide exhibit distinct physical and chemical properties stemming from the different oxidation states of the lead atom. This compound features lead in the +2 oxidation state, while lead(IV) oxide contains lead in the +4 oxidation state.[1] This fundamental difference influences their structure, stability, and reactivity.

PropertyThis compound (Pb(OH)₂)Lead(IV) Oxide (PbO₂)
Molar Mass 241.21 g/mol [2]239.1988 g/mol [1]
Appearance White amorphous powder[2]Dark-brown to black crystalline powder[1][3]
Density 7.41 g/cm³[2]9.38 g/cm³[1]
Melting Point Decomposes at 145°C[2]290°C (decomposes)[1]
Solubility in Water Slightly soluble (0.0155 g/100 mL at 20°C)[4]Insoluble[1]
Solubility Product (Ksp) 1.43 x 10⁻²⁰[5]Not applicable
Crystal Structure Amorphous or complex polynuclear clusters[4][6]Alpha (orthorhombic) and Beta (tetragonal) forms[1][3]
Thermal Stability Dehydrates above 130°C and decomposes to PbO at 145°C.[2][7]Decomposes upon heating, eventually forming PbO.[3][8][9]
Amphoteric Nature Reacts with both acids and strong bases.[2][10][11]Amphoteric, reacting with both acids and strong bases.[1][3][12]

Chemical Reactivity and Signaling Pathways

Both this compound and lead(IV) oxide are amphoteric, meaning they can react with both acids and bases.[1][3][10]

This compound: In acidic solutions, it acts as a base to form lead(II) salts and water. In strongly basic solutions, it acts as a Lewis acid to form hydroxo complexes such as [Pb(OH)₄]²⁻.[2][11]

Lead(IV) Oxide: It reacts with strong bases to form the hexahydroxyplumbate(IV) ion, [Pb(OH)₆]²⁻.[3] Its reaction with acids is more complex due to the instability of the Pb⁴⁺ cation. In hot acids, it gets reduced to the more stable Pb²⁺ state, liberating oxygen.[1][3]

The following diagram illustrates the generalized reaction pathways for these amphoteric compounds.

Amphoteric_Reactions Amphoteric Reactions of Lead Hydroxides and Oxides cluster_Pb_II This compound cluster_Pb_IV Lead(IV) Oxide PbOH2 Pb(OH)₂ (solid) Pb2_plus Pb²⁺ (aq) + 2H₂O PbOH2->Pb2_plus + 2H⁺ PbOH4_2_minus [Pb(OH)₄]²⁻ (aq) PbOH2->PbOH4_2_minus + 2OH⁻ PbO2 PbO₂ (solid) Pb2_plus_O2 Pb²⁺ (aq) + 2H₂O + ½O₂ PbO2->Pb2_plus_O2 + 4H⁺ (hot) PbOH6_2_minus [Pb(OH)₆]²⁻ (aq) PbO2->PbOH6_2_minus + 2OH⁻ + 2H₂O

Caption: Generalized amphoteric reactions of this compound and Lead(IV) oxide.

Experimental Protocols

Synthesis of this compound Nanoparticles by Chemical Co-precipitation

This protocol describes the synthesis of this compound nanoparticles via a chemical co-precipitation method.[13]

Materials:

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Magnetic stirrer

  • Beakers

  • Filtration apparatus

  • Agate mortar and pestle

Procedure:

  • Prepare a 0.1 M solution of lead(II) nitrate by dissolving the appropriate amount in distilled water.

  • Prepare a 0.1 M solution of sodium hydroxide by dissolving the appropriate amount in distilled water.

  • While vigorously stirring the lead(II) nitrate solution with a magnetic stirrer, add the sodium hydroxide solution dropwise.

  • A white precipitate of this compound will form immediately.

  • Continue stirring for a set period (e.g., 1 hour) to ensure complete reaction and homogenization.

  • Separate the precipitate from the solution by filtration.

  • Wash the precipitate several times with distilled water to remove any unreacted reagents and by-products.

  • Dry the precipitate in an oven at a low temperature (e.g., 60-80°C) to obtain a fine white powder.

  • Grind the dried powder using an agate mortar and pestle to obtain nanoparticles.

Electrochemical Deposition of Lead(IV) Oxide

This protocol outlines the electrochemical deposition of a lead(IV) oxide film on a conductive substrate.[3][14]

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Nitric acid (HNO₃)

  • Conductive substrate (e.g., graphite, platinum, or indium tin oxide-coated glass)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Prepare an electrolytic bath containing a solution of lead(II) nitrate (e.g., 0.1 M) and nitric acid (e.g., 1 M) in distilled water.

  • Clean the conductive substrate thoroughly.

  • Set up a three-electrode electrochemical cell with the cleaned substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode.

  • Immerse the electrodes in the electrolytic bath.

  • Apply a constant anodic potential (e.g., +1.5 V vs. Ag/AgCl) or a constant anodic current density (e.g., 20 mA/cm²) to the working electrode using a potentiostat/galvanostat.[14]

  • A dark-brown film of lead(IV) oxide will begin to deposit on the substrate.

  • Continue the deposition for the desired amount of time to achieve the required film thickness.

  • After deposition, rinse the coated substrate with distilled water and allow it to dry.

The following diagram illustrates the experimental workflow for the synthesis of these two lead compounds.

Synthesis_Workflows Experimental Workflows for Synthesis cluster_PbOH2 This compound Nanoparticles cluster_PbO2 Lead(IV) Oxide Film start_pb_oh2 Start prepare_solutions Prepare 0.1M Pb(NO₃)₂ and 0.1M NaOH solutions start_pb_oh2->prepare_solutions mix_solutions Add NaOH solution dropwise to Pb(NO₃)₂ solution with stirring prepare_solutions->mix_solutions precipitate White precipitate of Pb(OH)₂ forms mix_solutions->precipitate separate_wash Separate and wash the precipitate precipitate->separate_wash dry_grind Dry and grind to obtain nanoparticles separate_wash->dry_grind end_pb_oh2 End dry_grind->end_pb_oh2 start_pbo2 Start prepare_bath Prepare electrolytic bath (Pb(NO₃)₂ and HNO₃) start_pbo2->prepare_bath setup_cell Set up three-electrode electrochemical cell prepare_bath->setup_cell apply_potential Apply anodic potential or current setup_cell->apply_potential deposit_film Dark-brown PbO₂ film deposits on substrate apply_potential->deposit_film rinse_dry Rinse and dry the coated substrate deposit_film->rinse_dry end_pbo2 End rinse_dry->end_pbo2

Caption: Experimental workflows for the synthesis of this compound and lead(IV) oxide.

Applications

The distinct properties of this compound and lead(IV) oxide lead to their use in different applications.

This compound:

  • Porous Glass Manufacturing: Utilized in the production of specialized porous glass.[2]

  • Electrical-Insulating Paper: Incorporated into electrical-insulating paper to enhance its properties.[2]

  • Electrolytes for Batteries: Used in the electrolytes of sealed nickel-cadmium batteries.[2]

  • Catalysis: Acts as a catalyst for the oxidation of cyclododecanol.[2][6] It has also been noted as an active catalyst for RNA hydrolysis.[15]

Lead(IV) Oxide:

  • Lead-Acid Batteries: Its most significant application is as the active material of the positive electrode (cathode) in lead-acid batteries.[1][11] The high performance of nanostructured lead-acid battery electrodes has been demonstrated, with efficiencies of around 76.5% at 25°C and 90% at 40°C over numerous cycles.[16]

  • Strong Oxidizing Agent: Due to the instability of the +4 oxidation state, it is a powerful oxidizing agent.[1][3]

  • Other Applications: Used in the manufacturing of matches, pyrotechnics, dyes, and as a curing agent for sulfide (B99878) polymers.[1][11] It is also employed in the construction of high-voltage lightning arresters.[1]

Conclusion

This compound and lead(IV) oxide, while both compounds of lead, possess markedly different properties and applications. This compound, a white amorphous powder, finds niche applications in areas such as specialized glass and paper manufacturing and as a catalyst. In contrast, lead(IV) oxide, a dark-brown crystalline powder, is a cornerstone of the lead-acid battery industry due to its strong oxidizing power and electrochemical properties. The choice between these two compounds is therefore critically dependent on the specific requirements of the intended application, with lead(IV) oxide being the material of choice for energy storage applications and this compound for a range of other industrial processes. Researchers and professionals should consider these differences, along with the provided experimental data and protocols, to make informed decisions in their work.

References

comparative study of lead(II) hydroxide and tin(II) hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Lead(II) Hydroxide (B78521) and Tin(II) Hydroxide

This guide provides a detailed, objective comparison of lead(II) hydroxide and tin(II) hydroxide, intended for researchers, scientists, and professionals in drug development. The following sections present a comparative analysis of their chemical and physical properties, synthesis protocols, reactivity, and thermal stability, supported by experimental data.

Physical and Chemical Properties

This compound and tin(II) hydroxide are both inorganic compounds that present as white solids with low solubility in water.[1][2] However, they exhibit significant differences in their molar mass, density, and solubility products, which are critical for their respective applications and handling. This compound is notably denser than tin(II) hydroxide.[2][3] Furthermore, the solubility product (Ksp) of tin(II) hydroxide is significantly lower than that of this compound, indicating its lesser solubility in aqueous solutions.[3][4][5]

It is important to note that the simple divalent hydroxides, Pb(OH)₂ and Sn(OH)₂, are often unstable and tend to form more complex oxyhydroxides, such as Pb₆O₄(OH)₄ and Sn₆O₄(OH)₄, upon precipitation from aqueous solutions.[6][7][8]

PropertyThis compoundTin(II) Hydroxide
Chemical Formula Pb(OH)₂[6]Sn(OH)₂[1]
Molar Mass 241.21 g/mol [9]152.73 g/mol [7]
Appearance White amorphous powder[2][3]White crystalline solid[1]
Density 7.41 g/cm³[2][3]Not well-documented
Solubility in Water 0.155 g/L (at 20°C)[2][6]0.002 g/L (at 25°C)[10]
Solubility Product (Ksp) ~1.42 x 10⁻²⁰ (at 25°C)[3]~5.45 x 10⁻²⁷[5][11]
Decomposition Temp. Decomposes at 145°C[2][3]Decomposes at 120°C[10]
Amphoterism Yes[2][12]Yes

Experimental Protocols

Synthesis Methodologies

The synthesis of both hydroxides is typically achieved through precipitation by adding a strong base to a solution containing the respective metal(II) salt.

Protocol 1: Synthesis of this compound

  • Preparation of Reactants: Prepare a solution of a soluble lead(II) salt, such as lead(II) nitrate (B79036) (Pb(NO₃)₂), in deionized water. Prepare a separate solution of a strong base, such as sodium hydroxide (NaOH).

  • Precipitation: Under constant stirring, add the sodium hydroxide solution dropwise to the lead(II) nitrate solution. A white precipitate of this compound will form.[13] The reaction proceeds as follows: Pb(NO₃)₂(aq) + 2NaOH(aq) → Pb(OH)₂(s) + 2NaNO₃(aq)

  • Isolation and Purification: Collect the precipitate by filtration.

  • Washing: Wash the collected solid with deionized water to remove any soluble impurities.

  • Drying: Dry the purified precipitate in a desiccator or at a low temperature to yield the final product. The synthesis temperature can influence the crystallinity of the product, with room temperature favoring amorphous forms.[14]

Protocol 2: Synthesis of Tin(II) Hydroxide

  • Preparation of Reactants: Prepare a solution of tin(II) chloride (SnCl₂) in deionized water. To prevent hydrolysis, the solution should be slightly acidified. Prepare a separate solution of sodium hydroxide (NaOH).

  • Precipitation: Add the sodium hydroxide solution to the tin(II) chloride solution. This results in the formation of tin(II) hydroxide as a white precipitate.[1] The chemical equation for this reaction is: SnCl₂(aq) + 2NaOH(aq) → Sn(OH)₂(s) + 2NaCl(aq)[1]

  • Isolation and Purification: Isolate the precipitate via filtration.

  • Washing: Wash the solid with deionized water.

  • Drying: Dry the product carefully, as it is susceptible to oxidation.

Comparative Reactivity

A key chemical property of both this compound and tin(II) hydroxide is their amphoteric nature, allowing them to react with both acids and strong bases.[12][15]

  • Reaction with Acids: Both hydroxides react with acids to form the corresponding salt and water.

    • Pb(OH)₂(s) + 2HCl(aq) → PbCl₂(s) + 2H₂O(l)[12]

    • Sn(OH)₂(s) + 2HCl(aq) → SnCl₂(aq) + 2H₂O(l)

  • Reaction with Bases: In the presence of excess strong base, they dissolve to form complex hydroxide ions.

    • This compound reacts with excess NaOH to form the soluble tetrahydroxoplumbate(II) ion.[16] Pb(OH)₂(s) + 2NaOH(aq) → Na₂--INVALID-LINK--[12]

    • Tin(II) hydroxide reacts with excess hydroxide to form stannites, such as the trihydroxidostannate(II) ion.[7][17] Sn(OH)₂(s) + NaOH(aq) → Na--INVALID-LINK--

  • Oxidation: Tin(II) hydroxide is readily oxidized by atmospheric oxygen to form more stable tin(IV) compounds, such as tin(IV) oxide (SnO₂).[1][7] This makes it a useful reducing agent.[1] this compound is more stable in its +2 oxidation state and does not exhibit similar reducing properties.

Below is a diagram illustrating the synthesis and amphoteric reactions of both hydroxides.

G cluster_lead This compound Pathway cluster_tin Tin(II) Hydroxide Pathway Pb_salt Pb²⁺(aq) (e.g., Pb(NO₃)₂) Pb_OH2 Pb(OH)₂(s) (White Precipitate) Pb_salt->Pb_OH2 + 2OH⁻ Pb_acid_prod PbCl₂(s) + H₂O Pb_OH2->Pb_acid_prod + 2H⁺ (e.g., HCl) Pb_base_prod [Pb(OH)₄]²⁻(aq) (Colorless Solution) Pb_OH2->Pb_base_prod + 2OH⁻ (excess) Sn_salt Sn²⁺(aq) (e.g., SnCl₂) Sn_OH2 Sn(OH)₂(s) (White Precipitate) Sn_salt->Sn_OH2 + 2OH⁻ Sn_acid_prod SnCl₂(aq) + H₂O Sn_OH2->Sn_acid_prod + 2H⁺ (e.g., HCl) Sn_base_prod [Sn(OH)₃]⁻(aq) (Colorless Solution) Sn_OH2->Sn_base_prod + OH⁻ (excess)

Caption: Synthesis and amphoteric reactions of Pb(OH)₂ and Sn(OH)₂.

Thermal Stability and Decomposition

The thermal stability of these two hydroxides differs, which is a key consideration for their use as precursors in materials synthesis.

  • This compound: Dehydrates at temperatures above 130°C and fully decomposes at 145°C to form lead(II) oxide (PbO) and water.[2][3] Some studies show complete decomposition at 160°C.[8] Pb(OH)₂(s) → PbO(s) + H₂O(g)

  • Tin(II) Hydroxide: Tin(II) hydroxide is less thermally stable, with a reported decomposition temperature of 120°C.[10] The thermal decomposition of the related tin(II) oxyhydroxide (Sn₆O₄(OH)₄) is a more complex process. It first involves dehydration and decomposition to form tin(II) oxide (SnO), which is subsequently oxidized by air at higher temperatures to yield tin(IV) oxide (SnO₂).[18][19]

Applications and Safety

  • This compound: It finds use in the manufacturing of porous glass, electrolytes for certain batteries, and as a catalyst.[2][3] However, due to the high toxicity of lead compounds, its handling requires stringent safety protocols. This compound is a known nephrotoxin and can cause severe lead poisoning, affecting the neurological and reproductive systems.[2][20]

  • Tin(II) Hydroxide: It is used as a polishing agent in the glass industry and as a precursor for synthesizing other tin compounds.[1] Because of its ability to be easily oxidized, it also serves as a reducing agent in some chemical reactions.[1] While not classified as highly hazardous, standard laboratory safety precautions should be followed to avoid contact or ingestion.[1]

References

Validating the Synthesis of Lead(II) Hydroxide: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and validation of synthesized compounds are paramount. This guide provides a comparative overview of spectroscopic techniques for the validation of lead(II) hydroxide (B78521), Pb(OH)₂, synthesis. Detailed experimental protocols, comparative data, and potential spectral interferences from common byproducts are presented to ensure robust and reliable characterization.

The synthesis of lead(II) hydroxide, a compound with applications in various fields including as an intermediate in the production of other lead salts and in certain battery technologies, requires meticulous validation to confirm its successful formation and purity. Spectroscopic techniques offer powerful, non-destructive methods for this purpose. This guide focuses on the application of Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, X-ray Diffraction (XRD), and X-ray Photoelectron Spectroscopy (XPS) in the characterization of this compound.

Experimental Protocols

A reliable method for synthesizing this compound nanoparticles is through chemical precipitation. The following protocol outlines a typical procedure.[1]

Synthesis of this compound Nanoparticles by Chemical Precipitation

Materials:

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Magnetic stirrer

  • Agate mortar

Procedure:

  • Prepare 0.1 M solutions of lead(II) nitrate and sodium hydroxide separately in distilled water. Ensure the reagents are fully dissolved to form homogeneous solutions.

  • Under constant magnetic stirring, add the sodium hydroxide solution dropwise to the lead(II) nitrate solution.

  • A white precipitate of this compound will form. Continue stirring for a set period to ensure complete reaction.

  • Separate the precipitate from the reaction mixture by filtration.

  • Wash the precipitate several times with distilled water to remove any unreacted reagents and soluble byproducts.

  • Dry the wet precipitate in a desiccator or at a low temperature to obtain a fine white powder.

  • Gently grind the dried precipitate using an agate mortar to ensure homogeneity.

Spectroscopic Analysis Protocols

FTIR Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the dried this compound powder with potassium bromide.

  • Acquire the FTIR spectrum in the range of 4000-400 cm⁻¹.

Raman Spectroscopy:

  • Place a small amount of the dried powder on a microscope slide.

  • Acquire the Raman spectrum using a suitable laser excitation source, ensuring the laser power is low enough to prevent sample degradation.

X-ray Diffraction (XRD):

  • Mount the powdered sample on a zero-background sample holder.

  • Record the XRD pattern over a 2θ range appropriate for identifying the characteristic peaks of this compound (e.g., 10-80°).

X-ray Photoelectron Spectroscopy (XPS):

  • Mount the powdered sample on a sample holder using carbon tape.

  • Acquire high-resolution spectra for the Pb 4f and O 1s regions. Calibrate the binding energy scale to the adventitious carbon C 1s peak at 284.8 eV.

Spectroscopic Data Comparison

The following table summarizes the characteristic spectroscopic signatures for this compound and common potential impurities, such as lead carbonate (PbCO₃) and lead(II) oxide (PbO). This data is crucial for distinguishing the desired product from possible side products or starting materials.

Spectroscopic TechniqueThis compound (Pb(OH)₂)Lead Carbonate (PbCO₃)Lead(II) Oxide (PbO)
FTIR (cm⁻¹) O-H stretch: 3506, 3198[2]H-O-H bend: 1672[2]Pb-O-H bend: ~1271[2]CO₃²⁻ asymmetric stretch: ~1400[3][4]CO₃²⁻ out-of-plane bend: ~838-851[3]CO₃²⁻ in-plane bend: ~681[3]Pb-O stretch: ~450-790[5]
Raman (cm⁻¹) O-H stretch: ~3600-3700Lattice modes: < 400 cm⁻¹CO₃²⁻ symmetric stretch: ~1050[3]Lattice modes: < 300 cm⁻¹Pb-O stretch: ~145, 276, 389, 545
XRD (2θ) Major peaks at approximately 22.8°, 26.2°, 32.5°, 38.9°, 48.7° (based on JCPDS 21-474)[2]Major peaks at approximately 24.8°, 29.8°, 33.5°, 42.5°, 47.9° (Cerussite)Major peaks at approximately 29.1°, 32.3°, 46.1°, 54.8° (Litharge, α-PbO)
XPS (Binding Energy, eV) Pb 4f₇/₂: ~138.0 - 139.0[6]O 1s (hydroxide): ~531.0 - 532.0Pb 4f₇/₂: ~138.4[7]O 1s (carbonate): ~531.5Pb 4f₇/₂: ~137.8 - 138.4[7]O 1s (oxide): ~529.0 - 530.0

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and validation process for this compound.

experimental_workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_analysis Data Analysis and Comparison prep_reagents Prepare 0.1M Pb(NO₃)₂ and NaOH solutions precipitation Add NaOH to Pb(NO₃)₂ under stirring prep_reagents->precipitation filtration Filter the white precipitate precipitation->filtration washing Wash precipitate with distilled water filtration->washing drying Dry the precipitate washing->drying ftir FTIR Spectroscopy drying->ftir raman Raman Spectroscopy drying->raman xrd X-ray Diffraction drying->xrd xps XPS Analysis drying->xps compare_data Compare experimental data with reference spectra ftir->compare_data raman->compare_data xrd->compare_data xps->compare_data impurities Identify potential impurities (PbCO₃, PbO) compare_data->impurities validation Validate synthesis of Pb(OH)₂ compare_data->validation impurities->validation

Experimental workflow for the synthesis and validation of this compound.

Discussion and Interpretation of Spectroscopic Data

FTIR Spectroscopy: The most prominent features in the FTIR spectrum of this compound are the strong and broad absorption bands in the high-frequency region (3000-3600 cm⁻¹) corresponding to the O-H stretching vibrations of the hydroxyl groups.[2] The presence of a band around 1670 cm⁻¹ is indicative of the H-O-H bending of adsorbed or lattice water.[2] In contrast, lead carbonate will exhibit a very strong and broad absorption around 1400 cm⁻¹ due to the asymmetric stretching of the carbonate ion, which is absent in a pure this compound sample.[3][4] Lead(II) oxide will show characteristic absorptions in the low-frequency region (below 800 cm⁻¹) corresponding to Pb-O stretching vibrations.[5]

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and can provide complementary information to FTIR. For this compound, a sharp band corresponding to the O-H stretching vibration is expected in the 3600-3700 cm⁻¹ region. Lead carbonate is readily identified by its intense symmetric stretching mode of the carbonate ion at approximately 1050 cm⁻¹.[3]

X-ray Diffraction (XRD): XRD is the definitive technique for confirming the crystalline structure of the synthesized material. The obtained XRD pattern should be compared with the standard pattern for this compound from the Joint Committee on Powder Diffraction Standards (JCPDS) database, card number 21-474.[2] The absence of characteristic peaks for other phases, such as lead carbonate or lead oxides, confirms the purity of the sample. For instance, the absence of a peak at a 2θ value of approximately 22.8° can indicate the absence of the Pb(OH)₂ phase.

X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the elements on the surface of the material. For this compound, the high-resolution Pb 4f spectrum is expected to show a doublet (Pb 4f₇/₂ and Pb 4f₅/₂) at binding energies characteristic of Pb(II) in a hydroxide environment. The O 1s spectrum can be deconvoluted to distinguish between oxygen in hydroxide (OH⁻) and oxide (O²⁻) environments, with the hydroxide peak appearing at a higher binding energy. This technique is particularly useful for detecting surface impurities and confirming the oxidation state of lead.

By employing a combination of these spectroscopic techniques and comparing the experimental data with the reference values provided, researchers can confidently validate the successful synthesis of this compound and assess its purity. This multi-faceted approach to characterization is essential for ensuring the quality and reliability of synthesized materials for their intended applications.

References

Comparative Electrochemical Performance of Lead(II) Hydroxide Forms: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

While distinct polymorphs of simple lead(II) hydroxide (B78521) (Pb(OH)₂) are not well-established in scientific literature, this guide provides a comparative analysis of the electrochemical performance of amorphous Pb(OH)₂ and related crystalline lead oxide hydroxide compounds. This information is crucial for researchers and scientists in materials science and electrochemistry.

Recent studies highlight the role of amorphous Pb(OH)₂ in enhancing the electrochemical performance of composite materials. For instance, its presence in a PdPb-Pb(OH)₂ composite has been shown to significantly boost the electrocatalytic activity and stability for ethanol (B145695) oxidation in alkaline media.[1] In contrast, crystalline phases of lead oxide hydroxides are also recognized, though direct comparative electrochemical data with the amorphous form is scarce.[2]

Electrochemical Performance Data

A direct comparison of the electrochemical performance of distinct Pb(OH)₂ polymorphs is challenging due to the difficulty in isolating and characterizing them. However, the performance of a composite containing amorphous Pb(OH)₂ has been documented and is presented below in the context of its application.

MaterialApplicationKey Performance MetricValueReference
PdPb-Pb(OH)₂ CompositeEthanol Oxidation ReactionMass Activity3.18 A mgPd–1[1]
Commercial Pd/CEthanol Oxidation ReactionMass Activity1.27 A mgPd–1[1]

Experimental Protocols

Synthesis of Porous PdPb-Pb(OH)₂ Composites

A solution-phase chemical approach is utilized for the synthesis of porous PdPb-Pb(OH)₂ composites. The methodology, as described in recent literature, is as follows:

  • Preparation of β-cyclodextrin solution: 2.27 g of β-cyclodextrin is dissolved in 200 mL of deionized water and ultrasonicated for 30 minutes.

  • Preparation of precursor solution: Pb(NO₃)₂ is dissolved in a mixture of 2 mL of ethylene (B1197577) glycol and 8 mL of the β-cyclodextrin solution. Subsequently, K₂PdCl₄ is added to this solution.

  • Formation of the composite: The metallic Pb in the resulting composite is oxidized to PbO in a basic solution during the cyclic voltammetry process. This PbO exists as insoluble Pb(OH)₂ at potentials above 0.54 V (vs. RHE).[1][3]

Electrochemical Measurements

The electrochemical performance of the materials is typically evaluated using a three-electrode system in an alkaline medium (e.g., 1 M NaOH solution). Key measurements include:

  • Cyclic Voltammetry (CV): To assess the electrocatalytic activity and redox behavior.

  • Chronoamperometry (CA): To evaluate the stability of the electrocatalyst.

For the PdPb-Pb(OH)₂ composite, CV curves are recorded in an N₂-saturated 1 M NaOH solution. The performance is often compared against a commercial standard, such as Pd/C.[1]

Conceptual Workflow for Performance Enhancement

The following diagram illustrates the proposed mechanism by which amorphous Pb(OH)₂ enhances the electrochemical performance of the PdPb composite for the ethanol oxidation reaction (EOR).

G cluster_electrode PdPb-Pb(OH)₂ Composite Electrode Pd Pd active sites CO_ad Adsorbed CO intermediate (CO_ad) Pd->CO_ad Forms poisoning intermediate PbOH2 Amorphous Pb(OH)₂ OH_ad Adsorbed OH (OH_ad) PbOH2->OH_ad Accelerates formation Ethanol Ethanol (C₂H₅OH) Ethanol->Pd Adsorption & Dehydrogenation CO2 Carbon Dioxide (CO₂) CO_ad->CO2 Oxidative removal OH_ad->CO_ad

Figure 1. Proposed mechanism for enhanced ethanol oxidation on PdPb-Pb(OH)₂.

The presence of amorphous Pb(OH)₂ is believed to accelerate the formation of adsorbed hydroxyl species (OH_ad) adjacent to the Pd active sites. This facilitates the oxidative removal of carbon monoxide-like intermediates (CO_ad) that typically poison the catalyst surface, thereby improving the overall efficiency and stability of the ethanol oxidation reaction.[1]

References

Unveiling the Electronic Landscape of Lead(II) Hydroxide: A Comparative Guide to DFT and Advanced Computational Methods

Author: BenchChem Technical Support Team. Date: December 2025

A deep understanding of the electronic structure of lead(II) hydroxide (B78521) (Pb(OH)₂) and related materials is crucial for researchers in materials science, environmental science, and toxicology. Density Functional Theory (DFT) has emerged as a powerful tool for these investigations. This guide provides a comparative overview of DFT studies on lead-containing hydroxides and introduces more advanced computational techniques for a more accurate prediction of their electronic properties.

This guide compares the electronic structure calculations of a complex lead nitrate (B79036) hydroxide, for which detailed DFT data is available, with the foundational data for lead(II) hydroxide. Furthermore, it introduces advanced computational methods that offer a pathway to more precise electronic structure prediction.

Comparing DFT Approaches for Lead Hydroxides

While comprehensive DFT studies on pure this compound are limited in publicly available literature, valuable insights can be drawn from studies on more complex, structurally related compounds. A notable example is the theoretical band structure calculation for lead nitrate hydroxide (Pb₁₆(OH)₁₆(NO₃)₁₆). The table below compares the computational parameters and key findings from this study with the basic structural and computational data available for Pb(OH)₂ from the Materials Project.

ParameterLead Nitrate Hydroxide (Pb₁₆(OH)₁₆(NO₃)₁₆)This compound (Pb(OH)₂)
Computational Method Full-Potential Linearized Augmented Plane Wave plus local orbitals (FP-LAPW+lo)Vienna Ab initio Simulation Package (VASP)
DFT Functional PBE-GGA, modified Becke-Johnson (mBJ)Perdew-Burke-Ernzerhof (PBE)
Calculated Band Gap 3.70 eV (indirect, using mBJ)Not explicitly reported in a detailed study
Experimental Band Gap 3.78 eVNot found in literature
Crystal Structure MonoclinicOrthorhombic
Key Orbitals (Valence Band) Pb-6s/6p and O-2p hybridization-
Key Orbitals (Conduction Band) N-2p and Pb-6p-

Experimental and Computational Protocols

A typical DFT study on the electronic structure of a metal hydroxide involves a multi-step computational workflow.

Experimental Protocol: Single Crystal X-Ray Diffraction

The experimental foundation for these theoretical studies is often single-crystal X-ray diffraction. This technique is used to determine the precise crystal structure, including lattice parameters and atomic positions. This crystallographic data serves as the primary input for the DFT calculations. In the case of lead nitrate hydroxide, the crystallographic data was obtained and refined before being used for the theoretical calculations.[1]

Computational Protocol: DFT Calculations

The following outlines a general workflow for performing DFT calculations on a crystalline solid like this compound:

  • Structure Input : The experimentally determined or a computationally optimized crystal structure is used as the starting point. For Pb(OH)₂, the orthorhombic crystal structure would be defined.

  • Choice of DFT Code and Method : A software package like WIEN2k or VASP is chosen. The method, such as FP-LAPW+lo, is selected based on the desired accuracy and computational cost.

  • Selection of Exchange-Correlation Functional : The choice of the exchange-correlation functional is critical. The Perdew-Burke-Ernzerhof (PBE) functional, a type of Generalized Gradient Approximation (GGA), is a common starting point. However, for more accurate band gap calculations, hybrid functionals like HSE06 or meta-GGA functionals like the modified Becke-Johnson (mBJ) potential are often employed. The study on lead nitrate hydroxide, for instance, used both PBE-GGA and mBJ to compare the results.[1]

  • Self-Consistent Field (SCF) Calculation : An SCF calculation is performed to determine the ground-state electronic density of the system.

  • Electronic Structure Analysis : Following the SCF calculation, properties like the band structure, density of states (DOS), and partial density of states (PDOS) are computed. The band structure reveals the electronic band gap, while the DOS and PDOS provide insights into the contributions of different atomic orbitals to the electronic states.

Below is a diagram illustrating the typical workflow for a DFT study on a metal hydroxide.

DFT_Workflow cluster_experimental Experimental Input cluster_dft DFT Calculation cluster_analysis Analysis & Comparison exp_structure Crystal Structure Determination (e.g., X-ray Diffraction) dft_setup Define Computational Parameters (Functional, Basis Set, etc.) exp_structure->dft_setup Crystallographic Data scf Self-Consistent Field (SCF) Calculation dft_setup->scf post_scf Post-SCF Calculations (Band Structure, DOS) scf->post_scf analysis Analyze Electronic Properties (Band Gap, Orbital Contributions) post_scf->analysis Calculated Properties comparison Compare with Experimental Data (if available) analysis->comparison

A typical workflow for a DFT study on a metal hydroxide.

Beyond Standard DFT: Advanced Computational Methods for Higher Accuracy

While DFT is a powerful tool, standard approximations like LDA and GGA are known to underestimate the band gap of semiconductors and insulators. For more accurate predictions, more sophisticated and computationally intensive methods are required.

The GW Approximation

The GW approximation is a method within many-body perturbation theory that provides a more accurate description of the electronic self-energy compared to standard DFT. This approach is known to correct the band gap underestimation of DFT and yield results in better agreement with experimental values. The GW method calculates the quasiparticle energies, which are the energies required to add or remove an electron from the system.

Bethe-Salpeter Equation (BSE)

To accurately describe optical properties, which involve the creation of an electron-hole pair (an exciton), the Bethe-Salpeter Equation is solved. The BSE accounts for the interaction between the excited electron and the hole left behind. This is crucial for understanding the optical absorption spectrum and identifying excitonic peaks, which are often prominent features in the optical response of materials.

The following diagram illustrates the relationship between these computational methods in terms of increasing accuracy and computational cost.

Computational_Hierarchy cluster_cost DFT DFT (LDA/GGA) - Ground State Properties - Underestimates Band Gap GW GW Approximation - Quasiparticle Energies - More Accurate Band Gap DFT->GW BSE Bethe-Salpeter Equation - Optical Properties - Excitonic Effects GW->BSE

Hierarchy of computational methods for electronic structure.

References

A Comparative Analysis of the Catalytic Activity of Lead(II) Hydroxide and Other Lead Compounds in Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the catalytic activity of lead(II) hydroxide (B78521) (Pb(OH)₂) against other common lead compounds, namely lead(II) oxide (PbO), lead(II) acetate (B1210297) (Pb(OAc)₂), and lead(II) nitrate (B79036) (Pb(NO₃)₂), with a focus on their application in the oxidation of secondary alcohols to ketones. Due to a scarcity of direct comparative studies under identical conditions, this guide synthesizes available data from various sources to offer a broader perspective on their potential catalytic performance.

Executive Summary

Lead compounds have been explored for their catalytic properties in various organic transformations, primarily leveraging the Lewis acidic nature of the Pb(II) ion. While lead tetraacetate is a well-known stoichiometric oxidizing agent, the catalytic potential of simpler lead(II) compounds is an area of ongoing investigation. This guide focuses on the catalytic, rather than stoichiometric, role of these compounds. Among the compounds compared, lead(II) salts like lead(II) nitrate have demonstrated high efficacy in reactions such as esterification, suggesting potential for other catalytic applications. In the context of electrocatalysis, amorphous lead(II) hydroxide has been shown to significantly enhance the activity and stability of palladium-based catalysts for ethanol (B145695) oxidation. However, for the direct thermal oxidation of secondary alcohols, quantitative comparative data remains limited.

Data Presentation: Catalytic Performance in Oxidation Reactions

The following table summarizes available quantitative data for the catalytic activity of various lead compounds in oxidation and related reactions. It is important to note that the data presented is collated from different studies with varying substrates and reaction conditions. Therefore, direct comparison of the numerical values should be done with caution.

CatalystSubstrateProductOxidant/ConditionsYield/Conversion/ActivityReference
Pb(OH)₂ (amorphous)EthanolAcetic AcidElectrocatalytic Oxidation with PdPb alloy3.18 A mgPd–1 (Mass Activity)[1]
PbO MethaneEthane and EtheneO₂ or air, 600-900 °C, on various supports50-75% conversion to C2+
Pb(OAc)₂ Various AlcoholsAldehydes/KetonesOften used as a precursor or co-catalystHigh Yields (Qualitative)[2]
Pb(NO₃)₂ Palmitic Acid + AlcoholsEstersEsterification, 160 °C90-97% Yield[3]

Experimental Protocols

Below are representative experimental protocols for the oxidation of a secondary alcohol. It is important to note that these are generalized procedures and may require optimization for specific substrates and catalysts.

General Protocol for Catalytic Oxidation of a Secondary Alcohol
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the secondary alcohol (1 mmol) in a suitable solvent (e.g., toluene, 10 mL).

  • Catalyst Addition: Add the lead catalyst (Pb(OH)₂, PbO, Pb(OAc)₂, or Pb(NO₃)₂) (0.1 mmol, 10 mol%).

  • Oxidant Addition: Add the oxidant (e.g., hydrogen peroxide, 30% aqueous solution, 2 mmol) dropwise to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for a specified time (e.g., 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Quench the excess oxidant with a suitable reagent (e.g., sodium sulfite (B76179) solution). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ketone.

Mandatory Visualization

Experimental Workflow for Comparative Catalyst Screening

The following diagram illustrates a typical workflow for screening the catalytic activity of different lead compounds in a model oxidation reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Reactants Prepare Stock Solutions - Secondary Alcohol - Oxidant Setup Set up Parallel Reactions (Identical Conditions) Reactants->Setup Catalysts Prepare Catalysts - Pb(OH)2 - PbO - Pb(OAc)2 - Pb(NO3)2 AddCat Add Catalysts to Respective Reactions Catalysts->AddCat Setup->AddCat AddOx Initiate Reaction (Add Oxidant) AddCat->AddOx Monitor Monitor Progress (TLC/GC) AddOx->Monitor Workup Quench and Work-up Monitor->Workup Purify Isolate and Purify Products Workup->Purify Analyze Characterize and Quantify (NMR, GC-MS) Purify->Analyze DataTable Compile Data Table (Yield, Conversion, Selectivity) Analyze->DataTable Conclusion Draw Conclusions on Catalytic Activity DataTable->Conclusion

Caption: Workflow for screening lead catalysts.

Proposed Catalytic Cycle for Lead(II)-Catalyzed Alcohol Oxidation

This diagram illustrates a plausible catalytic cycle for the oxidation of a secondary alcohol (R₂CHOH) to a ketone (R₂C=O) using a lead(II) catalyst and an oxidant.

Catalytic_Cycle cluster_legend Legend A Pb(II) B [Pb(II)(R2CHOH)] A->B + R2CHOH F Oxidant C [Pb(II)(R2CHO-)] B->C - H+ D Pb(0) + R2C=O C->D E H+ D->A G Reduced Oxidant l1 Pb(II): Lead(II) Catalyst l2 [Pb(II)(R2CHOH)]: Alcohol Adduct l3 [Pb(II)(R2CHO-)]: Alkoxide Complex l4 Pb(0): Reduced Lead l5 R2CHOH: Secondary Alcohol l6 R2C=O: Ketone

Caption: Proposed catalytic cycle.

Concluding Remarks

While lead compounds are generally approached with caution due to their toxicity, understanding their catalytic potential is crucial for a comprehensive knowledge of metal-catalyzed reactions. The available data suggests that lead(II) compounds, including this compound, can act as catalysts in various transformations. However, for the specific application of secondary alcohol oxidation, more direct comparative studies are needed to definitively rank their catalytic efficacy. The provided protocols and diagrams offer a framework for conducting such comparative investigations. Researchers are encouraged to perform rigorous, side-by-side experimental evaluations to generate reliable comparative data.

References

A Comparative Guide to the Experimental Validation of the Solubility Product (Ksp) of Lead(II) Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of experimental methodologies for the validation of the solubility product (Ksp) of lead(II) hydroxide (B78521), Pb(OH)₂. It is intended for researchers, scientists, and professionals in drug development who require accurate determination of solubility data for sparingly soluble compounds. This document outlines a primary experimental protocol based on acid-base titration and discusses an alternative qualitative method for comparison. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction to the Solubility Product of Lead(II) Hydroxide

This compound is a sparingly soluble inorganic compound that dissociates in water according to the following equilibrium:

Pb(OH)₂(s) ⇌ Pb²⁺(aq) + 2OH⁻(aq)[1]

The solubility product constant, Ksp, is the equilibrium constant for this dissolution and is expressed as:

Ksp = [Pb²⁺][OH⁻]²[1]

The literature values for the Ksp of Pb(OH)₂ show some variability, with reported values around 1.43 x 10⁻²⁰ at 25°C[2][3]. This variation can be attributed to factors such as polymorphism, aging of the precipitate, and different experimental conditions[1]. Such discrepancies highlight the necessity for precise experimental validation.

Comparative Data

An experimental approach allows for the determination of the Ksp under specific laboratory conditions, which can then be compared to established literature values.

ParameterLiterature Value (at 25°C)Experimental Target
Ksp of Pb(OH)₂ 1.43 x 10⁻²⁰[2]To be determined
Molar Solubility (s) Calculated from KspTo be determined
[Pb²⁺] at equilibrium sTo be determined
[OH⁻] at equilibrium 2sTo be determined
Experimental Protocols

Two primary methods for determining the Ksp of a sparingly soluble salt are detailed below. The first is a quantitative method using titration, which will be the focus of our validation. The second is a qualitative method based on precipitation observation.

Primary Method: Ksp Determination by Titration of a Saturated Solution

This method directly measures the hydroxide ion concentration in a saturated solution of this compound. From this, the lead ion concentration and subsequently the Ksp can be calculated.

Materials:

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂)

  • Sodium hydroxide (NaOH)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.01 M)

  • Phenolphthalein (B1677637) indicator

  • Deionized water

  • Burette, pipette, flasks, and beakers

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., vacuum filtration with Buchner funnel or syringe filter)

Procedure:

  • Preparation of a Saturated this compound Solution:

    • Prepare a solution of lead(II) nitrate and a solution of sodium hydroxide.

    • Mix the solutions to precipitate this compound. A slight excess of the lead(II) nitrate solution is recommended to ensure the common ion effect from excess hydroxide is minimized.

    • Thoroughly wash the precipitate with deionized water multiple times to remove any soluble impurities. This can be done by centrifugation and decantation or by repeated filtration and washing.

    • Add the washed this compound precipitate to a flask containing deionized water.

    • Stir the mixture for an extended period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure the solution becomes saturated and equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the solid to settle.

    • Carefully extract a known volume of the supernatant (the clear liquid above the solid) using a pipette. It is crucial not to disturb the precipitate.

    • Filter the collected supernatant to remove any suspended solid particles. A syringe filter is effective for this step.

  • Titration:

    • Transfer a precise volume of the filtered, saturated Pb(OH)₂ solution to an Erlenmeyer flask.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the solution with a standardized solution of hydrochloric acid until the pink color of the indicator disappears (the endpoint).[4]

    • Repeat the titration at least three times to ensure precision.

Calculations:

  • Determine the hydroxide ion concentration ([OH⁻]):

    • From the titration data, use the formula M₁V₁ = M₂V₂ (where M₁ and V₁ are the molarity and volume of the HCl solution, and M₂ and V₂ are the molarity and volume of the Pb(OH)₂ solution) to calculate the concentration of hydroxide ions in the saturated solution.

  • Determine the lead ion concentration ([Pb²⁺]):

    • Based on the stoichiometry of the dissolution equation (Pb(OH)₂(s) ⇌ Pb²⁺(aq) + 2OH⁻(aq)), the concentration of Pb²⁺ is half the concentration of OH⁻.

    • [Pb²⁺] = ½ [OH⁻]

  • Calculate the Ksp:

    • Substitute the calculated equilibrium concentrations of Pb²⁺ and OH⁻ into the Ksp expression: Ksp = [Pb²⁺][OH⁻]².

Alternative Method: Ksp Determination by Precipitation Observation

This method provides an approximate value for the Ksp by observing the formation of a precipitate when solutions of varying concentrations are mixed[5].

Procedure:

  • Prepare a series of solutions with known, varying concentrations of Pb²⁺ (from a soluble salt like Pb(NO₃)₂) and OH⁻ (from a soluble base like NaOH).

  • Mix equal volumes of the lead and hydroxide solutions in a systematic way (e.g., in a well plate).

  • Observe which mixtures form a precipitate and which remain clear.

  • The Ksp is estimated to be between the ion product (Q = [Pb²⁺][OH⁻]²) of the most concentrated solution that did not precipitate and the least concentrated solution that did[5][6].

Comparison of Methods:

FeatureTitration MethodPrecipitation Observation Method
Nature QuantitativeSemi-quantitative/Qualitative
Accuracy HighLow to moderate
Equipment Standard laboratory glassware, burette, pH meter (optional)Well plate or test tubes
Time More time-consuming (requires equilibrium establishment and titration)Relatively quick
Data Output Precise Ksp valueRange for the Ksp value
Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow for the primary titration-based experimental validation.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_analysis Analysis cluster_validation Validation prep_precipitate Precipitate Pb(OH)₂ (Pb(NO₃)₂ + NaOH) wash_precipitate Wash Precipitate prep_precipitate->wash_precipitate saturate_solution Equilibrate in Water (Stir for 24h at 25°C) wash_precipitate->saturate_solution filter_solution Filter Saturated Solution saturate_solution->filter_solution titrate_solution Titrate with Standardized HCl filter_solution->titrate_solution calc_oh Calculate [OH⁻] titrate_solution->calc_oh calc_pb Calculate [Pb²⁺] calc_oh->calc_pb calc_ksp Calculate Ksp calc_pb->calc_ksp compare_lit Compare with Literature Ksp calc_ksp->compare_lit

References

Comparative Toxicity of Lead Compounds in Aquatic Environments: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the toxicity of different lead compounds in aquatic environments, designed for researchers, scientists, and drug development professionals. The information presented is based on available experimental data and aims to offer an objective comparison of the performance of these compounds.

Executive Summary

Lead, a pervasive environmental contaminant, exists in various chemical forms, each with distinct physicochemical properties that influence its toxicity to aquatic life. This guide focuses on the comparative toxicity of four common lead compounds: lead nitrate (B79036) (Pb(NO₃)₂), lead acetate (B1210297) (Pb(C₂H₃O₂)₂), lead chloride (PbCl₂), and lead oxide (PbO). The toxicity of these compounds is primarily attributed to the bioavailability of the lead ion (Pb²⁺), which is influenced by factors such as water solubility, pH, and water hardness. Generally, more soluble lead compounds exhibit higher acute toxicity due to the increased concentration of bioavailable Pb²⁺.

Data Presentation: Acute Toxicity of Lead Compounds

The following table summarizes the acute toxicity (LC50/EC50 values) of different lead compounds to various aquatic organisms. The LC50 (Lethal Concentration 50%) is the concentration of a substance that is lethal to 50% of the test organisms within a specified time, while the EC50 (Effective Concentration 50%) is the concentration that causes a non-lethal effect (e.g., immobilization) in 50% of the test population. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.

Lead CompoundTest OrganismExposure Duration (hours)LC50/EC50 (mg/L)Reference
Lead NitrateDanio rerio (Zebrafish)9640[1]
Lead NitrateChanna punctatus96158.17[N/A]
Lead NitrateHeteropneustes fossilis96280.07[N/A]
Lead NitrateDaphnia magna24 (EC50)0.44[N/A]
Lead AcetateDanio rerio (Zebrafish)9617.8 - 37.01[N/A]
Lead AcetateDaphnia magna24 (EC50)8.32[N/A]
Lead ChlorideAlburnus mossulensis9657.8[2]
Lead (unspecified)Daphnia magna48 (EC50)0.6946[3]

Note: The variability in LC50/EC50 values for the same compound can be attributed to differences in experimental conditions such as water hardness, pH, and the specific life stage of the test organism.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and comparison of toxicity data. The majority of the cited acute toxicity studies follow protocols based on the OECD Guideline for the Testing of Chemicals, Test No. 203, "Fish, Acute Toxicity Test".[1][4][5][6][7][8][9][10]

Key Principles of the OECD 203 Guideline:
  • Test Organisms: Fish are exposed to the test substance, typically for a period of 96 hours.[1][6][7] Commonly used species include Zebrafish (Danio rerio) and Rainbow Trout (Oncorhynchus mykiss).[1][6]

  • Test Concentrations: A range of concentrations of the test substance is used to determine the concentration that is lethal to 50% of the fish (LC50).[1][6][7]

  • Exposure Conditions: The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.[4][5][8]

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[1][6][7]

  • Data Analysis: The LC50 values and their confidence limits are calculated using appropriate statistical methods, such as probit analysis.[2]

A detailed, step-by-step protocol for a static acute toxicity test with Daphnia magna is outlined below, based on the ISO 6341 standard. [N/A]

  • Test Organism: Use of Daphnia magna neonates (<24 hours old).

  • Test Solutions: Prepare a series of concentrations of the lead compound in a suitable culture medium. A control group with no added lead compound is also prepared.

  • Exposure: Introduce a specific number of daphnids (e.g., 20) into each test concentration and the control.

  • Incubation: Maintain the test vessels at a constant temperature (e.g., 20-22°C) with a defined light-dark cycle.

  • Observation: After 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: Calculate the EC50 value, the concentration at which 50% of the daphnids are immobilized, using statistical methods.

Signaling Pathways of Lead Toxicity

Lead exerts its toxic effects through various molecular mechanisms, primarily by interfering with essential biological signaling pathways. Two of the most well-documented pathways are the disruption of calcium signaling and the induction of oxidative stress via the Nrf2-Keap1 pathway.

Disruption of Calcium Signaling

Lead's ability to mimic calcium ions (Ca²⁺) is a key mechanism of its neurotoxicity.[11] It can pass through calcium channels and bind to calcium-dependent proteins with higher affinity than calcium itself, thereby disrupting normal cellular processes.

G Disruption of Calcium Signaling by Lead cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Ca2+ influx Ca2+ influx Voltage-gated Ca2+ Channel->Ca2+ influx Pb2+ influx Pb2+ influx Voltage-gated Ca2+ Channel->Pb2+ influx Ca2+ Ca2+ Ca2+->Voltage-gated Ca2+ Channel Competes with Pb2+ Pb2+ Pb2+->Voltage-gated Ca2+ Channel Blocks/Enters Synaptic Vesicle Synaptic Vesicle Neurotransmitter Release Neurotransmitter Release Synaptic Vesicle->Neurotransmitter Release Postsynaptic Receptors Postsynaptic Receptors Neurotransmitter Release->Postsynaptic Receptors Ca2+ influx->Synaptic Vesicle Triggers Altered Signal Transduction Altered Signal Transduction Pb2+ influx->Altered Signal Transduction Disrupts Postsynaptic Receptors->Altered Signal Transduction

Caption: Lead (Pb²⁺) competes with Calcium (Ca²⁺) for entry through voltage-gated calcium channels in presynaptic neurons, disrupting normal neurotransmitter release.

Induction of Oxidative Stress via the Nrf2-Keap1 Pathway

Lead exposure can lead to the generation of reactive oxygen species (ROS), causing oxidative stress. The Nrf2-Keap1 pathway is a critical cellular defense mechanism against oxidative stress.[12][13][14]

G Lead-Induced Oxidative Stress and the Nrf2-Keap1 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pb2+ Pb2+ ROS Reactive Oxygen Species (ROS) Pb2+->ROS Induces Keap1 Keap1 ROS->Keap1 Keap1-Nrf2 Complex Keap1-Nrf2 Complex ROS->Keap1-Nrf2 Complex Dissociates Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ubiquitination & Degradation Ubiquitination & Degradation Keap1->Ubiquitination & Degradation Nrf2->Ubiquitination & Degradation Leads to Nrf2_n Nrf2 Keap1-Nrf2 Complex->Nrf2_n Nrf2 translocates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression

Caption: Lead (Pb²⁺) induces reactive oxygen species (ROS), leading to the dissociation of the Keap1-Nrf2 complex. Nrf2 then translocates to the nucleus to activate antioxidant gene expression.

Experimental Workflow and Logical Relationships

The toxicity of lead compounds in aquatic environments is not solely dependent on the compound itself but is also heavily influenced by various environmental factors that affect the bioavailability of the lead ion.

Experimental Workflow for Aquatic Toxicity Testing

The following diagram illustrates a typical workflow for assessing the acute toxicity of a chemical to aquatic organisms.

G Experimental Workflow for Acute Aquatic Toxicity Testing Range-Finding Test Range-Finding Test Definitive Test Definitive Test Range-Finding Test->Definitive Test Inform concentration range Data Collection Data Collection Definitive Test->Data Collection Mortality/Immobilization data Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Probit or similar analysis LC50/EC50 Determination LC50/EC50 Determination Statistical Analysis->LC50/EC50 Determination

Caption: A typical workflow for determining the acute toxicity (LC50/EC50) of a substance to aquatic organisms.

Factors Influencing the Comparative Toxicity of Lead Compounds

The differential toxicity of lead compounds is primarily a function of their ability to release bioavailable Pb²⁺ ions into the aquatic environment. This is influenced by the compound's solubility and the surrounding water chemistry.

G Factors Influencing Comparative Toxicity of Lead Compounds Lead Compound Lead Compound Solubility Solubility Lead Compound->Solubility Bioavailable Pb2+ Bioavailable Pb2+ Solubility->Bioavailable Pb2+ Toxicity Toxicity Bioavailable Pb2+->Toxicity Environmental Factors Environmental Factors Environmental Factors->Bioavailable Pb2+ Influences Water Hardness (Ca2+, Mg2+) Water Hardness (Ca2+, Mg2+) Water Hardness (Ca2+, Mg2+)->Environmental Factors pH pH pH->Environmental Factors Dissolved Organic Matter Dissolved Organic Matter Dissolved Organic Matter->Environmental Factors

Caption: The toxicity of lead compounds is determined by the concentration of bioavailable Pb²⁺, which is influenced by solubility and environmental factors.

References

A Comparative Guide to Analytical Methods for the Quantification of Lead(II) Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of lead(II) is crucial for ensuring product safety, efficacy, and regulatory adherence. This guide offers an objective comparison of four prominent analytical techniques for the quantification of lead(II) hydroxide (B78521): Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS), UV-Vis Spectrophotometry, and Volumetric Titration. The comparison is supported by quantitative performance data and detailed experimental protocols to assist in selecting the most appropriate method for specific analytical requirements.

Quantitative Performance Comparison

The choice of an analytical method often involves a balance between sensitivity, speed, cost, and complexity. The following table summarizes the typical quantitative performance of each technique for the determination of lead(II).

Parameter ICP-MS GFAAS UV-Vis Spectrophotometry Volumetric Titration
Detection Limit 0.015 - 0.1 µg/L[1][2]1 µg/L[3]~1.4 ng/mL (with preconcentration)[4]Generally in the mg/L (ppm) range
Linear Range Wide, several orders of magnitude1 - 25 µg/L[3]1.0 - 16.5 µg/mL (method dependent)[5]Dependent on titrant concentration
Precision (%RSD/CV) ~5%[2]~5%[6]~1.5%[4]<1% (operator dependent)
Accuracy/Recovery 100.8% - 105.8%[7]Good, dependent on matrix matchingGood, validated by ICP-MS[8]High, dependent on stoichiometry
Sample Throughput HighModerate to HighModerateLow to Moderate
Cost & Complexity High cost, complex instrumentationModerate to high cost, moderate complexityLow cost, simple instrumentation[8]Very low cost, simple setup
Interferences Polyatomic interferences (e.g., ArO), manageable with collision/reaction cells[9]Spectral and matrix interferences, reduced by Zeeman background correction[3]Cationic and anionic interferences, can be managed with masking agents[5]Presence of other metal ions that react with the titrant

Experimental Workflows and Logical Comparisons

The following diagrams illustrate a generalized experimental workflow for lead quantification and a logical comparison of the analytical methods discussed.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Digestion Acid Digestion / Dissolution (e.g., HNO₃, H₂SO₄) Sample->Digestion Dilution Dilution to Working Concentration Digestion->Dilution Analysis Instrumental Analysis (ICP-MS, GFAAS, UV-Vis) or Titration Dilution->Analysis CalCurve Calibration Curve Construction Analysis->CalCurve Quant Quantification of Lead(II) CalCurve->Quant Report Reporting Results Quant->Report

Caption: General experimental workflow for lead(II) quantification.

G cluster_high_sens High Sensitivity / High Cost cluster_low_cost Lower Cost / Simplicity center_node Lead(II) Quantification Methods ICPMS ICP-MS (Sub-ppb detection, High throughput) center_node->ICPMS GFAAS GFAAS (ppb detection, Moderate throughput) center_node->GFAAS UVVis UV-Vis Spectrophotometry (ppm-ppb detection, Simple) center_node->UVVis Titration Volumetric Titration (ppm detection, Manual) center_node->Titration

Caption: Logical comparison of analytical methods for lead quantification.

Detailed Experimental Protocols

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive method capable of detecting metals at very low concentrations.[9] It is often used as a reference method for its accuracy and precision.[1][6]

  • Principle: The sample is introduced into an argon plasma, which atomizes and ionizes the lead. The resulting ions are then passed into a mass spectrometer, where they are separated by their mass-to-charge ratio and detected.[1][9]

  • Instrumentation: Inductively Coupled Plasma Mass Spectrometer.

  • Reagents:

    • High-purity nitric acid (HNO₃)

    • Deionized water (18 MΩ·cm)

    • Certified lead standard solutions

    • Internal standard solution (e.g., Bismuth, Thallium)[7]

  • Procedure:

    • Sample Preparation: Accurately weigh the lead(II) hydroxide sample. Dissolve and digest the sample in a minimal volume of high-purity nitric acid. Dilute the digested sample with deionized water to bring the lead concentration within the instrument's linear range.[7] For example, whole blood samples can be diluted 50-fold with a nitric acid solution.[7]

    • Internal Standard: Add an internal standard to all samples, blanks, and calibration standards to correct for instrumental drift and matrix effects.[7]

    • Calibration: Prepare a series of calibration standards (e.g., 0, 1, 5, 10, 50, 100 µg/L) from a certified stock solution, matching the acid matrix of the samples.

    • Analysis: Introduce the samples into the ICP-MS. The instrument aspirates the sample, creating an aerosol that is transported to the plasma torch for ionization.[1] The mass spectrometer detects the ion signal for lead (and the internal standard), which is proportional to the concentration.[9]

    • Quantification: Construct a calibration curve by plotting the ratio of the lead signal to the internal standard signal against the lead concentration of the standards. The concentration of the unknown sample is then calculated from this curve.[10]

Graphite Furnace Atomic Absorption Spectrometry (GFAAS)

GFAAS is a highly sensitive technique suitable for trace and ultra-trace metal analysis.[3][11]

  • Principle: A small volume of the sample is injected onto a graphite platform within a graphite tube. The tube is heated in a programmed sequence to dry, char, and finally atomize the sample. A light beam from a lead hollow cathode lamp passes through the atomized sample, and the amount of light absorbed by the ground-state lead atoms is measured.[3]

  • Instrumentation: Atomic Absorption Spectrophotometer equipped with a graphite furnace and Zeeman background correction.[3]

  • Reagents:

    • High-purity nitric acid (HNO₃)

    • Deionized water

    • Certified lead standard solutions

    • Matrix modifier (e.g., ammonium (B1175870) dihydrogenophosphate)[12]

  • Procedure:

    • Sample Preparation: Prepare the sample as described for ICP-MS, dissolving it in dilute nitric acid and diluting to the appropriate concentration range (e.g., 1-25 µg/L).[3]

    • Calibration: Prepare a series of calibration standards (e.g., 0, 10, 25, 50, 100 µg/L) in the same acid matrix as the samples.[13]

    • Analysis: The autosampler injects a small, precise volume (e.g., 20 µL) of the sample, along with a matrix modifier, onto the graphite platform.[3] The furnace program is initiated, which typically involves a drying step (~130°C), a charring step to remove matrix components, and a high-temperature atomization step (~1,800°C).[3]

    • Quantification: Measure the peak area of the absorbance signal produced during atomization. Create a calibration curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of the sample from this curve.

UV-Vis Spectrophotometry

This colorimetric method is simple, economical, and suitable for samples with lead concentrations in the ppm range.[8]

  • Principle: Lead(II) ions react with a chromogenic chelating agent, such as dithizone, to form a stable, colored complex in a solution.[8] The intensity of the color, which is proportional to the lead concentration, is measured by a spectrophotometer at the wavelength of maximum absorbance (λmax). The lead-dithizone complex has a maximum absorbance at 520 nm.[8]

  • Instrumentation: UV-Vis Spectrophotometer.

  • Reagents:

    • Dithizone extraction solution (e.g., 30 mg in 1000 mL of chloroform)[14]

    • Ammonium citrate (B86180) solution[14]

    • Hydroxylamine (B1172632) hydrochloride solution[14]

    • Ammonia-cyanide solution[14]

    • Dilute nitric acid

    • Certified lead standard solutions

  • Procedure:

    • Sample Preparation: Dissolve a weighed amount of the this compound sample in dilute nitric acid.

    • Complexation: Transfer the sample solution to a separatory funnel. Add ammonium citrate solution and hydroxylamine hydrochloride solution.[14] Adjust the pH to be slightly alkaline using ammonium hydroxide. Add a cyanide solution to mask potential interferences.

    • Extraction: Add the dithizone-chloroform solution and shake vigorously to extract the lead-dithizone complex into the organic phase. The chloroform (B151607) layer will develop a color (violet to red) indicating the presence of the complex.[14]

    • Calibration: Prepare a series of standard lead solutions (e.g., 0, 1, 5, 10, 25 µg) and subject them to the same complexation and extraction procedure.[8]

    • Measurement: Measure the absorbance of the chloroform extracts from both the samples and standards at the λmax (e.g., 520 nm) against a reagent blank.[8]

    • Quantification: Plot a calibration curve of absorbance versus lead concentration. Use the curve to determine the lead concentration in the sample.

Volumetric Titration

This classical chemical analysis method is cost-effective and does not require sophisticated instrumentation. It is best suited for higher concentrations of lead.

  • Principle: A solution of the lead sample is titrated with a standard solution of a reagent that forms an insoluble precipitate with lead(II) ions, such as ammonium molybdate (B1676688). The endpoint of the titration is detected using an external indicator.[15]

  • Apparatus: Burette, pipette, conical flask, heating plate.

  • Reagents:

    • Standard ammonium molybdate solution (e.g., 9 g in 1000 mL of water)[15]

    • Acetic acid

    • Ammonium acetate (B1210297)

    • Tannin indicator solution (freshly prepared)[15]

    • Pure lead sulfate (B86663) (for standardization)

  • Procedure:

    • Standardization: Standardize the ammonium molybdate solution by titrating it against a known amount of pure lead sulfate dissolved in ammonium acetate and acidified with acetic acid.[15] The endpoint is reached when a drop of the solution gives a yellow color with the tannin indicator on a spot plate.[15]

    • Sample Preparation: Dissolve a weighed quantity of the this compound sample. If necessary, convert the lead to lead sulfate by reacting with sulfuric acid, then filter and wash the precipitate. Dissolve the lead sulfate precipitate in hot ammonium acetate solution and acidify with acetic acid.[15]

    • Titration: Heat the sample solution to boiling and titrate with the standardized ammonium molybdate solution from a burette.[15] After each addition, stir and test a drop of the solution with the tannin indicator on a spot plate. The endpoint is the first appearance of a persistent yellow color.[15]

    • Calculation: Calculate the percentage of lead in the sample based on the volume of titrant used, its concentration, and the initial sample weight.[16]

References

Safety Operating Guide

Proper Disposal of Lead(II) Hydroxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Lead(II) hydroxide (B78521) is a critical responsibility for all laboratory personnel. Lead compounds, including Lead(II) hydroxide, are classified as hazardous waste due to their toxicity and potential for environmental harm.[1][2] Adherence to established protocols is essential to protect both laboratory staff and the wider community. This guide provides detailed, step-by-step procedures for the proper management and disposal of this compound waste in a research and development setting.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is imperative to work in a designated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] Appropriate Personal Protective Equipment (PPE) is mandatory and includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or chloroprene (B89495) gloves.[2]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.[2]

A safety data sheet (SDS) for this compound should be readily accessible and reviewed by all personnel involved.[2] An emergency eyewash station and safety shower must be operational and within the immediate work area.[1]

Step-by-Step Disposal Protocol

Drain disposal of this compound or any material contaminated with it is strictly prohibited.[1][3] All waste generated must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid this compound waste, including contaminated disposable materials such as gloves, weigh boats, and paper towels, in a designated, sealable, and chemically compatible container.[1][3]

    • For liquid waste, such as rinse water from decontaminating non-disposable equipment, collect it in a separate, clearly labeled, and sealable container.[1][3]

  • Container Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Toxic," "Reproductive Toxin," "Environmental Hazard").[1][4][5]

    • Include the name of the responsible party or principal investigator and the date of accumulation.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizers.[1]

    • The storage area should have secondary containment to prevent the spread of material in case of a leak.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6]

    • Follow all institutional and local regulations for hazardous waste disposal. These procedures are governed by regulations from bodies such as the U.S. Environmental Protection Agency (EPA).[7]

Quantitative Data Summary

For laboratory safety and regulatory compliance, several quantitative thresholds are important to consider when working with and disposing of lead compounds.

ParameterValueRegulatory Body/Source
Permissible Exposure Limit (PEL) 50 µg/m³ (8-hour time-weighted average)OSHA
Recommended Exposure Limit (REL) 50 µg/m³ (8-hour time-weighted average)NIOSH
Toxicity Characteristic Leaching Procedure (TCLP) Limit for Lead ≥ 5.0 mg/LEPA
  • PEL and REL: These values represent the maximum permissible airborne concentration of lead over an 8-hour workday.

  • TCLP Limit: This is the regulatory threshold used to determine if a waste is characterized as hazardous due to the leachability of lead. Waste with a TCLP value at or above 5.0 mg/L must be managed as hazardous waste.[8][9]

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should be designed to minimize waste generation. This can be achieved by:

  • Purchasing and using only the minimum quantity of the chemical required.[1]

  • Decontaminating and reusing non-disposable equipment where feasible, ensuring the rinse water is collected as hazardous waste.[1]

A standard experimental workflow should always conclude with a decontamination step. This involves wiping down the work area with a damp disposable cloth and collecting all contaminated materials for hazardous waste disposal.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following diagram outlines the key steps and considerations.

Lead_Hydroxide_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Waste Segregation & Collection cluster_storage_disposal Storage & Final Disposal cluster_spill Emergency Protocol start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Solid or Liquid) fume_hood->waste_generated is_solid Solid Waste? waste_generated->is_solid solid_container Collect in Labeled, Sealable Container for Solids is_solid->solid_container Yes liquid_container Collect in Labeled, Sealable Container for Liquids is_solid->liquid_container No storage Store in Designated Secondary Containment Area solid_container->storage liquid_container->storage ehs_contact Contact EHS for Hazardous Waste Pickup storage->ehs_contact disposal Proper Disposal by Authorized Personnel ehs_contact->disposal spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify_supervisor Notify Supervisor and EHS evacuate->notify_supervisor cleanup Follow EHS Spill Cleanup Procedures notify_supervisor->cleanup cleanup->storage

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Lead(II) hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory professionals handling Lead(II) hydroxide (B78521). Adherence to these procedures is critical to mitigate the significant health risks associated with lead exposure.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, and skin contact. A risk assessment should be conducted to determine the specific PPE required for the planned procedures.[1]

PPE CategorySpecificationStandard Compliance
Eye Protection Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US) approved[2][3]
Hand Protection Chemical-resistant, impervious gloves (e.g., Butyl rubber, PVC)EN 374[4][5]
Body Protection Fire/flame resistant and impervious clothing; lab coat---
Respiratory Protection A full-face respirator with an N100, R100, or P100 filter is recommended if exposure limits are exceeded or dust is generated.[2][4][6]NIOSH (US) or EN 143 (EU) approved[3]

Safe Handling and Operational Plan

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]

  • Ensure eyewash stations and emergency showers are readily accessible.

Procedural Steps:

  • Preparation: Before handling, read and understand the Safety Data Sheet (SDS).[5] Ensure all necessary PPE is available and in good condition.

  • Handling:

    • Avoid the formation of dust and aerosols.[4][5]

    • Do not eat, drink, or smoke in the handling area.[2][5]

    • Use non-sparking tools to prevent ignition sources.[4]

    • Wash hands thoroughly after handling the substance.[5]

  • Storage:

    • Store in a tightly closed, labeled container in a dry, cool, and well-ventilated place.[2][4]

    • Keep away from incompatible materials and foodstuff containers.[4]

    • Store in a locked-up area.[2][5]

Emergency Procedures

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[4]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

  • Spills: Evacuate the area. Wear appropriate PPE and prevent dust formation. Collect the spillage using spark-proof tools and place it in a suitable, closed container for disposal.[2][4] Avoid releasing the substance into the environment.[2][3]

Disposal Plan

All Lead(II) hydroxide waste is considered hazardous and must be disposed of according to local, regional, and national regulations.

  • Waste Collection:

    • Collect waste in a designated, properly labeled, and sealed container.[7][8]

    • Do not mix with other waste streams.

  • Disposal Route:

    • Dispose of the waste through a licensed chemical waste disposal company.[4]

    • Contaminated packaging should be triple-rinsed (if appropriate) and disposed of in the same manner as the chemical waste.[4]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup prep1 Review SDS prep2 Inspect & Don PPE prep1->prep2 handle1 Work in Fume Hood prep2->handle1 handle2 Handle with Care (Avoid Dust) handle1->handle2 disp1 Segregate Waste handle2->disp1 disp2 Label & Store Waste disp1->disp2 disp3 Decontaminate Area disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.